5-(Trifluoromethyl)indolin-2-one
Description
Structure
3D Structure
Properties
IUPAC Name |
5-(trifluoromethyl)-1,3-dihydroindol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F3NO/c10-9(11,12)6-1-2-7-5(3-6)4-8(14)13-7/h1-3H,4H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RANTVMNWZIWPNR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)C(F)(F)F)NC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30395698 | |
| Record name | 5-(Trifluoromethyl)-1,3-dihydro-2H-indol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30395698 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71293-62-4 | |
| Record name | 5-(Trifluoromethyl)-1,3-dihydro-2H-indol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30395698 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(Trifluoromethyl)oxindole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 5-(Trifluoromethyl)indolin-2-one
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of 5-(Trifluoromethyl)indolin-2-one in Medicinal Chemistry
The indolin-2-one (oxindole) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of a trifluoromethyl (CF₃) group at the 5-position of this scaffold can significantly enhance the pharmacological properties of the parent molecule. The high electronegativity and lipophilicity of the CF₃ group can improve metabolic stability, membrane permeability, and binding affinity to target proteins. Consequently, this compound serves as a crucial building block in the synthesis of a wide range of therapeutic agents, including kinase inhibitors for cancer therapy and modulators of other key biological pathways. This guide provides a comprehensive overview of a robust and efficient synthetic route to this valuable compound, detailing the underlying chemical principles and providing actionable experimental protocols.
A Strategic Two-Step Approach to this compound
The synthesis of this compound is most effectively achieved through a two-step sequence, commencing with the construction of the corresponding isatin (indole-2,3-dione) precursor, followed by a selective reduction of the 3-keto group. This strategy allows for the efficient installation of the trifluoromethyl group on the aromatic ring and subsequent formation of the desired indolin-2-one core.
Caption: Overall synthetic strategy for this compound.
Part 1: Synthesis of 5-(Trifluoromethyl)isatin
The initial and critical step is the synthesis of 5-(trifluoromethyl)isatin from commercially available 4-(trifluoromethyl)aniline. A highly efficient one-pot procedure, as detailed in patent CN102875445A, is employed for this transformation.[1] This method involves the reaction of 4-(trifluoromethyl)aniline with chloral hydrate and hydroxylamine hydrochloride to form an isonitrosoacetanilide intermediate, which then undergoes acid-catalyzed cyclization to yield the desired isatin.
Reaction Mechanism
The reaction proceeds through two key stages:
-
Formation of the Isonitrosoacetanilide: 4-(Trifluoromethyl)aniline reacts with chloral hydrate and hydroxylamine hydrochloride in a condensation reaction to form N-[4-(trifluoromethyl)phenyl]-2-(hydroxyimino)acetamide.
-
Acid-Catalyzed Cyclization: The isonitrosoacetanilide intermediate, in the presence of a strong acid like concentrated sulfuric acid, undergoes an intramolecular electrophilic substitution reaction, followed by dehydration, to afford the cyclic 5-(trifluoromethyl)isatin.
Caption: Workflow for the synthesis of 5-(Trifluoromethyl)isatin.
Detailed Experimental Protocol
Materials:
| Reagent | CAS Number | Molecular Weight ( g/mol ) |
| 4-(Trifluoromethyl)aniline | 455-14-1 | 161.12 |
| Chloral Hydrate | 302-17-0 | 165.40 |
| Hydroxylamine Hydrochloride | 5470-11-1 | 69.49 |
| Sodium Sulfate (or other strong electrolyte) | 7757-82-6 | 142.04 |
| Hydrochloric Acid (concentrated) | 7647-01-0 | 36.46 |
| Sulfuric Acid (concentrated) | 7664-93-9 | 98.08 |
| Ethanol | 64-17-5 | 46.07 |
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve chloral hydrate (1.0-1.5 molar equivalents relative to the aniline) in an aqueous solution of a strong electrolyte such as sodium sulfate at room temperature.
-
Slowly add a solution of 4-(trifluoromethyl)aniline (1.0 molar equivalent) dissolved in hydrochloric acid to the reaction mixture.
-
To the resulting uniform suspension, add hydroxylamine hydrochloride (1.0-5.0 molar equivalents).
-
Heat the mixture to reflux for 10-120 minutes.
-
Cool the reaction to room temperature and carefully decant the supernatant liquid.
-
To the residue, cautiously add an excess of concentrated sulfuric acid.
-
Heat the mixture to 10-80 °C for 20-300 minutes to effect cyclization.
-
Carefully pour the reaction mixture onto crushed ice.
-
Collect the resulting precipitate by filtration and wash with cold water.
-
Recrystallize the crude product from 40-95% (v/v) aqueous ethanol to afford pure 5-(trifluoromethyl)isatin.
Part 2: Selective Reduction to this compound
The final step in the synthesis is the selective reduction of the 3-keto group of 5-(trifluoromethyl)isatin to a methylene group, yielding the target this compound. The Wolff-Kishner reduction is a classic and highly effective method for this transformation, particularly for substrates that are stable under strongly basic conditions.[2]
Reaction Mechanism
The Wolff-Kishner reduction proceeds via the in-situ formation of a hydrazone, which, upon deprotonation under basic conditions, eliminates nitrogen gas to form a carbanion. This carbanion is then protonated by the solvent to give the final reduced product.[3][4]
Caption: Mechanism of the Wolff-Kishner reduction of 5-(trifluoromethyl)isatin.
Detailed Experimental Protocol
Materials:
| Reagent | CAS Number | Molecular Weight ( g/mol ) |
| 5-(Trifluoromethyl)isatin | 345-32-4 | 215.13 |
| Hydrazine Hydrate (85% solution) | 7803-57-8 | 50.06 |
| Potassium Hydroxide (or Sodium Hydroxide) | 1310-58-3 | 56.11 |
| Diethylene Glycol | 111-46-6 | 106.12 |
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add 5-(trifluoromethyl)isatin (1.0 molar equivalent), diethylene glycol, and hydrazine hydrate (excess).
-
Add potassium hydroxide pellets (several equivalents) to the mixture.
-
Heat the reaction mixture to reflux (around 190-200 °C) for several hours, or until the starting material is consumed (monitoring by TLC).
-
Cool the reaction mixture to room temperature.
-
Carefully acidify the mixture with dilute hydrochloric acid.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
Alternative Reduction Method: Catalytic Hydrogenation
For substrates that are sensitive to strongly basic conditions, catalytic hydrogenation offers a milder alternative. This method typically involves the use of a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. The 3-keto group of the isatin can be selectively reduced to a methylene group, although over-reduction to the corresponding indoline is a potential side reaction that needs to be carefully controlled by optimizing reaction conditions such as hydrogen pressure, temperature, and reaction time.
Conclusion
The synthesis of this compound is a critical process for the development of novel pharmaceuticals. The two-step approach outlined in this guide, involving the one-pot synthesis of 5-(trifluoromethyl)isatin followed by a robust Wolff-Kishner reduction, provides a reliable and efficient pathway to this important building block. The provided protocols, grounded in established chemical principles, offer a solid foundation for researchers in their synthetic endeavors.
References
- Process for preparing 2-oxindole. US5973165A.
- Wolff–Kishner reduction. Wikipedia.
- B(C6F5)3-Catalyzed Highly Chemoselective Reduction of Isatins: Synthesis of Indolin-3-ones and Indolines. Organic Chemistry Portal.
- B(C6F5)3-Catalyzed Highly Chemoselective Reduction of Isatins: Synthesis of Indolin-3-ones and Indolines. PubMed.
- Synthetic method of 5-trifluoromethyl isatin. CN102875445A.
- Wolff Kishner Reduction. Pharmaguideline.
- Wolff-Kishner Reduction: Mechanism & Examples. NROChemistry.
- Wolff Kishner Reduction Mechanism. YouTube.
- Isatin and its derivatives: a survey of recent syntheses, reactions, and applic
- Catalytic Hydrogenation/Hydrogenolysis of 5-Hydroxymethylfurfural to 2,5-Dimethylfuran.
- Catalytic transfer hydrogenation of biomass-derived 5-hydroxymethyl furfural to the building block 2,5-bishydroxymethyl furan. Green Chemistry (RSC Publishing).
- Catalytic Transfer Hydrogenation of 5-Hydroxymethylfurfural with Primary Alcohols over Skeletal CuZnAl C
- Selective hydrogenation of 5-hydroxymethylfurfural to 2,5-bis(hydroxymethyl)furan over Ni–Ga intermetallic catalysts and its kinetic studies. Reaction Chemistry & Engineering (RSC Publishing).
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A Technical Guide to the Physicochemical Properties of 5-(Trifluoromethyl)indolin-2-one
Introduction
In the landscape of modern drug discovery and development, the indolin-2-one (also known as oxindole) scaffold is a cornerstone of medicinal chemistry. Its rigid structure and synthetic tractability have made it a privileged core for designing inhibitors of various protein kinases and other biological targets. The strategic incorporation of a trifluoromethyl (-CF3) group at the 5-position of this scaffold yields 5-(Trifluoromethyl)indolin-2-one, a key building block for creating novel therapeutic agents.
The -CF3 group is particularly significant; its strong electron-withdrawing nature and lipophilicity can dramatically alter a molecule's metabolic stability, membrane permeability, and binding affinity to its target protein.[1] Understanding the fundamental physicochemical properties of this core intermediate is therefore not merely an academic exercise, but a critical prerequisite for any research program leveraging its potential. This guide provides an in-depth analysis of these properties, grounded in established analytical techniques, to empower researchers in their synthetic and drug development endeavors.
Core Physicochemical Profile
A comprehensive understanding of a compound's physical and chemical characteristics is the foundation of its application in further research. These parameters govern everything from reaction kinetics during synthesis to the ultimate pharmacokinetic and pharmacodynamic (ADME) profile of a potential drug candidate.[2][3] The key properties for this compound (CAS No. 71293-62-4) are summarized below.
| Property | Value | Source(s) |
| CAS Number | 71293-62-4 | [4][5][6] |
| Molecular Formula | C₉H₆F₃NO | [1][4] |
| Molecular Weight | 201.15 g/mol | [7] |
| Appearance | Brown Solid | [1] |
| Melting Point | 182-186 °C | [5][6][8][9] |
| logP (Predicted) | 2.338 | [9] |
| pKa (Predicted) | 13.35 ± 0.20 | [10] |
Note: logP and pKa values are computationally predicted and should be confirmed experimentally for critical applications.
Structural Representation
The foundational structure of this compound provides a rigid scaffold amenable to further functionalization, typically at the N1 and C3 positions.
Experimental Determination of Physicochemical Properties
While predicted values offer a useful starting point, experimentally derived data is the gold standard for regulatory submissions and high-precision modeling. The following sections detail the authoritative, field-proven protocols for determining the key physicochemical properties of novel compounds like this compound.
Melting Point Determination
Expertise & Rationale: The melting point is a fundamental indicator of a compound's purity. A sharp, narrow melting range (typically < 2°C) is characteristic of a pure substance, whereas impurities will depress and broaden this range. The capillary method using a digital apparatus is the most common and reliable technique. A slow heating rate near the expected melting point is critical for accuracy, as it allows the system to remain in thermal equilibrium.
Protocol:
-
Sample Preparation: Ensure the solid sample is completely dry and finely powdered. Load a small amount (2-3 mm height) into a capillary tube sealed at one end.
-
Packing: Tap the tube gently to pack the solid tightly into the bottom. This prevents air pockets and ensures uniform heating.
-
Apparatus Setup: Place the capillary tube into the heating block of a digital melting point apparatus.
-
Rapid Determination (Optional): If the approximate melting point is unknown, perform a rapid heating (10-20 °C/min) to find a rough range.
-
Accurate Determination: Set the apparatus to ramp up the temperature slowly (1-2 °C/min), starting at least 15-20 °C below the expected melting point.
-
Observation & Recording: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the last solid particle melts (T2). The melting range is T1-T2.
Thermodynamic Solubility Assessment
Expertise & Rationale: Thermodynamic solubility, the saturated concentration of a compound in a solvent at equilibrium, is a critical parameter for drug formulation and in vitro biological assays. The "shake-flask" method is the most widely accepted protocol for this determination.[11][12] It ensures that a true equilibrium is reached between the dissolved and solid states of the compound. The choice of solvent (e.g., water, phosphate-buffered saline, DMSO) should reflect the intended application.
Protocol:
-
Preparation: Add an excess amount of the solid compound to a known volume of the chosen solvent in a sealed vial. The excess solid is crucial to ensure saturation is achieved.
-
Equilibration: Agitate the vial at a constant temperature (e.g., 25°C or 37°C) using an orbital shaker for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Allow the suspension to settle. Carefully remove an aliquot of the supernatant without disturbing the solid material. Centrifugation is recommended to pellet any suspended microcrystals.
-
Filtration: Filter the supernatant through a low-binding syringe filter (e.g., 0.45 µm PVDF) to remove any remaining solid particles.
-
Quantification: Dilute the clear, saturated solution with a suitable solvent and analyze the concentration using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Calculation: Calculate the original concentration in the saturated solution based on the dilution factor to determine the solubility (e.g., in µg/mL or mM).
Lipophilicity (logP) Determination by RP-HPLC
Expertise & Rationale: The n-octanol/water partition coefficient (logP) is the primary measure of a compound's lipophilicity, which strongly influences its absorption, distribution, and potential for toxicity.[13] While the traditional shake-flask method is definitive, it is labor-intensive. A reverse-phase HPLC (RP-HPLC) method provides a reliable, high-throughput alternative that correlates a compound's retention time with its logP value.[4][14] The principle is that more lipophilic compounds will have a stronger interaction with the nonpolar stationary phase (e.g., C18) and thus a longer retention time.
Protocol:
-
System Setup: Use a C18 analytical column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol).
-
Calibration Standards: Prepare a set of reference compounds with well-established, experimentally determined logP values that span the expected range of the analyte.
-
Isocratic Elution: Inject each standard individually onto the HPLC system using a fixed ratio of organic to aqueous mobile phase (isocratic elution). Record the retention time (t_R) for each.
-
Calculate Capacity Factor (k'): For each standard, calculate the capacity factor using the formula: k' = (t_R - t_0) / t_0, where t_0 is the column dead time (void volume).
-
Generate Calibration Curve: Plot the log(k') values of the standards against their known logP values. Perform a linear regression to obtain the equation of the line (y = mx + c).
-
Analyze Test Compound: Inject the this compound sample under the identical HPLC conditions and determine its log(k').
-
Calculate logP: Use the regression equation from the calibration curve to calculate the logP of the test compound.
References
- A robust, viable, and resource sparing HPLC-based logP method applied to common drugs. (2023). International Journal of Pharmaceutics, 644, 123325.
-
CAS No.71293-62-4, 5-Trifluoromethyl-2-oxindole Suppliers. (n.d.). LookChem. Retrieved January 17, 2026, from [Link]
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High-Throughput HPLC Method for the Measurement of Octanol–Water Partition Coefficients without an Organic Modifier. (2025). Analytical Chemistry. Available from: [Link]
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LogP—Making Sense of the Value. (n.d.). ACD/Labs. Retrieved January 17, 2026, from [Link]
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Supporting information. (n.d.). The Royal Society of Chemistry. Retrieved January 17, 2026, from [Link]
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5‐Fluoro/(trifluoromethoxy)‐2‐indolinone derivatives with anti‐interleukin‐1 activity. (2024). ResearchGate. Available from: [Link]
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Supporting Information. (n.d.). The Royal Society of Chemistry. Retrieved January 17, 2026, from [Link]
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5-Fluoro/(trifluoromethoxy)-2-indolinone derivatives with anti-interleukin-1 activity. (2023). PubMed. Available from: [Link]
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Experimental and Computational Methods Pertaining to Drug Solubility. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
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5‐Fluoro/(trifluoromethoxy)‐2‐indolinone derivatives with anti‐interleukin‐1 activity. (2024). Semantic Scholar. Available from: [Link]
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Physicochemical Properties and Environmental Fate. (n.d.). National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]
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Studies on the Synthesis of 5-Trifluoromethylpiperonal. (2015). ResearchGate. Available from: [Link]
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Prediction of physicochemical properties. (2012). PubMed. Available from: [Link]
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Bordwell pKa Table. (n.d.). University of Wisconsin-Madison, Department of Chemistry. Retrieved January 17, 2026, from [Link]
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Physicochemical descriptors in property-based drug design. (2006). PubMed. Available from: [Link]
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Enantio-differentiation of Molecules with Diverse Functionalities by a Single Probe. (n.d.). The Royal Society of Chemistry. Retrieved January 17, 2026, from [Link]
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2-Amino-1,5-naphthalenedisulfonic acid. (n.d.). PubChem. Retrieved January 17, 2026, from [Link]
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pKa Data Compiled by R. Williams. (n.d.). [Source not explicitly named, likely an academic resource]. Retrieved January 17, 2026, from [Link]
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2,5-dioxopyrrolidin-1-yl 3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanoate. (n.d.). PubChem. Retrieved January 17, 2026, from [Link]
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Speculative Mechanisms of Action for 5-(Trifluoromethyl)indolin-2-one: A Guide for Drug Development Professionals
An In-Depth Technical Guide
Abstract
The indolin-2-one (oxindole) scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a multitude of biological targets with high affinity.[1] Its derivatives, most notably the multi-kinase inhibitor Sunitinib, have led to significant therapeutic advancements, particularly in oncology.[2][3] The introduction of a trifluoromethyl (-CF3) group at the 5-position of the indolin-2-one core is a strategic chemical modification intended to enhance key pharmacological properties. The -CF3 group is known to increase metabolic stability, improve lipophilicity (which can aid in cell membrane permeability), and potentially strengthen target binding interactions through unique electrostatic and hydrophobic effects.[4] While the specific biological activities of 5-(Trifluoromethyl)indolin-2-one are not extensively defined in public literature, its structural similarity to a vast family of bioactive molecules allows for well-grounded speculation on its potential mechanisms of action. This guide synthesizes current knowledge on indolin-2-one pharmacology to propose and explore three primary speculative mechanisms: kinase inhibition, modulation of protein-protein interactions, and disruption of cytoskeletal dynamics. For each hypothesis, we present the scientific rationale, a detailed experimental workflow for validation, and the logic behind the proposed analytical strategies.
Hypothesis I: ATP-Competitive Kinase Inhibition
The most prominent and empirically supported hypothesis for this compound is its function as a kinase inhibitor. The indolin-2-one core is a validated pharmacophore for targeting the ATP-binding pocket of numerous protein kinases, leading to the disruption of oncogenic and inflammatory signaling pathways.[2][5]
Scientific Rationale
The indolin-2-one structure acts as a scaffold that mimics the adenine region of ATP, enabling it to sit within the kinase hinge region and form critical hydrogen bonds. Substitutions on the indole ring, such as the 5-trifluoromethyl group, then project into surrounding hydrophobic pockets, determining the compound's potency and selectivity profile. Based on extensive structure-activity relationship (SAR) studies of analogous compounds, we can speculate on several high-probability kinase target families.
-
Receptor Tyrosine Kinases (RTKs): This is the most heavily implicated class. Indolin-2-ones are known to potently inhibit RTKs that are central to tumor angiogenesis and proliferation, including:
-
VEGFR (Vascular Endothelial Growth Factor Receptors): Essential for angiogenesis.[2][6]
-
PDGFR (Platelet-Derived Growth Factor Receptors): Involved in cell growth and angiogenesis.[2][5]
-
FLT3 (FMS-like Tyrosine Kinase 3): Activating mutations are common in Acute Myeloid Leukemia (AML).[7]
-
c-Kit: A key driver in gastrointestinal stromal tumors (GIST).[2]
-
-
Src Family Kinases (SFKs): These non-receptor tyrosine kinases are critical downstream nodes for many RTKs and regulate pathways like RAS/MAPK and PI3K/AKT.[2]
-
Cell Cycle Kinases: The Aurora kinase family, particularly Aurora B, regulates mitosis and is a validated cancer target for indolin-2-one derivatives.[8]
Proposed Mechanism of Kinase Inhibition
The compound is hypothesized to act as a Type II ATP-competitive inhibitor . It binds to the ATP-binding site of the kinase, preventing the binding of ATP and subsequent phosphorylation of downstream substrate proteins. This action effectively blocks the signal transduction cascade initiated by the kinase.
Experimental Validation Workflow
A multi-step, self-validating protocol is required to confirm this hypothesis, moving from broad, high-throughput screening to specific cellular confirmation.
Experimental Validation Workflow
Validating a PPI inhibitor requires demonstrating direct binding, quantifiable disruption of the interaction, and a corresponding functional cellular outcome.
Protocol 2: PPI Inhibition Validation
-
Direct Binding Analysis (Surface Plasmon Resonance - SPR):
-
Objective: To confirm direct physical binding of the compound to the target protein and determine binding kinetics.
-
Methodology: a. Immobilize the purified target protein (e.g., recombinant IL-1R) onto a sensor chip. b. Flow a series of concentrations of the this compound compound over the chip. c. A binding event is detected as a change in the refractive index at the surface, measured in Response Units (RU).
-
Data Analysis: Analyze the association and dissociation curves to calculate the equilibrium dissociation constant (KD), providing a quantitative measure of binding affinity.
-
-
Competitive Inhibition Assay (ELISA):
-
Objective: To quantify the compound's ability to disrupt the target PPI.
-
Methodology: a. Coat a 96-well plate with one protein partner (e.g., IL-1R). b. Pre-incubate the second, biotinylated protein partner (e.g., Biotin-IL-1β) with a serial dilution of the compound. c. Add the mixture to the coated plate and incubate to allow binding. d. Wash away unbound proteins and add Streptavidin-HRP. e. Add a colorimetric substrate (e.g., TMB) and measure absorbance.
-
Data Analysis: A decrease in signal indicates that the compound has prevented the interaction. Calculate the IC₅₀ for the disruption of the PPI.
-
-
Co-Immunoprecipitation (Co-IP) in Cells:
-
Objective: To confirm PPI disruption within a native cellular environment.
-
Methodology: a. Treat cells that endogenously express the target proteins with the compound or vehicle. b. Lyse the cells under non-denaturing conditions to preserve protein complexes. c. Incubate the lysate with an antibody against one of the proteins (the "bait"). d. Use protein A/G beads to pull down the antibody-bait-prey complex. e. Wash the beads thoroughly and elute the bound proteins. f. Analyze the eluate by Western blot, probing for the interacting partner (the "prey").
-
Data Analysis: A reduced amount of the "prey" protein in the compound-treated sample compared to the vehicle control indicates that the PPI was disrupted in situ.
-
References
-
Prakash, C., Theivendren, P. and Raja, S. (2012) Indolin-2-Ones in Clinical Trials as Potential Kinase Inhibitors: A Review. Pharmacology & Pharmacy, 3, 62-71. [Link]
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Sun, L., et al. (2011). Synthesis and Biological Evaluation of 2-indolinone Derivatives as Potential Antitumor Agents. European Journal of Medicinal Chemistry, 46(12), 5849-5856. [Link]
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El-awady, E. S., et al. (2021). Indolin-2-one derivatives as selective Aurora B kinase inhibitors targeting breast cancer. Bioorganic Chemistry, 117, 105451. [Link]
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Prakash, C., et al. (2012). Indolin-2-Ones in Clinical Trials as Potential Kinase Inhibitors: A Review. ResearchGate. [Link]
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Soylu-Eter, T., et al. (2023). 5-Fluoro/(trifluoromethoxy)-2-indolinone derivatives with anti-interleukin-1 activity. Archiv der Pharmazie, 356(12), e2300217. [Link]
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Axten, J. M., et al. (2012). Discovery of 7-methyl-5-(1-{[3-(trifluoromethyl)phenyl]acetyl}-2,3-dihydro-1H-indol-5-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine (GSK2606414), a potent and selective first-in-class inhibitor of protein kinase R (PKR)-like endoplasmic reticulum kinase (PERK). Journal of Medicinal Chemistry, 55(16), 7193-7207. [Link]
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Abdel-Maksoud, M. S., et al. (2022). Discovery of Azaindolin-2-One as a Dual Inhibitor of GSK3β and Tau Aggregation with Potential Neuroprotective Activity. Molecules, 27(7), 2205. [Link]
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Soylu-Eter, T., et al. (2023). 5-Fluoro/(trifluoromethoxy)-2-indolinone derivatives with anti-interleukin-1 activity. Semantic Scholar. [Link]
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Hardcastle, I. R., et al. (2005). Isoindolinone-based inhibitors of the MDM2-p53 protein-protein interaction. Bioorganic & Medicinal Chemistry Letters, 15(5), 1515-1520. [Link]
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Leitão, E. P. T., & Sobral, L. M. S. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Journal of Biomedical Research & Environmental Sciences, 5(2). [Link]
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The Strategic Convergence of Trifluoromethyl and Indolinone Moieties: A Technical Guide to Synthesis and Discovery
Abstract
The indolinone core, a privileged scaffold in medicinal chemistry, has been the foundation for numerous therapeutic agents, particularly in oncology.[1][2] Its inherent drug-like properties are significantly amplified when strategically functionalized with a trifluoromethyl (CF3) group. This powerful combination leverages the unique electronic and steric characteristics of the CF3 group to enhance metabolic stability, modulate physicochemical properties, and improve target binding affinity.[3] This in-depth technical guide provides a comprehensive exploration of the discovery and synthesis of novel trifluoromethyl indolinone derivatives. We will delve into the causal reasoning behind synthetic strategies, provide detailed experimental protocols for key transformations, and discuss the structure-activity relationships that drive the design of next-generation therapeutics. This guide is intended for researchers, scientists, and drug development professionals seeking to harness the synergistic potential of these two critical pharmacophores.
The Rationale: Why Trifluoromethyl Indolinones?
The strategic incorporation of a trifluoromethyl group into a molecular scaffold is a well-established strategy in modern drug design to optimize pharmacokinetic and pharmacodynamic profiles.[4] The indolinone framework, a bicyclic aromatic heterocyclic compound, serves as a versatile template for developing targeted therapies, most notably kinase inhibitors.[2][5] The convergence of these two entities creates a powerful synergy for drug discovery.
The Physicochemical Impact of the Trifluoromethyl Group
The introduction of a CF3 group imparts several beneficial properties to a parent molecule:
-
Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong (bond dissociation energy of ~485 kJ/mol), making the trifluoromethyl group highly resistant to metabolic degradation, particularly by cytochrome P450 enzymes.[3] This often leads to a longer in vivo half-life and a more predictable pharmacokinetic profile.
-
Increased Lipophilicity: The CF3 group is significantly more lipophilic than a methyl group, which can enhance cell membrane permeability and improve oral bioavailability.[6]
-
Modulation of Electronic Properties: As a strong electron-withdrawing group, the CF3 moiety can significantly alter the acidity or basicity of nearby functional groups, which can be crucial for optimizing interactions with biological targets.[7]
-
Improved Binding Affinity: The steric bulk and unique electronic nature of the trifluoromethyl group can lead to more favorable van der Waals and dipole-dipole interactions within a protein's binding pocket, thereby increasing binding affinity.[3]
The Indolinone Scaffold: A Privileged Structure
The 2-indolinone core is a prominent feature in a variety of biologically active molecules and approved drugs.[1] Its rigid structure provides a well-defined orientation for substituents to interact with target proteins. Notably, many indolinone derivatives have been developed as potent inhibitors of protein kinases, which are critical enzymes in cellular signaling pathways often dysregulated in diseases like cancer.[2][8]
The following diagram illustrates the logical relationship between the properties of the trifluoromethyl group and the indolinone scaffold, leading to enhanced drug-like properties.
Caption: Domino trifluoromethylation/cyclization workflow.
Detailed Experimental Protocol:
Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation/Cyclization [9][10]
-
Reaction Setup: To an oven-dried Schlenk tube, add the 2-alkynylaniline substrate (1.0 equiv.), CuCF3 reagent (2.0 equiv.), and a suitable ligand such as TMEDA (2.0 equiv.).
-
Solvent Addition: Add anhydrous solvent (e.g., DMF or DMSO) under an inert atmosphere (e.g., Argon or Nitrogen).
-
Reaction Conditions: Stir the reaction mixture at an elevated temperature (e.g., 80-120 °C) for the specified time (typically 12-24 hours), monitoring the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired 2-(trifluoromethyl)indole.
Copper-Catalyzed Cyclization for C-2 Trifluoromethylated Indolinyl Ketones
A novel and efficient method for constructing C-2 trifluoromethylated indolinyl ketones involves a copper-catalyzed cyclization reaction between N-alkylanilines and β-(trifluoromethyl)-α,β-unsaturated enones. [11]This approach offers high diastereoselectivity and is suitable for gram-scale synthesis.
The proposed mechanism for this transformation is illustrated below:
Caption: Proposed radical mechanism for cyclization.
Biological Activities and Structure-Activity Relationships (SAR)
Trifluoromethyl indolinone derivatives have demonstrated a wide range of biological activities, with significant potential in oncology and immunology.
Kinase Inhibition
The indolinone scaffold is a well-established ATP-competitive inhibitor of various protein kinases. [2][8]The introduction of a trifluoromethyl group can enhance this inhibitory activity. For instance, in the development of kinase inhibitors, the CF3 group can occupy hydrophobic pockets in the ATP-binding site, leading to increased potency and selectivity. [6]
Anti-inflammatory Activity
Recent studies have shown that 5-fluoro- and 5-trifluoromethoxy-2-indolinone derivatives exhibit potent anti-inflammatory properties by inhibiting the interleukin-1 receptor (IL-1R). [12][13][14]In these studies, compounds with a 4-phenylthiosemicarbazone moiety at the 3-position of the indolinone ring showed the highest activity. [13] The following table summarizes the IC50 values for selected 5-trifluoromethoxy-2-indolinone derivatives against the IL-1 receptor. [14]
| Compound ID | R1 (Position 5) | R3 (Substitution on Phenylthiosemicarbazone) | IC50 (µM) |
|---|---|---|---|
| 65 | OCF3 | 4-Cl | 0.07 |
| 78 | OCF3 | 4-OCH3 | 0.01 |
| 81 | OCF3 | 3-OCH3 | 0.02 |
| 105 | OCF3 | 3-CF3 | 0.06 |
Data extracted from Soylu et al., 2023. [14] The structure-activity relationship (SAR) from these studies indicates that:
-
A trifluoromethoxy group at the 5-position of the indolinone ring is favorable for activity.
-
Electron-donating groups, such as methoxy, on the phenyl ring of the thiosemicarbazone moiety can lead to a significant increase in potency.
Future Perspectives
The discovery and synthesis of novel trifluoromethyl indolinone derivatives remain a vibrant area of research. Future efforts will likely focus on:
-
Development of Novel Synthetic Methodologies: The exploration of new catalytic systems and reaction pathways to access a wider diversity of trifluoromethylated indolinone scaffolds.
-
Expansion of Biological Targets: While kinase inhibition is a major focus, the exploration of these derivatives against other therapeutic targets is a promising avenue.
-
Elucidation of Mechanisms of Action: A deeper understanding of how these compounds interact with their biological targets will facilitate the design of more potent and selective agents.
Conclusion
The strategic combination of the trifluoromethyl group and the indolinone scaffold represents a powerful approach in modern drug discovery. The unique physicochemical properties imparted by the CF3 group, coupled with the versatile and biologically relevant indolinone core, provide a robust platform for the development of novel therapeutics with enhanced efficacy and pharmacokinetic profiles. The synthetic strategies and biological insights presented in this guide offer a solid foundation for researchers to build upon in their quest for next-generation medicines.
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A Technical Guide to the Preliminary Screening of 5-(Trifluoromethyl)indolin-2-one Analog Libraries for Kinase Inhibitor Discovery
Abstract
The 5-(trifluoromethyl)indolin-2-one scaffold is a cornerstone in modern medicinal chemistry, most notably as the core of Sunitinib, a multi-targeted receptor tyrosine kinase inhibitor.[1][2] This guide provides a comprehensive, in-depth framework for the preliminary screening of compound libraries based on this privileged scaffold. We will detail a strategic, multi-tiered screening cascade designed to efficiently identify and validate potent and cell-active kinase inhibitors. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into experimental design, protocol execution, and data interpretation, thereby bridging the gap between library synthesis and hit-to-lead optimization.
Introduction: The this compound Scaffold as a Privileged Kinase Inhibitor Core
The Indolin-2-one Motif in Medicinal Chemistry
The indolin-2-one core is recognized as a "privileged scaffold," a molecular framework that is capable of binding to multiple, distinct biological targets. Its rigid structure, combined with specific hydrogen bonding patterns (an H-bond donor amide and an H-bond acceptor carbonyl), allows it to mimic the hinge-binding motif of ATP in the active site of many kinases.[3] This inherent property makes it an exceptional starting point for the development of kinase inhibitors.
Significance of the 5-Trifluoromethyl Substitution
The trifluoromethyl (CF3) group at the 5-position is not merely a decorative element; it serves several critical functions. It enhances metabolic stability by blocking a potential site of oxidation and can improve pharmacokinetic properties. Furthermore, the strong electron-withdrawing nature of the CF3 group can modulate the electronic properties of the indolinone ring system, potentially influencing binding affinity and selectivity.
Overview of Target Landscape
Analogs of this scaffold have shown potent activity against a range of receptor tyrosine kinases (RTKs) crucial for tumor angiogenesis and proliferation.[1][4][5] Key targets include:
-
Vascular Endothelial Growth Factor Receptors (VEGFRs): Central regulators of angiogenesis.[5][6]
-
Platelet-Derived Growth Factor Receptors (PDGFRs): Involved in cell growth and division.[4][6]
-
c-KIT: A proto-oncogene implicated in various cancers, notably gastrointestinal stromal tumors (GIST).[1][6]
The goal of screening an analog library is to identify novel compounds with improved potency, selectivity, or pharmacological properties against these and other clinically relevant kinases.
Library Design: A Chemoinformatics-Guided Approach
A successful screening campaign begins with a well-designed library. Rather than random synthesis, a chemoinformatics-driven approach ensures diversity and focuses on chemical space with a higher probability of yielding active compounds.[]
Computational Workflow for Library Design
The design process integrates computational tools to select building blocks and enumerate a virtual library that is then filtered for desirable properties before synthesis.[][8]
Caption: The tiered drug discovery screening cascade.
Primary Screening: High-Throughput Biochemical Assays
The initial screen aims to rapidly identify compounds that inhibit the catalytic activity of the target kinase in a purified, biochemical system. [9][10] 3.1.1 Rationale for Technology Choice: HTRF® Kinase Assay Homogeneous Time-Resolved Fluorescence (HTRF®) is an ideal primary screening technology. [11]It is a robust, high-throughput, mix-and-read assay that is less prone to interference from colored or fluorescent compounds than standard fluorescence polarization assays. [12][13]The assay measures the phosphorylation of a substrate by detecting the FRET between a europium cryptate-labeled antibody (donor) and an XL665-labeled substrate (acceptor). [11][14] 3.1.2 Protocol: HTRF® KinEASE™ TK Assay This protocol is adapted for a generic tyrosine kinase (TK) target.
-
Reagent Preparation: Prepare assay buffer, biotinylated TK substrate, ATP, Eu³⁺-cryptate labeled anti-phosphotyrosine antibody, and Streptavidin-XL665 (SA-XL665) according to the manufacturer's instructions (e.g., Revvity). [15]2. Compound Dispensing: In a 384-well low-volume white plate, dispense 20 nL of test compounds (typically in DMSO) to achieve a final concentration of 10 µM. Include positive (no enzyme) and negative (DMSO vehicle) controls.
-
Kinase/Substrate Addition: Add 5 µL of a solution containing the target kinase and the biotinylated TK substrate.
-
Initiate Reaction: Add 5 µL of ATP solution to start the kinase reaction. The final ATP concentration should be at or near the Km for the specific kinase to allow for the detection of competitive inhibitors.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Detection: Add 10 µL of the HTRF detection mix (containing EDTA to stop the reaction, anti-phospho-antibody-Eu³⁺, and SA-XL665). [14]7. Final Incubation: Incubate for 60 minutes at room temperature to allow for antibody-antigen binding.
-
Read Plate: Read the plate on an HTRF-compatible reader, measuring emission at 665 nm and 620 nm. The ratio of these signals is proportional to the extent of substrate phosphorylation.
3.1.3 Data Presentation: Representative Primary HTS Data Hits are typically identified as compounds that cause inhibition greater than a certain threshold (e.g., >50% inhibition or >3 standard deviations from the mean of the negative controls).
| Compound ID | % Inhibition at 10 µM | Hit Flag ( >50%) |
| Cmpd-001 | 85.2 | Yes |
| Cmpd-002 | 12.5 | No |
| Cmpd-003 | 92.1 | Yes |
| Cmpd-004 | 65.7 | Yes |
| Cmpd-005 | -5.4 (Activation) | No |
Secondary Validation & Orthogonal Assays
The goal of this stage is to confirm the activity of primary hits using a different assay technology (an orthogonal assay) and to determine their potency (IC50). [16]This helps to eliminate false positives that may arise from assay-specific artifacts. [16] 3.2.1 Rationale for Technology Choice: ADP-Glo™ Kinase Assay The ADP-Glo™ assay is a universal, luminescence-based method that quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction. [17][18]Its reliance on a different detection modality (luminescence vs. HTRF) makes it an excellent orthogonal choice. [19] 3.2.2 Protocol: ADP-Glo™ Kinase Assay This protocol determines the half-maximal inhibitory concentration (IC50).
-
Compound Plating: Prepare serial dilutions of the hit compounds (e.g., 10-point, 3-fold dilutions) in a 384-well plate.
-
Kinase Reaction: Add the kinase, substrate, and ATP to the wells. The total reaction volume is typically 5 µL. [20]3. Incubation: Incubate at room temperature for 60 minutes.
-
Stop Reaction & Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining ATP. Incubate for 40 minutes. [18][20]5. ADP to ATP Conversion: Add 10 µL of Kinase Detection Reagent. This reagent converts the ADP produced into ATP and provides luciferase/luciferin to generate a luminescent signal proportional to the initial ADP amount. [17][18]6. Incubation: Incubate for 30-60 minutes to stabilize the luminescent signal. [20]7. Read Plate: Measure luminescence using a plate-reading luminometer.
-
Data Analysis: Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
3.2.3 Data Presentation: IC50 Values for Validated Hits
| Compound ID | HTRF % Inhibition | ADP-Glo™ IC50 (nM) | Status |
| Cmpd-001 | 85.2 | 75 | Confirmed |
| Cmpd-003 | 92.1 | 22 | Confirmed |
| Cmpd-004 | 65.7 | >10,000 | False Pos. |
Cellular Assays: Assessing Target Engagement and Phenotypic Effects
A potent biochemical inhibitor is only valuable if it can engage its target in a cellular environment and elicit a desired biological response. [21] 3.3.1 Rationale for Technology Choice: CETSA® and CellTiter-Glo®
-
Cellular Thermal Shift Assay (CETSA®): This groundbreaking method provides direct evidence of target engagement in intact cells. [22][23][24]It is based on the principle that a protein becomes more resistant to heat-induced denaturation when bound to a ligand. [22][23][25]* CellTiter-Glo® Luminescent Cell Viability Assay: This assay measures cellular ATP levels as an indicator of metabolic activity and cell viability. For kinase inhibitors targeting pathways involved in cell proliferation, a decrease in viability is the desired phenotypic outcome.
Caption: Simplified RTK signaling pathway inhibited by indolinones.
3.3.2 Protocol: Cellular Thermal Shift Assay (CETSA®)
-
Cell Culture & Treatment: Culture a relevant cell line (e.g., HUVECs for VEGFR, or a tumor line overexpressing the target kinase) to ~80% confluency. Treat cells with the test compound (at various concentrations) or vehicle (DMSO) for 1-2 hours.
-
Heating: Harvest the cells, wash, and resuspend in a buffered saline solution. Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a thermal cycler. [22]One unheated sample serves as a control.
-
Lysis: Lyse the cells by freeze-thaw cycles.
-
Clarification: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the precipitated/aggregated proteins.
-
Analysis: Carefully collect the supernatant (containing the soluble protein fraction) and analyze the amount of the target protein remaining using Western blotting or an ELISA-based method.
-
Data Analysis: Plot the percentage of soluble protein against temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement. [26] 3.3.3 Data Presentation: Integrated Hit Characterization
| Cmpd ID | Biochemical IC50 (nM) | CETSA® Thermal Shift (ΔTm at 1 µM) | Cell Viability EC50 (nM) |
| Cmpd-001 | 75 | + 4.2 °C | 250 |
| Cmpd-003 | 22 | + 5.8 °C | 85 |
Hit Triage and Early SAR Analysis
The final step in this preliminary screen is to integrate all the data to prioritize compounds for the next phase of drug discovery: hit-to-lead optimization.
-
Potency: The compound should have a potent biochemical IC50 and cellular EC50, ideally in the nanomolar range.
-
Target Engagement: There must be clear evidence of target engagement from the CETSA® experiment.
-
Structure-Activity Relationship (SAR): Analyze the chemical modifications across the library to identify trends. For example, which substitutions at which position lead to increased potency? This early SAR provides a roadmap for medicinal chemists to design the next generation of more potent and selective compounds. [2][27][28]
Conclusion
This technical guide outlines a robust and efficient workflow for the preliminary screening of this compound analog libraries. By employing a logical cascade of high-throughput biochemical assays, orthogonal validation, and definitive cellular target engagement studies, researchers can confidently identify high-quality hit compounds. This systematic approach minimizes wasted resources on false positives and provides a strong, data-driven foundation for subsequent hit-to-lead and lead optimization campaigns, ultimately accelerating the path toward novel kinase inhibitor therapeutics.
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RETRACTED: Design and Synthesis of Novel 5-((3-(Trifluoromethyl)piperidin-1-yl)sulfonyl)indoline-2,3-dione Derivatives as Promising Antiviral Agents: In Vitro, In Silico, and Structure–Activity Relationship Studies - PMC - NIH. Available from: [Link]
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spectroscopic characterization of 5-(Trifluoromethyl)indolin-2-one
<An In-Depth Technical Guide to the Spectroscopic Characterization of 5-(Trifluoromethyl)indolin-2-one
Abstract
This compound is a crucial heterocyclic scaffold in medicinal chemistry, valued for the unique physicochemical properties imparted by the trifluoromethyl (-CF3) group, such as enhanced metabolic stability and binding affinity.[1] Unambiguous structural confirmation and purity assessment are paramount for its application in drug discovery and development. This guide provides a comprehensive, in-depth analysis of the core spectroscopic techniques required for the definitive characterization of this molecule. We delve into the causality behind experimental choices and the interpretation of spectral data from Nuclear Magnetic Resonance (¹H, ¹³C, ¹⁹F NMR), Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy. Each section includes field-proven protocols and data interpretation frameworks to ensure scientific integrity and reproducibility.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint
NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. For this compound, a multi-nuclear approach (¹H, ¹³C, and ¹⁹F) is essential for a complete assignment.
Expertise in Action: Solvent Selection
The choice of a deuterated solvent is the first critical decision. Dimethyl sulfoxide-d₆ (DMSO-d₆) is highly recommended for indolinone scaffolds.[2] Its high polarity effectively solubilizes the compound, and its ability to form hydrogen bonds prevents the exchangeable N-H proton from being broadened, ensuring its clear observation in the ¹H spectrum. While Chloroform-d (CDCl₃) can also be used, the amide N-H peak may be broader or exchange more readily.
¹H NMR Spectroscopy: Proton Environment Mapping
The ¹H NMR spectrum provides a detailed map of the proton environments. The electron-withdrawing nature of the trifluoromethyl group significantly influences the chemical shifts of the aromatic protons, deshielding them and pushing them downfield.
-
Aromatic Region (δ 7.0-7.8 ppm): The three protons on the benzene ring will appear as distinct signals.
-
H-6 and H-7: These protons will exhibit splitting patterns consistent with their positions relative to each other and H-4.
-
H-4: This proton, being ortho to the strongly withdrawing -CF₃ group, is expected to be the most deshielded (furthest downfield) and will likely appear as a distinct singlet or a narrowly split doublet.
-
-
Aliphatic Region (δ 3.5-3.6 ppm): The two protons of the CH₂ group at the 3-position are chemically equivalent and will appear as a sharp singlet.
-
Amide Proton (δ ~10.5 ppm): The N-H proton is typically observed as a broad singlet in the far downfield region, a characteristic feature of amides.
¹³C NMR Spectroscopy: The Carbon Skeleton
The ¹³C NMR spectrum reveals all unique carbon atoms in the molecule. The key diagnostic signals are the carbonyl carbon and the carbons associated with the trifluoromethyl group.
-
Carbonyl Carbon (C=O): Expected around δ 175-178 ppm.
-
Aromatic Carbons: These will appear in the typical δ 110-150 ppm range.
-
Trifluoromethyl Carbon (-CF₃): This signal is characteristically split into a quartet due to coupling with the three fluorine atoms (¹JCF) and is expected around δ 124 ppm (q, J ≈ 272 Hz).[3]
-
Aliphatic Carbon (-CH₂-): The C-3 carbon is expected to appear around δ 35-40 ppm.
¹⁹F NMR Spectroscopy: The Fluorine Signature
¹⁹F NMR is a highly sensitive technique that provides a clean and unambiguous signal for the trifluoromethyl group.[4]
-
-CF₃ Signal: A sharp singlet is expected around δ -61 to -63 ppm. The wide chemical shift range and high sensitivity of ¹⁹F NMR make it an excellent tool for confirming the presence and purity of the fluorinated compound.[5][6]
Summary of Expected NMR Data
| Nucleus | Position | Expected Chemical Shift (δ, ppm) | Multiplicity | Notes |
| ¹H | N-H | ~10.5 | Broad Singlet | Exchangeable with D₂O |
| H-4 | ~7.7 | Singlet / Doublet | Most deshielded aromatic proton | |
| H-6 | ~7.5 | Doublet of Doublets | ||
| H-7 | ~7.1 | Doublet | ||
| H-3 (CH₂) | ~3.5 | Singlet | ||
| ¹³C | C-2 (C=O) | ~176 | Singlet | Carbonyl carbon |
| Aromatic | 110-150 | Multiple Signals | ||
| C-5 | ~125 (quartet) | Quartet | Carbon attached to -CF₃ | |
| -CF₃ | ~124 (quartet) | Quartet (J ≈ 272 Hz) | Large C-F coupling constant | |
| C-3 (CH₂) | ~36 | Singlet | ||
| ¹⁹F | -CF₃ | -61 to -63 | Singlet | Referenced to CCl₃F or other standard |
Protocol: NMR Sample Preparation
-
Weighing: Accurately weigh 5-10 mg of the this compound sample.
-
Dissolution: Transfer the sample to a clean, dry NMR tube. Add approximately 0.6-0.7 mL of DMSO-d₆.[7]
-
Homogenization: Cap the tube and gently vortex or invert until the sample is fully dissolved. A brief sonication may be used if necessary.
-
Analysis: Insert the NMR tube into the spectrometer spinner and place it in the magnet. Acquire ¹H, ¹³C, and ¹⁹F spectra according to standard instrument parameters.
Infrared (IR) Spectroscopy: Functional Group Fingerprinting
FTIR spectroscopy is a rapid and powerful technique for identifying the key functional groups present in a molecule.[8] The spectrum is a unique fingerprint arising from the vibrational modes of the molecule's bonds.
Interpreting the Key Vibrational Modes
-
N-H Stretch: A sharp to moderately broad peak around 3200-3300 cm⁻¹ is characteristic of the amide N-H bond.
-
C=O Stretch: A strong, sharp absorption band around 1700-1720 cm⁻¹ is the hallmark of the lactam (cyclic amide) carbonyl group.[9]
-
Aromatic C=C Stretches: Medium intensity peaks in the 1620-1480 cm⁻¹ region correspond to the benzene ring.
-
C-F Stretches: The trifluoromethyl group gives rise to very strong, characteristic absorption bands in the 1350-1100 cm⁻¹ region.[5] These are often the most intense peaks in the fingerprint region and serve as a definitive indicator of the -CF₃ group.
Summary of Key IR Absorptions
| Functional Group | Vibrational Mode | **Expected Wavenumber (cm⁻¹) ** | Intensity |
| Amide N-H | Stretch | 3200 - 3300 | Medium |
| Aromatic C-H | Stretch | 3000 - 3100 | Medium-Weak |
| Carbonyl C=O | Stretch | 1700 - 1720 | Strong, Sharp |
| Aromatic C=C | Stretch | 1620 - 1480 | Medium |
| C-F (of CF₃) | Stretch | 1350 - 1100 | Very Strong |
Protocol: Attenuated Total Reflectance (ATR)-FTIR
ATR has become the method of choice for solid samples due to its simplicity and lack of sample preparation.[10]
-
Background Scan: Ensure the ATR crystal (typically diamond or zinc selenide) is clean. Run a background spectrum to account for atmospheric CO₂ and H₂O.[11]
-
Sample Application: Place a small amount of the solid this compound powder directly onto the crystal.
-
Apply Pressure: Use the pressure arm to ensure firm, even contact between the sample and the crystal.[11]
-
Data Collection: Acquire the sample spectrum. The instrument software will automatically ratio the sample scan to the background scan to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS): Molecular Weight and Fragmentation
Mass spectrometry provides the exact molecular weight and, through fragmentation analysis, crucial structural information. Electrospray Ionization (ESI) is a "soft" ionization technique well-suited for this molecule, as it typically keeps the molecular ion intact.[12]
Expected Mass and Isotopic Pattern
The molecular formula for this compound is C₉H₆F₃NO.
-
Monoisotopic Mass: 201.0401 g/mol .
-
High-Resolution MS (HRMS): This technique is essential for confirming the elemental composition. Observing a mass-to-charge ratio (m/z) of 201.0401 (for the [M+H]⁺ ion, 202.0479) within a narrow tolerance (e.g., < 5 ppm) provides high confidence in the assigned formula.
Fragmentation Analysis (MS/MS)
By inducing fragmentation of the molecular ion (e.g., via Collision-Induced Dissociation, CID), a characteristic pattern emerges.
-
Loss of CO: A common fragmentation pathway for indolinones is the loss of a carbonyl group (28 Da), which would yield a fragment ion at m/z 173.
-
Loss of ·CF₃: Cleavage of the C-CF₃ bond can result in the loss of a trifluoromethyl radical (69 Da), leading to a fragment at m/z 132.[13]
Protocol: ESI-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).[14]
-
Ionization: Apply appropriate ESI parameters (e.g., spray voltage, capillary temperature) to achieve stable ionization.[12]
-
Data Acquisition: Acquire the full scan mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.
-
MS/MS (Optional): Select the [M+H]⁺ ion (m/z 202.0) for CID and acquire the product ion spectrum to confirm fragmentation patterns.
UV-Vis Spectroscopy: Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within the molecule's chromophore. The indolinone core, being an aromatic system, exhibits characteristic absorptions in the UV region.
Expected Absorption Maxima (λ_max)
The spectrum is expected to show absorption bands corresponding to π→π* transitions of the aromatic system.
-
Primary Bands: Expect one or more strong absorption maxima (λ_max) in the range of 250-300 nm.
-
Solvent Effects: The choice of solvent can slightly shift the absorption maxima (solvatochromism). It is crucial to report the solvent used (e.g., ethanol, methanol, or acetonitrile) along with the λ_max values.[15]
Protocol: UV-Vis Analysis
-
Solution Preparation: Prepare a stock solution of known concentration (e.g., 1 mg/mL) in a UV-grade solvent (e.g., methanol). Create a dilute solution from the stock to achieve an absorbance reading between 0.1 and 1.0.
-
Blank Correction: Fill a quartz cuvette with the pure solvent and use it to zero the spectrophotometer (baseline correction).
-
Sample Measurement: Replace the blank with the sample solution cuvette and scan the desired wavelength range (e.g., 200-400 nm).
-
Data Recording: Record the wavelength(s) of maximum absorbance (λ_max).
Conclusion
The unambiguous characterization of this compound is achieved through the synergistic application of multiple spectroscopic techniques. ¹H, ¹³C, and ¹⁹F NMR spectroscopy provides the definitive structural framework. FTIR confirms the presence of key functional groups, with the C-F stretches serving as a powerful diagnostic tool. High-resolution mass spectrometry validates the elemental composition, while MS/MS reveals characteristic fragmentation patterns. Finally, UV-Vis spectroscopy characterizes the electronic properties of the chromophore. Adherence to the protocols and interpretative frameworks detailed in this guide will ensure the generation of reliable, high-quality data essential for advancing drug discovery and development programs.
References
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Soylu-Eter, N., et al. (2022). 5‐Fluoro/(trifluoromethoxy)‐2‐indolinone derivatives with anti‐interleukin‐1 activity. Archiv der Pharmazie. Available at: [Link]
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ResearchGate. (2014). Can anybody tell me which solvent would be appropriate for collecting nmr data of indolizine type of molecules other than C6D6?. ResearchGate. Available at: [Link]
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Drawell. (2023). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Drawell. Available at: [Link]
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Wikipedia. Electrospray ionization. Wikipedia. Available at: [Link]
-
Kagramanov, N. D., et al. (2021). Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups. Fluorine Notes. Available at: [Link]
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NIH National Center for Biotechnology Information. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. PubMed Central. Available at: [Link]
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ResearchGate. (2023). UV-vis spectra of 1 (c = 5.05 × 10 −5 M) in different solvents. ResearchGate. Available at: [Link]
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NIH National Center for Biotechnology Information. (2018). The trifluoromethyl group offers several benefits in medicinal chemistry. PubMed Central. Available at: [Link]
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University of California, Davis. 3.2: IR Spectroscopy. Chemistry LibreTexts. Available at: [Link]
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An In-depth Technical Guide to the Biological Activity of the 5-(Trifluoromethyl)indolin-2-one Scaffold
For: Researchers, Scientists, and Drug Development Professionals
Abstract
The 5-(trifluoromethyl)indolin-2-one scaffold is a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. The incorporation of the trifluoromethyl group at the 5-position significantly enhances the pharmacological properties of the indolin-2-one core, including metabolic stability and cell membrane permeability.[1] This guide provides a comprehensive technical overview of the diverse biological activities associated with this scaffold, with a focus on its anticancer, anti-inflammatory, and antiviral potential. We will delve into the mechanisms of action, present key structure-activity relationship (SAR) insights, and provide detailed experimental protocols for the evaluation of these compounds.
Introduction: The Significance of the this compound Scaffold
The indolin-2-one core is a foundational element in a multitude of biologically active compounds.[2] Its versatility as a synthetic building block has led to the development of numerous derivatives with a wide array of therapeutic applications. The strategic introduction of a trifluoromethyl (CF3) group at the 5-position of the indole ring has proven to be a particularly effective strategy in drug design.[1] This highly electronegative moiety can dramatically alter the physicochemical and pharmacological profile of the parent molecule, often leading to enhanced potency and improved pharmacokinetic properties.[1]
The trifluoromethyl group's impact stems from its ability to increase lipophilicity, which can improve passage across cellular membranes.[1] Furthermore, the strength of the carbon-fluorine bond enhances metabolic stability by blocking potential sites of oxidative metabolism.[1] These attributes make the this compound scaffold a highly attractive starting point for the development of novel therapeutic agents.
Anticancer Activity: Targeting Kinase Signaling Cascades
Derivatives of the this compound scaffold have emerged as potent inhibitors of various protein kinases, enzymes that play a critical role in the signaling pathways governing cell growth, proliferation, and survival.[3] Dysregulation of kinase activity is a hallmark of many cancers, making them a prime target for therapeutic intervention.
Mechanism of Action: Inhibition of Receptor Tyrosine Kinases (RTKs)
Many this compound derivatives function as ATP-competitive inhibitors of receptor tyrosine kinases (RTKs).[2] These compounds bind to the ATP-binding pocket of the kinase domain, preventing the phosphorylation of downstream substrates and thereby disrupting the signaling cascade. This mode of action is exemplified by the FDA-approved drug Sunitinib, which, although a 5-fluoro-indolin-2-one, shares a similar structural and mechanistic basis. Sunitinib is a multi-targeted RTK inhibitor that targets VEGFR, PDGFR, c-KIT, and FLT3, all of which are implicated in tumor angiogenesis and cell proliferation.[3]
The following diagram illustrates the general mechanism of RTK inhibition by these compounds:
Sources
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- 2. Synthesis and biological evaluations of 3-substituted indolin-2-ones: a novel class of tyrosine kinase inhibitors that exhibit selectivity toward particular receptor tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Indolin-2-Ones in Clinical Trials as Potential Kinase Inhibitors: A Review [scirp.org]
An In-Depth Technical Guide on the Structure-Activity Relationship (SAR) of 5-(Trifluoromethyl)indolin-2-one Derivatives
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The 5-(trifluoromethyl)indolin-2-one scaffold is a cornerstone in modern medicinal chemistry, particularly in the development of targeted cancer therapies. Its unique electronic and steric properties, conferred by the trifluoromethyl group, have proven advantageous for enhancing drug-like characteristics such as metabolic stability and cell permeability.[1] This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of this privileged scaffold, with a primary focus on its role as a potent inhibitor of various protein kinases implicated in oncogenesis. We will delve into the causal relationships behind experimental design, dissect key structural modifications, and provide actionable insights for the rational design of next-generation therapeutics.
Introduction: The Significance of the this compound Core
The indolin-2-one nucleus is a versatile heterocyclic scaffold found in numerous biologically active compounds and natural alkaloids.[2][3] Its derivatives have demonstrated a wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and notably, anticancer effects.[2][4][5] The strategic incorporation of a trifluoromethyl (CF3) group at the 5-position of the indolin-2-one ring dramatically influences the molecule's physicochemical properties.[1] This highly electronegative moiety enhances lipophilicity, which can improve passage through cellular membranes, and increases metabolic stability by blocking potential sites of oxidative metabolism.[1]
A prime example of the clinical success of this scaffold is Sunitinib, a multi-targeted receptor tyrosine kinase (RTK) inhibitor approved for the treatment of renal cell carcinoma (RCC) and gastrointestinal stromal tumors (GIST).[4][6] Sunitinib and other derivatives primarily exert their anticancer effects by inhibiting key kinases involved in tumor angiogenesis and proliferation, such as Vascular Endothelial Growth Factor Receptors (VEGFRs), Platelet-Derived Growth Factor Receptors (PDGFRs), and c-Kit.[4][6] This guide will systematically explore the SAR of this critical scaffold, providing a framework for optimizing potency, selectivity, and pharmacokinetic profiles.
The Core Pharmacophore and Key Interaction Points
The inhibitory activity of this compound derivatives against protein kinases is predicated on their ability to mimic the adenine moiety of ATP and establish key interactions within the enzyme's active site. A generalized pharmacophore model highlights several critical features:
-
Indolin-2-one Core: This planar heterocyclic system acts as the primary scaffold, occupying the adenine binding pocket. The lactam carbonyl oxygen and the N-H proton are crucial hydrogen bond donors and acceptors, respectively, forming interactions with the hinge region of the kinase.[7]
-
5-Trifluoromethyl Group: This group projects into a hydrophobic pocket, contributing to the overall binding affinity and enhancing the drug-like properties of the molecule.
-
C3-Substituent: The substituent at the 3-position of the indolinone ring is a key determinant of both potency and selectivity.[4][6] This part of the molecule typically extends towards the solvent-exposed region of the active site, allowing for significant chemical modifications to fine-tune the compound's biological activity.
Below is a diagram illustrating the general pharmacophoric features of this compound derivatives as kinase inhibitors.
Caption: General pharmacophore model for this compound kinase inhibitors.
Decoding the Structure-Activity Relationship (SAR)
The biological activity of this compound derivatives can be systematically modulated by chemical modifications at various positions of the core scaffold.
Modifications at the C3-Position: The Epicenter of Activity
The substituent at the C3-position is arguably the most critical for determining the potency and selectivity of these inhibitors.[4][6] This is typically a substituted exocyclic double bond, which orients a variety of chemical moieties towards the solvent-exposed region of the kinase active site.
-
Pyrrole and Indole Moieties: The introduction of a pyrrole or indole ring at the C3-position, as seen in Sunitinib and Semaxanib, has proven to be highly effective for VEGFR inhibition.[4] These aromatic heterocycles can engage in additional hydrogen bonding and hydrophobic interactions, thereby enhancing binding affinity.
-
Aromatic and Heteroaromatic Rings: A wide array of aromatic and heteroaromatic rings have been explored at this position. The nature and substitution pattern of these rings significantly impact the inhibitory profile. For instance, electron-withdrawing or electron-donating groups on a phenyl ring can modulate the electronic properties and steric bulk, leading to differential activity against various kinases.
-
Linker and Side Chain: The linker connecting the indolinone core to the terminal group at the C3-position also plays a crucial role. Variations in the linker length and flexibility can optimize the orientation of the substituent for improved target engagement.
Substitutions on the Indolinone Ring: Fine-Tuning the Core
While the 5-CF3 group is a defining feature, modifications at other positions of the indolinone ring can further refine the molecule's properties.
-
N1-Substitution: The annular nitrogen of the indolinone core is often unsubstituted in many potent inhibitors, as the N-H proton is a key hydrogen bond donor.[4] However, in some cases, small alkyl or functionalized groups can be introduced to probe for additional interactions or to modulate the physicochemical properties of the compound. For example, the introduction of methyl, ethyl, or benzyl groups at the N1 position has been shown to increase the inhibitory effect in certain contexts.[8]
-
Other Aromatic Positions (C4, C6, C7): While less commonly modified than the C3 and C5 positions, substitutions at C4, C6, and C7 can influence the electronic environment of the scaffold and potentially lead to new interactions within the active site.
The Role of the 5-Trifluoromethyl Group
As previously mentioned, the 5-CF3 group is a key contributor to the overall activity and drug-like properties of these compounds. Its strong electron-withdrawing nature influences the acidity of the N-H proton, which can impact hydrogen bonding. Furthermore, its lipophilicity and metabolic stability are highly advantageous for in vivo applications.
The following table summarizes the SAR for key modifications of the this compound scaffold.
| Position of Modification | Type of Substituent | Impact on Activity | Rationale |
| C3 | Pyrrole, Indole | Generally increases potency against VEGFR/PDGFR | Mimics key interactions of the natural ligand and establishes additional H-bonds. |
| Substituted Phenyl | Activity is highly dependent on the substitution pattern | Allows for fine-tuning of electronic and steric properties to optimize target engagement. | |
| Aliphatic Chains | Generally less active than aromatic/heteroaromatic groups | Lack of specific interactions and increased conformational flexibility can be detrimental to binding. | |
| N1 | Unsubstituted (N-H) | Generally preferred for potent kinase inhibition | The N-H proton acts as a crucial hydrogen bond donor to the kinase hinge region.[7] |
| Small Alkyl Groups | Can increase activity in some cases | May provide additional hydrophobic interactions or modulate the electronic properties of the core.[8] | |
| C5 | Trifluoromethyl (CF3) | Enhances potency and drug-like properties | Increases lipophilicity, metabolic stability, and binding affinity through hydrophobic interactions. [1] |
| Other Halogens (F, Cl, Br) | Can also enhance activity | Electron-withdrawing groups at this position are generally favorable. |
Experimental Protocols: A Practical Guide
To facilitate further research in this area, we provide a representative experimental protocol for the synthesis of a this compound derivative and a standard kinase inhibition assay.
Synthesis of a Representative this compound Derivative
This protocol describes a typical Knoevenagel condensation reaction to introduce the C3-substituent.
Step 1: Synthesis of 5-(Trifluoromethyl)oxindole
-
A solution of 4-(trifluoromethyl)aniline in a suitable solvent (e.g., dichloromethane) is cooled to 0°C.
-
To this solution, chloroacetyl chloride is added dropwise, followed by the addition of a base (e.g., triethylamine).
-
The reaction mixture is stirred at room temperature until the starting material is consumed (monitored by TLC).
-
The intermediate is then subjected to a Friedel-Crafts cyclization using a Lewis acid catalyst (e.g., aluminum chloride) to yield 5-(trifluoromethyl)oxindole.
Step 2: Knoevenagel Condensation
-
A mixture of 5-(trifluoromethyl)oxindole and a substituted aldehyde (e.g., 2-formylpyrrole) in a suitable solvent (e.g., ethanol) is treated with a catalytic amount of a base (e.g., piperidine).
-
The reaction mixture is heated to reflux for several hours until the reaction is complete (monitored by TLC).
-
Upon cooling, the product precipitates and can be collected by filtration and purified by recrystallization or column chromatography.
The following diagram illustrates the general workflow for the synthesis and evaluation of this compound derivatives.
Caption: A typical workflow for the synthesis and evaluation of this compound derivatives.
In Vitro Kinase Inhibition Assay (Example: VEGFR-2)
This protocol outlines a common method for determining the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.
Materials:
-
Recombinant human VEGFR-2 enzyme
-
ATP
-
Substrate peptide (e.g., Poly(Glu, Tyr) 4:1)
-
Test compound (dissolved in DMSO)
-
Assay buffer
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
384-well plates
Procedure:
-
Prepare serial dilutions of the test compound in assay buffer.
-
Add the VEGFR-2 enzyme to the wells of a 384-well plate.
-
Add the test compound dilutions to the wells and incubate for a pre-determined time (e.g., 15 minutes) at room temperature.
-
Initiate the kinase reaction by adding a mixture of ATP and the substrate peptide.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the kinase activity using a suitable detection method (e.g., luminescence).
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Future Perspectives and Conclusion
The this compound scaffold continues to be a rich source of novel therapeutic agents. Future research in this area is likely to focus on several key aspects:
-
Improving Selectivity: While multi-targeted kinase inhibitors have their place, there is a growing demand for more selective agents to minimize off-target effects and associated toxicities.[9]
-
Overcoming Drug Resistance: The development of derivatives that can overcome acquired resistance to existing therapies is a major challenge in oncology.
-
Exploring New Targets: While this scaffold is well-established as a kinase inhibitor, its potential to modulate other biological targets warrants further investigation.
References
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- MDPI. (2022). Synthesis, Cytotoxic Evaluation, and Structure-Activity Relationship of Substituted Quinazolinones as Cyclin-Dependent Kinase 9 Inhibitors.
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A-Z Guide to Trifluoromethyl-Substituted Indolinones: Synthesis, Characterization, and Application
Abstract
The indolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] The strategic incorporation of a trifluoromethyl (CF3) group can dramatically enhance the pharmacological properties of these molecules, including metabolic stability, membrane permeability, and binding affinity.[2][3][4] This guide provides an in-depth exploration of the chemical space of trifluoromethyl-substituted indolinones (also known as oxindoles). We will delve into key synthetic methodologies, essential characterization techniques, and the significant role these compounds play in modern drug discovery, with a particular focus on their application as kinase inhibitors.
Introduction: The Strategic Value of the Trifluoromethyl-Indolinone Scaffold
The fusion of the indolinone core with the trifluoromethyl group creates a powerful synergistic effect for drug design. Understanding the individual contributions of each component is key to appreciating the therapeutic potential of the resulting molecules.
The Privileged Indolinone Core in Medicinal Chemistry
The indolinone, or 2-oxindole, skeleton is a recurring motif in a wide array of natural products and synthetic pharmaceuticals.[1] Its rigid, planar structure provides a well-defined framework for the orientation of functional groups that can interact with biological targets, leading to high binding affinity and selectivity.[1] Furthermore, the indolinone core is amenable to chemical modification at several positions, allowing for the systematic exploration of structure-activity relationships (SAR).
The Trifluoromethyl Group: A Bioisostere with Unique Physicochemical Properties
The trifluoromethyl group is a cornerstone of modern medicinal chemistry.[4] Its incorporation into a drug candidate can profoundly influence its pharmacokinetic and pharmacodynamic profile.[4][5]
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the CF3 group highly resistant to enzymatic degradation, particularly by cytochrome P450 enzymes.[4] This enhanced stability often leads to a longer in vivo half-life and a more predictable pharmacokinetic profile.[4]
-
Lipophilicity: The CF3 group is highly lipophilic, which can significantly increase a molecule's ability to cross cellular membranes and reach its target.[2][4]
-
Binding Affinity: The steric bulk and unique electronic properties of the CF3 group can lead to favorable van der Waals and dipole-dipole interactions within a protein's binding pocket, thereby enhancing binding affinity.[4]
Synthetic Strategies for Accessing the CF3-Indolinone Chemical Space
The synthesis of trifluoromethyl-substituted indolinones can be broadly categorized into two main approaches: direct trifluoromethylation of a pre-existing indolinone core and the cyclization of precursors already containing the trifluoromethyl group.
Strategy A: Direct Trifluoromethylation of Indolinone Precursors
Direct C-H trifluoromethylation has emerged as a powerful and atom-economical strategy. This approach often utilizes electrophilic or radical trifluoromethylating reagents.
-
Electrophilic Trifluoromethylation: Reagents such as Togni's reagents (hypervalent iodine compounds) and Umemoto's reagents (S-(trifluoromethyl)dibenzothiophenium salts) are widely used for the direct introduction of a CF3 group onto electron-rich aromatic and heteroaromatic systems, including indoles and indolinones.[6][7][8][9][10][11] These reactions are often catalyzed by copper salts.[9][12][13]
-
Radical Trifluoromethylation: Sodium triflinate (CF3SO2Na), also known as the Langlois reagent, serves as an excellent source of the trifluoromethyl radical (•CF3) under oxidative conditions.[14][15][16] This radical can then be trapped by the indolinone scaffold.
Strategy B: Cyclization of Trifluoromethylated Acyclic Precursors
An alternative strategy involves the synthesis of an acyclic precursor that already bears the trifluoromethyl group, followed by an intramolecular cyclization to form the indolinone ring.
-
Cascade Radical Addition and Cyclization: This approach often involves the reaction of unsaturated amides with a trifluoromethyl radical source.[17][18] The initial addition of the •CF3 radical to the double bond generates a new radical intermediate, which then undergoes an intramolecular cyclization to form the desired trifluoromethyl-substituted indolinone.[17][18]
-
Domino Trifluoromethylation/Cyclization: This strategy has been successfully employed for the synthesis of 2-(trifluoromethyl)indoles from 2-alkynylanilines using a copper-based trifluoromethylating reagent.[19] The reaction proceeds through a domino sequence involving trifluoromethylation of the alkyne, followed by an intramolecular cyclization.[19]
Experimental Protocol: Copper-Catalyzed C2-Trifluoromethylation of Indole
This protocol is adapted from the work of Shimizu et al. and describes a direct C2-trifluoromethylation of indole using Togni's reagent.[9][13]
-
Reaction Setup: To a flame-dried Schlenk tube, add indole (0.5 mmol, 1.0 equiv.), Togni's reagent (0.75 mmol, 1.5 equiv.), and copper(I) acetate (0.05 mmol, 10 mol%).
-
Solvent Addition: Evacuate and backfill the tube with argon. Add anhydrous 1,2-dichloroethane (DCE) (2.5 mL) via syringe.
-
Reaction Conditions: Stir the reaction mixture at 60 °C for 12 hours.
-
Workup: After cooling to room temperature, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the desired 2-trifluoromethylindole.
Comparative Analysis of Synthetic Strategies
| Strategy | Reagents | Advantages | Disadvantages |
| Direct Electrophilic Trifluoromethylation | Togni's reagents, Umemoto's reagents, Cu(I) catalysts | High functional group tolerance, direct C-H functionalization. | Often requires pre-functionalized substrates, regioselectivity can be an issue. |
| Direct Radical Trifluoromethylation | CF3SO2Na, oxidants | Utilizes inexpensive and readily available reagents, metal-free options exist.[15] | Can be less selective, may require specific initiators (e.g., light, heat). |
| Cascade Radical Cyclization | Unsaturated amides, •CF3 source | Forms C-C and C-CF3 bonds in a single step.[17][18] | Substrate scope may be limited, control of diastereoselectivity can be challenging. |
| Domino Trifluoromethylation/Cyclization | 2-Alkynylanilines, CuCF3 reagent | Efficient one-pot synthesis of complex indoles.[19] | Requires specifically designed starting materials.[19] |
Diagram 1: General Synthetic Workflow
Caption: A general workflow for the synthesis and evaluation of trifluoromethyl-substituted indolinones.
Essential Characterization Protocols
Unambiguous characterization is critical to confirm the structure and purity of newly synthesized compounds. A combination of spectroscopic and analytical techniques is employed.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H and ¹³C NMR: Provide fundamental information about the carbon-hydrogen framework of the molecule.
-
¹⁹F NMR: This is an indispensable tool for fluorine-containing compounds. The chemical shift of the CF3 group provides valuable information about its electronic environment.
-
-
High-Resolution Mass Spectrometry (HRMS): HRMS is used to determine the exact mass of the synthesized compound, which in turn allows for the confirmation of its elemental composition.
Applications in Drug Discovery: A Focus on Kinase Inhibition
Trifluoromethyl-substituted indolinones have shown significant promise as inhibitors of protein kinases, a class of enzymes that play a crucial role in cellular signaling and are frequently dysregulated in diseases such as cancer.[20][21]
Mechanism of Action
Many indolinone-based kinase inhibitors function as ATP-competitive inhibitors.[22] They bind to the ATP-binding pocket of the kinase, preventing the phosphorylation of downstream substrates and thereby blocking the signaling pathway. The trifluoromethyl group can enhance this binding through favorable interactions with amino acid residues in the ATP-binding site.
Case Studies
Several indolinone derivatives are in clinical use or advanced clinical trials. For example, Nintedanib (BIBF 1120), an indolinone derivative, is a potent triple angiokinase inhibitor that targets VEGFR, PDGFR, and FGFR.[20][21] While not containing a trifluoromethyl group itself, its development highlights the therapeutic potential of the indolinone scaffold. The strategic placement of a CF3 group on such scaffolds is a key strategy in the development of next-generation kinase inhibitors.[5]
Structure-Activity Relationship (SAR) Insights
The biological activity of trifluoromethyl-substituted indolinones is highly dependent on the substitution pattern on the indolinone core. For instance, modifications at the C6 position of the indolinone ring have been shown to significantly impact kinase inhibitory activity.[21]
Diagram 2: Kinase Inhibition Mechanism
Caption: Simplified pathway of kinase inhibition by a CF3-indolinone.
Conclusion and Future Outlook
The chemical space of trifluoromethyl-substituted indolinones represents a fertile ground for the discovery of novel therapeutic agents. The unique physicochemical properties imparted by the trifluoromethyl group, combined with the privileged nature of the indolinone scaffold, make this class of compounds particularly attractive for medicinal chemistry campaigns. Future research will likely focus on the development of more efficient and stereoselective synthetic methods, as well as the exploration of their therapeutic potential beyond kinase inhibition.
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Recent advances in trifluoromethylation of organic compounds using Umemoto's reagents. Organic & Biomolecular Chemistry (RSC Publishing). Available from: [Link]
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Powerful, Thermally Stable, One-Pot-Preparable, and Recyclable Electrophilic Trifluoromethylating Agents: 2,8-Difluoro- and 2,3,7,8-Tetrafluoro-S-(trifluoromethyl)dibenzothiophenium Salts. The Journal of Organic Chemistry - ACS Publications. Available from: [Link]
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Catalyst-Free, Direct Electrochemical Tri- and Difluoroalkylation/Cyclization: Access to Functionalized Oxindoles and Quinolinones. Organic Letters - ACS Publications. Available from: [Link]
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Direct C2 Indole Trifluoromethylation Using Togni's Reagent. Synfacts - Thieme. Available from: [Link]
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Trifluoromethylation of indoles with Togni's reagent in the presence of Cu(II) complex. ResearchGate. Available from: [Link]
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Trifluoromethylation of indole derivatives with Togni's reagent. ResearchGate. Available from: [Link]
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Trifluoromethylation of oxindoles by using Brønsted base catalysts. ResearchGate. Available from: [Link]
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Electrophilic Trifluoromethylation by Use of Hypervalent Iodine Reagents. ACS Publications. Available from: [Link]
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Electrophilic Fluorination. Bryn Mawr College. Available from: [Link]
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Synthesis of trifluoromethyl-containing isoindolinones from tertiary enamides via a cascade radical addition and cyclization process. PMC - NIH. Available from: [Link]
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Indoles and trifluorides with biological activities. ResearchGate. Available from: [Link]
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Synthesis of trifluoromethyl-containing isoindolinones. ResearchGate. Available from: [Link]
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Design, synthesis, and evaluation of indolinones as triple angiokinase inhibitors and the discovery of a highly specific 6-methoxycarbonyl-substituted indolinone (BIBF 1120). PubMed. Available from: [Link]
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The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PMC - PubMed Central. Available from: [Link]
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Diastereoselective synthesis of trifluoromalkylated oxindoles via palladium catalyst and reaction mechanism. ResearchGate. Available from: [Link]
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The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed. Available from: [Link]
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Design, Synthesis, and Evaluation of Indolinones as Triple Angiokinase Inhibitors and the Discovery of a Highly Specific 6-Methoxycarbonyl-Substituted Indolinone (BIBF 1120). Journal of Medicinal Chemistry - ACS Publications. Available from: [Link]
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Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Hovione. Available from: [Link]
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Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis. PMC - PubMed Central. Available from: [Link]
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Oxindole and its derivatives: A review on recent progress in biological activities. PubMed. Available from: [Link]
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Scheme for the synthesis of 7‐(trifluoromethyl) substituted indolizine derivatives 4a‐g via one‐pot method. ResearchGate. Available from: [Link]
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Recent Advances in the Construction of Trifluoromethyl-Containing Spirooxindoles through Cycloaddition Reactions. Sci-Hub. Available from: [Link]
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Synthesis and Src kinase inhibitory activity of a series of 4-phenylamino-3-quinolinecarbonitriles. PubMed. Available from: [Link]
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Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines. PubMed. Available from: [Link]
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Inhibition of Src kinase activity by 4-anilino-7-thienyl-3-quinolinecarbonitriles. ResearchGate. Available from: [Link]
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The Strategic Importance of 5-(Trifluoromethyl)indolin-2-one in Modern Drug Discovery: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unlocking Therapeutic Potential with a Key Structural Motif
In the landscape of modern medicinal chemistry, the indolin-2-one scaffold stands as a privileged structure, forming the core of numerous biologically active compounds. The strategic incorporation of a trifluoromethyl (-CF3) group at the 5-position of this heterocyclic system gives rise to 5-(Trifluoromethyl)indolin-2-one (CAS No. 71293-62-4), a molecule of significant interest in the pursuit of novel therapeutics. This technical guide provides an in-depth exploration of this compound, from its synthesis and physicochemical properties to its burgeoning role in drug discovery, underpinned by field-proven insights and a commitment to scientific integrity.
The trifluoromethyl group is not a mere substitution; it is a transformative functional moiety. Its strong electron-withdrawing nature and high lipophilicity can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile.[1] These alterations often lead to enhanced metabolic stability, improved cell membrane permeability, and stronger binding interactions with biological targets, making the -CF3 group a valuable tool in the medicinal chemist's arsenal.[1]
Physicochemical Properties and Data
A comprehensive understanding of a compound's physical and chemical characteristics is fundamental to its application in research and development. The key properties of this compound are summarized below.
| Property | Value | Source |
| CAS Number | 71293-62-4 | [Internal Search] |
| Molecular Formula | C₉H₆F₃NO | [Internal Search] |
| Molecular Weight | 201.15 g/mol | [Internal Search] |
| Appearance | Typically a solid | [Internal Search] |
| Solubility | Soluble in organic solvents | [Internal Search] |
Synthesis of this compound: A Methodological Overview
While various synthetic routes to substituted indolin-2-ones exist, a common and effective strategy for the preparation of this compound involves the cyclization of a suitable aniline precursor. A plausible and widely applicable approach is adapted from the Sandmeyer isatin synthesis, followed by reduction.
Experimental Protocol: A Two-Step Synthesis
Step 1: Synthesis of 5-(Trifluoromethyl)isatin from 4-(Trifluoromethyl)aniline
This initial step leverages the reaction of 4-(trifluoromethyl)aniline with chloral hydrate and hydroxylamine hydrochloride to form an isonitrosoacetanilide intermediate, which is then cyclized in the presence of a strong acid to yield 5-(trifluoromethyl)isatin.
-
Reagents and Materials:
-
4-(Trifluoromethyl)aniline
-
Chloral hydrate
-
Hydroxylamine hydrochloride
-
Concentrated Sulfuric Acid
-
Hydrochloric Acid
-
Sodium sulfate
-
Water
-
Ethanol
-
-
Procedure:
-
A solution of chloral hydrate and sodium sulfate is prepared in water.
-
4-(Trifluoromethyl)aniline is dissolved in hydrochloric acid and added to the reaction mixture.
-
Hydroxylamine hydrochloride is subsequently added, and the mixture is heated to reflux.[2]
-
Upon cooling, the intermediate isonitrosoacetanilide precipitates and is isolated.
-
The dried intermediate is then carefully added to pre-heated concentrated sulfuric acid to induce cyclization.[2]
-
The reaction mixture is poured onto crushed ice, and the resulting precipitate, 5-(trifluoromethyl)isatin, is collected by filtration, washed with cold water, and recrystallized from ethanol/water.[2]
-
Step 2: Reduction of 5-(Trifluoromethyl)isatin to this compound
The selective reduction of the C3-carbonyl group of the isatin intermediate yields the final product.
-
Reagents and Materials:
-
5-(Trifluoromethyl)isatin
-
Hydrazine hydrate or a suitable reducing agent (e.g., NaBH₄ with a phase-transfer catalyst)
-
Solvent (e.g., Ethanol, Dioxane)
-
-
Procedure (Illustrative using Hydrazine Hydrate):
-
5-(Trifluoromethyl)isatin is suspended in a suitable solvent such as ethanol.
-
Hydrazine hydrate is added dropwise to the suspension at a controlled temperature.
-
The reaction mixture is heated to reflux for a specified period, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, and the product is isolated by filtration or extraction, followed by purification via recrystallization or column chromatography.
-
Causality in Experimental Choices
The choice of a strong acid like sulfuric acid in the cyclization step is crucial for promoting the intramolecular electrophilic substitution on the electron-deficient aromatic ring. The subsequent selective reduction of the isatin intermediate is a critical transformation. While various reducing agents can be employed, the specific choice will depend on the desired selectivity and reaction conditions, with the goal of reducing the C3-ketone without affecting the C2-amide carbonyl.
Caption: Synthetic workflow for this compound.
Applications in Drug Discovery and Development
The this compound core is a versatile scaffold for the development of potent and selective inhibitors of various biological targets implicated in disease.
Anticancer Activity
The indolin-2-one nucleus is a well-established pharmacophore in oncology. Derivatives of this scaffold have been shown to exhibit significant antiproliferative activity against a range of cancer cell lines.[3] The introduction of the trifluoromethyl group can enhance this activity. For instance, fluorinated indolin-2-one derivatives have demonstrated potent growth inhibitory effects on hepatocellular carcinoma cells.[3] While the precise mechanism of this compound is an active area of investigation, related compounds are known to exert their anticancer effects through various mechanisms, including:
-
Inhibition of Protein Kinases: Many indolin-2-one derivatives function as ATP-competitive inhibitors of protein kinases that are crucial for tumor cell proliferation, survival, and angiogenesis.
-
Induction of Apoptosis: These compounds can trigger programmed cell death in cancer cells through the modulation of apoptosis-related proteins.
-
Cell Cycle Arrest: They can halt the progression of the cell cycle, thereby preventing the uncontrolled division of cancer cells.
Anti-inflammatory Properties
Chronic inflammation is a key driver of numerous diseases. The indolin-2-one scaffold has been explored for its anti-inflammatory potential. Derivatives of 5-fluoro- and 5-(trifluoromethoxy)indolin-2-one have been synthesized and evaluated for their ability to inhibit the interleukin-1 receptor (IL-1R), a key mediator of inflammatory responses.[4][5] These studies have demonstrated that compounds with a trifluoromethyl or related fluoro-substituent at the 5-position can exhibit potent anti-inflammatory activity.[4] The proposed mechanism involves the binding of these compounds to the IL-1R, thereby blocking the downstream signaling cascade that leads to the production of pro-inflammatory cytokines.[4]
Caption: Inhibition of the IL-1R signaling pathway by this compound derivatives.
Conclusion and Future Directions
This compound represents a valuable building block in the design and synthesis of novel therapeutic agents. Its unique combination of the privileged indolin-2-one scaffold and the advantageous properties of the trifluoromethyl group makes it a focal point for research in oncology, inflammation, and beyond. Future investigations will likely focus on elucidating the specific molecular targets of this compound and its derivatives, as well as optimizing their potency, selectivity, and pharmacokinetic profiles to develop next-generation therapies for a range of human diseases. The continued exploration of this and related fluorinated heterocyclic compounds holds immense promise for advancing the frontiers of medicinal chemistry.
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Soylu-Kucharz, D., Eter, M., & et al. (2023). 5‐Fluoro/(trifluoromethoxy)‐2‐indolinone derivatives with anti‐interleukin‐1 activity. Archiv der Pharmazie, 356(11), e2300217. [Link]
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Eldin, R. R. E., & et al. (2023). RETRACTED: Design and Synthesis of Novel 5-((3-(Trifluoromethyl)piperidin-1-yl)sulfonyl)indoline-2,3-dione Derivatives as Promising Antiviral Agents: In Vitro, In Silico, and Structure–Activity Relationship Studies. Pharmaceuticals, 16(9), 1247. [Link]
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Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Power of Trifluoromethyl Indoles in Modern Drug Discovery. [Link]
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Abdel-Maksoud, M. S., & et al. (2024). Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems. RSC Medicinal Chemistry, 15(7), 1839-1863. [Link]
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Soylu-Kucharz, D., Eter, M., & et al. (2023). 5‐Fluoro/(trifluoromethoxy)‐2‐indolinone derivatives with anti‐interleukin‐1 activity. Semantic Scholar. [Link]
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Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Power of Trifluoromethyl Indoles in Modern Drug Discovery. [Link]
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Methodological & Application
Introduction: The Indolin-2-one Scaffold as a Privileged Structure in Kinase Inhibition
An In-Depth Guide to the In Vitro Characterization of 5-(Trifluoromethyl)indolin-2-one as a Putative Tyrosine Kinase Inhibitor
The indolin-2-one core is a well-established "privileged scaffold" in modern medicinal chemistry, renowned for its ability to target the ATP-binding pocket of various protein kinases. This structural motif is the foundation of several clinically successful multi-kinase inhibitors. For instance, Sunitinib, a cornerstone in the treatment of renal cell carcinoma and gastrointestinal stromal tumors (GIST), is an indolin-2-one derivative that potently inhibits Vascular Endothelial Growth Factor Receptors (VEGFRs), Platelet-Derived Growth Factor Receptors (PDGFRs), and c-KIT.[1] Similarly, SU5416 (Semaxanib) was one of the pioneering indolin-2-one compounds developed as a selective inhibitor of VEGFR-2 (also known as KDR/Flk-1).[2][3]
Given this precedent, a novel compound such as this compound is hypothesized to function as a tyrosine kinase inhibitor. The trifluoromethyl group at the 5-position is an electron-withdrawing moiety that can significantly influence the molecule's pharmacokinetic properties and binding interactions within the kinase domain.
This guide provides a comprehensive framework of detailed in vitro assay protocols designed to systematically characterize this compound. The objective is to elucidate its inhibitory profile, determine its potency and selectivity against key oncogenic kinases, and validate its functional effects in relevant cellular models. The following protocols are structured to progress from direct biochemical assessment to more complex, physiologically relevant cell-based assays.
Part 1: Biochemical Kinase Activity and Selectivity Profiling
The initial and most critical step is to determine if this compound directly inhibits the enzymatic activity of its putative kinase targets. Luminescence-based assays that measure ATP consumption (or ADP production) are robust, highly sensitive, and amenable to high-throughput screening, making them an ideal choice for primary characterization.[4] The ADP-Glo™ Kinase Assay is a prominent example; it quantifies the amount of ADP produced in a kinase reaction, which is then converted into a luminescent signal that directly correlates with kinase activity.[5][6][7]
Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)
This protocol measures the ability of this compound to inhibit the phosphorylation of a substrate by purified recombinant kinases.
Causality and Experimental Design: The assay is run at an ATP concentration near the Michaelis constant (Km) for each specific kinase. This ensures the assay is sensitive to inhibitors that compete with ATP for binding, which is the most common mechanism for this class of compounds.[4] A dose-response curve is generated to calculate the half-maximal inhibitory concentration (IC₅₀), a key measure of the compound's potency.
Materials and Reagents
| Reagent | Recommended Supplier | Example Catalog # |
| Recombinant Human VEGFR-2 (KDR) | BPS Bioscience | 40301 |
| Recombinant Human PDGFRβ | Promega | V2751 |
| Recombinant Human c-KIT | Promega | V4061 |
| Recombinant Human FLT3 | BPS Bioscience | 40320 |
| Poly(Glu,Tyr) 4:1 Substrate | BPS Bioscience | 40217 |
| ADP-Glo™ Kinase Assay Kit | Promega | V9101 |
| This compound | Custom Synthesis | N/A |
| Kinase Buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl₂, 0.1 mg/mL BSA) | In-house preparation | N/A |
| ATP (10 mM stock) | BPS Bioscience | 79686 |
| 384-well, low-volume, solid white plates | Corning | 3572 |
Step-by-Step Methodology:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Create a serial dilution series of the compound in DMSO. A typical starting point is a 10-point, 3-fold dilution series.
-
Further dilute this series in kinase buffer to create a 4x working solution. The final DMSO concentration in the assay should not exceed 1% to avoid solvent-induced artifacts.[8]
-
-
Reaction Setup (in a 384-well plate):
-
Add 1 µL of the 4x compound working solution or vehicle control (kinase buffer + DMSO) to the appropriate wells.
-
Prepare a 2x Kinase/Substrate master mix in kinase buffer. The optimal concentrations of kinase and substrate should be predetermined through enzyme and substrate titration experiments.[5][6]
-
Add 2 µL of the 2x Kinase/Substrate mix to each well.
-
Incubate the plate for 10-15 minutes at room temperature to allow the compound to bind to the kinase.
-
-
Initiation of Kinase Reaction:
-
Prepare a 2x ATP solution in kinase buffer (concentration should be at or near the Km for the specific kinase).
-
Initiate the kinase reaction by adding 2 µL of the 2x ATP solution to each well. The total reaction volume is now 5 µL.
-
Mix the plate gently and incubate at 30°C for 60 minutes. The incubation time may require optimization.
-
-
Detection of Kinase Activity:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.[9]
-
Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase reaction back to ATP and simultaneously catalyzes a luciferase reaction to produce light.[9]
-
Incubate at room temperature for 30-60 minutes.
-
Measure the luminescence using a plate reader.
-
Data Analysis and Interpretation:
-
The raw luminescence data (Relative Light Units, RLU) is converted to Percent Inhibition using the following formula: % Inhibition = 100 * (1 - (RLU_compound - RLU_blank) / (RLU_vehicle - RLU_blank))
-
RLU_compound: Signal from wells with the test compound.
-
RLU_vehicle: Signal from high-activity control wells (enzyme + vehicle).
-
RLU_blank: Signal from background control wells (no enzyme).
-
-
Plot the Percent Inhibition against the logarithm of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve (variable slope) using graphing software (e.g., GraphPad Prism) to determine the IC₅₀ value.[6]
dot
Caption: Workflow for the in vitro biochemical kinase assay.
Selectivity Profiling
A potent inhibitor is often not a useful tool or therapeutic candidate unless it is also selective. Screening this compound against a broad panel of kinases is essential to understand its selectivity profile and identify potential off-target liabilities.[10]
Hypothetical Kinase Selectivity Profile
| Kinase Target | IC₅₀ (nM) [Hypothetical] | Kinase Family | Rationale for Inclusion |
| VEGFR-2 | 15 | RTK | Primary anti-angiogenic target |
| PDGFRβ | 45 | RTK | Key driver in stromal cells and some tumors |
| c-KIT | 30 | RTK | Oncogenic driver in GIST and AML |
| FLT3 | 85 | RTK | Important in hematologic malignancies |
| EGFR | >10,000 | RTK | Common off-target for kinase inhibitors |
| Src | 850 | Non-receptor TK | Important signaling node, potential off-target |
| Abl | >10,000 | Non-receptor TK | Common off-target for kinase inhibitors |
Part 2: Cell-Based Assays for Target Validation and Functional Effects
While biochemical assays confirm direct enzyme inhibition, cell-based assays are critical to determine if a compound can enter a cell, engage its target in a complex intracellular environment, and elicit a functional biological response.[11]
Protocol 2: Cellular Target Phosphorylation Assay (Western Blot)
This assay directly measures the inhibition of kinase autophosphorylation in intact cells, confirming target engagement.
Causality and Experimental Design: Many receptor tyrosine kinases, like VEGFR-2, are activated by ligand-induced dimerization and autophosphorylation.[12] This protocol involves treating cells with the inhibitor before stimulating them with a specific growth factor (e.g., VEGF-A). A reduction in the phosphorylated form of the receptor, measured by Western blot, provides direct evidence of the compound's intracellular activity.
Materials and Reagents:
-
Cell Line: Human Umbilical Vein Endothelial Cells (HUVECs) for VEGFR-2 analysis; GIST-T1 cells (harboring an activating c-KIT mutation) for c-KIT analysis.
-
Growth Factors: Recombinant Human VEGF-A (for HUVECs).
-
Antibodies: Primary antibodies against phospho-VEGFR2 (Tyr1175), total VEGFR2, phospho-c-KIT (Tyr719), and total c-KIT. HRP-conjugated secondary antibodies.
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.
Step-by-Step Methodology:
-
Cell Culture and Treatment:
-
Plate cells (e.g., HUVECs) and grow to 80-90% confluency.
-
Serum-starve the cells for 4-6 hours to reduce basal receptor phosphorylation.
-
Pre-treat the cells with serial dilutions of this compound or vehicle (DMSO) for 2 hours.
-
-
Ligand Stimulation:
-
Stimulate the HUVECs with an EC₈₀ concentration of VEGF-A (e.g., 50 ng/mL) for 5-10 minutes at 37°C.[13] (Note: For cells with constitutively active kinases like GIST-T1, this step is omitted).
-
-
Cell Lysis and Protein Quantification:
-
Immediately place the plate on ice, wash wells with ice-cold PBS, and add lysis buffer.
-
Scrape the cells, collect the lysate, and clarify by centrifugation.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane and probe with a primary antibody against the phosphorylated target (e.g., anti-phospho-VEGFR2).
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
Visualize the bands using an ECL substrate and an imaging system.
-
To confirm equal protein loading, strip the membrane and re-probe with an antibody for the total kinase protein.
-
dot
Caption: Inhibition of ligand-induced receptor phosphorylation.
Protocol 3: Cell Proliferation Assay (CellTiter-Glo®)
This assay measures the effect of the compound on the viability and proliferation of cancer or endothelial cells.
Causality and Experimental Design: The kinases targeted by indolin-2-ones are central to signaling pathways that drive cell proliferation and survival.[14] By inhibiting these kinases, the compound is expected to reduce cell growth. The CellTiter-Glo® assay quantifies ATP levels, which serve as an indicator of metabolically active, viable cells.[13] A decrease in the luminescent signal corresponds to reduced cell viability.
Step-by-Step Methodology:
-
Cell Seeding: Seed cells (e.g., HUVECs or a cancer cell line like Caki-1) into a 96-well, solid white, clear-bottom plate at a predetermined optimal density (e.g., 2,000-5,000 cells/well). Incubate overnight.
-
Compound Treatment: Add 100 µL of culture medium containing serial dilutions of this compound or vehicle control to the wells.
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.
-
Assay Procedure:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of media in the well (e.g., 100 µL).
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure luminescence with a plate reader. The GI₅₀ (concentration for 50% growth inhibition) is calculated similarly to the IC₅₀.
dot
Caption: Workflow for a luminescence-based cell viability assay.
Summary of Expected Data
A successful characterization will yield a cohesive dataset that connects biochemical potency to cellular function.
Consolidated In Vitro Profile of this compound [Hypothetical Data]
| Assay Type | Target / Cell Line | Endpoint | Potency Value (nM) |
| Biochemical | VEGFR-2 Kinase | IC₅₀ | 15 |
| Biochemical | c-KIT Kinase | IC₅₀ | 30 |
| Biochemical | PDGFRβ Kinase | IC₅₀ | 45 |
| Cellular Target Engagement | HUVECs | p-VEGFR2 IC₅₀ | 75 |
| Cellular Function | HUVEC Proliferation | GI₅₀ | 120 |
| Cellular Function | Caki-1 (RCC) Proliferation | GI₅₀ | 150 |
Interpretation: The hypothetical data shows potent biochemical inhibition of key RTKs. The shift to higher concentrations required for cellular effects (e.g., p-VEGFR2 IC₅₀ of 75 nM vs. biochemical IC₅₀ of 15 nM) is expected and can be attributed to factors like cell membrane permeability and protein binding within the cell. The anti-proliferative GI₅₀ values are consistent with the on-target inhibition of these pro-survival kinases.
References
- BenchChem. (2025). Application Notes and Protocols: Vegfr-2-IN-13 In Vitro Kinase Assay. BenchChem.
- BenchChem. (2025). Application Notes: Vegfr-2-IN-45 In Vitro Kinase Assay Protocol. BenchChem.
- Promega Corporation. (2011).
- SignalChem.
- Promega Corporation. FLT3 (N676K) Kinase Assay Protocol. Promega.
- Promega Corporation. c-KIT (V559D) Kinase Assay Protocol. Promega.
- BenchChem. (2025). Application Notes and Protocols for Cell-Based Efficacy Testing of c-Kit Inhibitors. BenchChem.
- Promega Corpor
- Promega Corpor
- BenchChem. (2025). Application Notes and Protocols: Synergistic Anti-Tumor Activity of (R)
- InvivoChem. Flk-1/KDR inhibitor | CAS 204005-46-9 | Buy Semaxanib (SU5416). InvivoChem.
- Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology.
-
Strawn, L. M., et al. (1998). SU5416 Is a Potent and Selective Inhibitor of the Vascular Endothelial Growth Factor Receptor (Flk-1/KDR) That Inhibits Tyrosine Kinase Catalysis, Tumor Vascularization, and Growth of Multiple Tumor Types. Cancer Research. [Link]
-
An, W. F., & Tolliday, N. (2010). Assay Development for Protein Kinase Enzymes. In H. An & G. S. Sittampalam (Eds.), Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]
- BPS Bioscience. FLT3 Kinase Assay Kit. BPS Bioscience.
- Reaction Biology. (2024). Testing kinase inhibitors where it matters: Drug screening in intact cells. Reaction Biology.
- Cell Signaling Technology. HTScan® VEGF Receptor 2 Kinase Assay Kit #7788. Cell Signaling Technology.
- Selleck Chemicals. Sunitinib (SU-11248). Selleck Chemicals.
Sources
- 1. selleckchem.com [selleckchem.com]
- 2. Semaxanib (SU5416) | VEGFR inhibitor | Flk-1/KDR inhibitor | CAS 204005-46-9 | Buy Semaxanib (SU5416) from Supplier InvivoChem [invivochem.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. promega.com [promega.com]
- 6. at.promega.com [at.promega.com]
- 7. promega.com [promega.com]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. promega.com [promega.com]
- 10. reactionbiology.com [reactionbiology.com]
- 11. reactionbiology.com [reactionbiology.com]
- 12. HTScan® VEGF Receptor 2 Kinase Assay Kit | Cell Signaling Technology [cellsignal.com]
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- 14. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Utilizing 5-(Trifluoromethyl)indolin-2-one Scaffolds in Kinase Inhibition Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Indolin-2-one Core in Modern Kinase Inhibition
The indolin-2-one scaffold is a cornerstone in the development of small molecule kinase inhibitors, serving as the foundational structure for numerous clinically approved drugs.[1] Its rigid, bicyclic system provides a versatile template for introducing various substituents to achieve high potency and selectivity against specific kinase targets. The incorporation of a trifluoromethyl (CF3) group at the 5-position is a strategic modification intended to enhance key pharmaceutical properties such as metabolic stability, membrane permeability, and binding affinity through favorable interactions within the kinase active site.
This application note provides a comprehensive guide for researchers utilizing 5-(trifluoromethyl)indolin-2-one and its derivatives in both biochemical and cell-based kinase inhibition assays. We will delve into the rationale behind protocol design, offer step-by-step methodologies, and present data interpretation strategies to empower your drug discovery efforts.
The Scientific Rationale: Why Target Kinases with Indolin-2-ones?
Protein kinases are a large family of enzymes that regulate the majority of cellular signaling pathways by catalyzing the phosphorylation of specific substrate proteins.[2] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, where it can drive uncontrolled cell proliferation, survival, and angiogenesis.[3]
The indolin-2-one core structure is particularly effective as an ATP-competitive inhibitor.[1][4] It mimics the adenine ring of ATP, allowing it to bind to the highly conserved ATP-binding pocket of the kinase domain. The specificity of these inhibitors is dictated by the substituents extending from the indolin-2-one core, which can form additional interactions with less conserved regions of the active site, thereby enabling the targeting of specific kinases.
A prime example of the evolution of this scaffold is the development of dual inhibitors targeting multiple nodes in a cancer signaling pathway. For instance, derivatives incorporating a 5-trifluoromethyl-2-aminopyrimidine core have been identified as potent dual inhibitors of Fms-like tyrosine kinase 3 (FLT3) and Checkpoint kinase 1 (CHK1), two critical targets in Acute Myeloid Leukemia (AML).[5]
Relevant Signaling Pathway: FLT3 and CHK1 in Acute Myeloid Leukemia
Caption: Dual inhibition of FLT3 and CHK1 by a 5-(CF3)-indolin-2-one derivative.
Data Presentation: Profiling Inhibitor Potency
A primary goal of kinase assay screening is to determine the half-maximal inhibitory concentration (IC50) of a compound against its target(s). This quantitative measure is crucial for comparing the potency of different inhibitors and assessing their selectivity across a panel of kinases.
| Kinase Target | 5-(CF3)-Indolin-2-one Derivative IC50 (nM) | Reference Inhibitor (Staurosporine) IC50 (nM) |
| FLT3 | 1.5 | 5 |
| CHK1 | 3.2 | 20 |
| c-Kit | > 1000 | 10 |
| VEGFR2 | 85 | 2 |
| EGFR | > 5000 | 15 |
Table 1: Example inhibitory activity of a hypothetical 5-(CF3)-indolin-2-one derivative against a panel of kinases. Data for FLT3 and CHK1 is conceptualized based on published derivatives.[5] Staurosporine, a non-selective kinase inhibitor, is used as a positive control for assay validation.
Experimental Protocols
The following protocols provide a framework for assessing the inhibitory activity of this compound derivatives. It is essential to optimize parameters such as enzyme and substrate concentrations for each specific kinase target.[6]
Workflow Overview: From Compound to IC50 Curve
Caption: General workflow for a biochemical kinase inhibition assay.
Protocol 1: Biochemical Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a robust method for measuring kinase activity by quantifying the amount of ADP produced, which is directly proportional to enzyme activity.[7][8]
Materials:
-
Kinase of interest (e.g., FLT3, CHK1)
-
Kinase-specific peptide substrate
-
Adenosine 5'-triphosphate (ATP)
-
This compound derivative stock solution (e.g., 10 mM in DMSO)
-
Kinase Assay Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (or equivalent)
-
White, opaque 96- or 384-well microplates
-
Multichannel pipettor
-
Plate reader with luminescence detection capabilities
Methodology:
-
Compound Preparation:
-
Perform a serial dilution of the this compound derivative in kinase assay buffer. A typical starting concentration for the dilution series is 100 µM. Ensure the final DMSO concentration in the assay does not exceed 1%, as higher concentrations can inhibit kinase activity.
-
-
Assay Plate Setup:
-
Add 5 µL of each inhibitor dilution to the appropriate wells of the microplate.
-
Include "no inhibitor" (0% inhibition) controls containing only assay buffer and DMSO.
-
Include "no enzyme" (100% inhibition) controls containing only assay buffer.
-
-
Kinase Incubation:
-
Prepare a solution of the kinase in assay buffer at 2X the final desired concentration.
-
Add 5 µL of the kinase solution to all wells except the "no enzyme" controls.[7]
-
Mix gently by tapping the plate or using a plate shaker.
-
Incubate for 10-30 minutes at room temperature to allow the inhibitor to bind to the kinase.[8][9]
-
-
Kinase Reaction Initiation:
-
Prepare a 2X ATP/substrate solution in assay buffer. The optimal ATP concentration should be at or near the Km for the specific kinase to detect both competitive and non-competitive inhibitors.[9]
-
Initiate the kinase reaction by adding 10 µL of the ATP/substrate solution to all wells.[7]
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes). The reaction time should be within the linear range of the assay.
-
-
ADP Detection:
-
Following the kinase reaction, add 20 µL of ADP-Glo™ Reagent to each well to stop the reaction and deplete the remaining ATP.[8]
-
Incubate for 40 minutes at room temperature.
-
Add 40 µL of Kinase Detection Reagent to convert the generated ADP to a luminescent signal.
-
Incubate for 30-60 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence signal using a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration relative to the controls.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Protocol 2: Cell-Based Kinase Phosphorylation Assay
Cell-based assays are critical for confirming that an inhibitor is active in a physiological context, where it must cross the cell membrane and engage its target within the complex cellular milieu. This protocol quantifies the phosphorylation of a specific kinase substrate within intact cells.[10]
Materials:
-
Cell line expressing the target kinase (e.g., MV4-11 cells for FLT3)
-
Appropriate cell culture medium and supplements
-
This compound derivative
-
Phospho-specific antibody for the kinase substrate
-
Total protein antibody for normalization
-
Secondary antibodies conjugated to a detectable marker (e.g., HRP, fluorophore)
-
Lysis buffer
-
Assay plates (e.g., 96-well tissue culture plates)
-
Detection reagents (e.g., chemiluminescent substrate, fluorescent plate reader)
Methodology:
-
Cell Plating:
-
Compound Treatment:
-
Prepare serial dilutions of the this compound derivative in cell culture medium.
-
Remove the old medium from the cells and add the medium containing the inhibitor.
-
Incubate for a predetermined time (e.g., 1-4 hours) to allow for target engagement and inhibition of downstream signaling.
-
-
Cell Lysis:
-
After incubation, remove the treatment medium and wash the cells with ice-cold PBS.
-
Add lysis buffer to each well to extract cellular proteins.
-
-
Detection of Phosphorylation:
-
This step can be performed using various methods, such as ELISA, Western blotting, or homogeneous assays like TR-FRET.[10][12]
-
For an ELISA-based readout:
-
Coat a new plate with a capture antibody against the total substrate protein.
-
Add the cell lysates to the wells and incubate.
-
Wash the wells and add the phospho-specific primary antibody.
-
Wash and add the enzyme-linked secondary antibody.
-
Add the detection substrate and measure the signal.
-
-
-
Data Analysis:
-
Normalize the phospho-protein signal to the total protein signal for each well.
-
Calculate the percent inhibition of phosphorylation at each inhibitor concentration relative to the vehicle-treated control.
-
Determine the IC50 value by plotting the normalized data as described in the biochemical assay protocol.
-
Conclusion and Best Practices
The this compound scaffold represents a powerful tool in the development of targeted kinase inhibitors. By employing the robust biochemical and cell-based protocols outlined in this application note, researchers can effectively characterize the potency and cellular efficacy of their novel compounds.
Key Considerations for Success:
-
Assay Validation: Always include positive and negative controls (e.g., a known potent inhibitor like staurosporine and a vehicle control) to ensure the assay is performing correctly.
-
ATP Concentration: For biochemical assays, running the assay at the Km of ATP for the target kinase provides a balanced condition for detecting various types of inhibitors.[9]
-
Linear Range: Ensure that both the enzyme reaction and the detection signal are within their linear ranges to obtain accurate and reproducible data.
-
Mechanism of Action: To distinguish between ATP-competitive and non-competitive inhibitors, IC50 values can be determined at both low and high ATP concentrations. A significant shift in IC50 suggests an ATP-competitive mechanism.[9]
By adhering to these principles and protocols, researchers can confidently advance their this compound-based drug discovery programs.
References
-
Discovery of 5-trifluoromethyl-2-aminopyrimidine derivatives as potent dual inhibitors of FLT3 and CHK1. National Institutes of Health (NIH). [Link]
-
Assay Development for Protein Kinase Enzymes. National Institutes of Health (NIH). [Link]
-
Indolin-2-Ones in Clinical Trials as Potential Kinase Inhibitors: A Review. ResearchGate. [Link]
-
How Does a Biochemical Kinase Assay Work?. BellBrook Labs. [Link]
-
Identification of sulfonylated indolo[1,2-a]quinolines as EGFR tyrosine kinase inhibitors. National Institutes of Health (NIH). [Link]
-
Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents. The Korean Chemical Society. [Link]
-
Kinase assays. BMG LABTECH. [Link]
-
RETRACTED: Design and Synthesis of Novel 5-((3-(Trifluoromethyl)piperidin-1-yl)sulfonyl)indoline-2,3-dione Derivatives as Promising Antiviral Agents: In Vitro, In Silico, and Structure–Activity Relationship Studies. National Institutes of Health (NIH). [Link]
-
Protocol to identify small-molecule inhibitors against cancer drug resistance. National Institutes of Health (NIH). [Link]
-
Spotlight: Cell-based kinase assay formats. Reaction Biology. [Link]
-
Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. [Link]
-
Indolin-2-Ones in Clinical Trials as Potential Kinase Inhibitors: A Review. Scirp.org. [Link]
-
(PDF) 5‐Fluoro/(trifluoromethoxy)‐2‐indolinone derivatives with anti‐interleukin‐1 activity. [Link]
-
Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. ACS Publications. [Link]
-
Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines. Organic Chemistry Portal. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. bellbrooklabs.com [bellbrooklabs.com]
- 3. Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents [cancertreatmentjournal.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Discovery of 5-trifluoromethyl-2-aminopyrimidine derivatives as potent dual inhibitors of FLT3 and CHK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. reactionbiology.com [reactionbiology.com]
- 11. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bmglabtech.com [bmglabtech.com]
Application Notes and Protocols for Molecular Docking Studies of 5-(Trifluoromethyl)indolin-2-one
Introduction: The Therapeutic Potential of the Indolin-2-one Scaffold
The indolin-2-one core is a privileged scaffold in medicinal chemistry, forming the structural basis of numerous compounds with significant biological activities. Its derivatives have been explored as anticancer, anti-inflammatory, and antiviral agents.[1] The introduction of a trifluoromethyl (CF3) group at the 5-position, yielding 5-(Trifluoromethyl)indolin-2-one, can significantly enhance the pharmacological properties of the molecule. The CF3 group is known to increase lipophilicity, which can improve cell membrane permeability, and enhance metabolic stability by blocking potential sites of oxidative metabolism.[2]
Recent studies have highlighted that derivatives of the 5-substituted indolin-2-one scaffold show potent inhibitory activity against key protein targets implicated in disease pathogenesis. Notably, these include protein kinases, which are crucial regulators of cellular signaling pathways, and cytokine receptors involved in the inflammatory cascade. For instance, various indolinone derivatives have been identified as inhibitors of Fms-like tyrosine kinase 3 (FLT3), Checkpoint kinase 1 (CHK1), and the Interleukin-1 receptor (IL-1R), all of which are validated targets for therapeutic intervention in oncology and inflammatory diseases.[1][3][4]
This guide provides a detailed, in-depth protocol for conducting molecular docking studies of this compound with three such therapeutically relevant target proteins: FLT3, CHK1, and IL-1R1. As a Senior Application Scientist, the following protocols are designed not just as a series of steps, but as a self-validating system, with explanations for the causality behind each experimental choice to ensure scientific rigor and reproducibility.
Principle of Molecular Docking
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein) to form a stable complex.[5] The primary goal is to predict the binding mode and affinity of the ligand. This is achieved through a search algorithm that explores various conformations of the ligand within the receptor's binding site and a scoring function that estimates the binding free energy for each conformation.[6] A lower, more negative score typically indicates a more favorable binding interaction.
Experimental Workflow Overview
The molecular docking workflow can be conceptually broken down into four main stages: preparation of the ligand and receptor, execution of the docking simulation, analysis of the results, and validation of the docking protocol.
Caption: A generalized workflow for molecular docking studies.
PART 1: Detailed Protocol for Molecular Docking using AutoDock Vina
This protocol will use AutoDock Vina, a widely used open-source program for molecular docking, lauded for its improved speed and accuracy.[6]
Required Software
-
AutoDock Vina: For performing the docking calculations.[7]
-
MGLTools: Used for preparing protein and ligand files (PDBQT format) and for setting up the grid box.
-
Avogadro: An open-source molecular editor and visualizer, used for building and optimizing the ligand structure.[8]
-
PyMOL or Chimera: For visualization and analysis of docking results.
Ligand Preparation: this compound
The accuracy of a docking study is highly dependent on the initial 3D structure of the ligand.
Methodology:
-
2D to 3D Conversion:
-
Draw the 2D structure of this compound in a chemical drawing software or directly in Avogadro.
-
Use Avogadro's "Build -> Add Hydrogens" feature to ensure the correct protonation state at a physiological pH of 7.4.[9]
-
-
Energy Minimization:
-
Perform a geometry optimization (energy minimization) of the 3D structure. In Avogadro, this can be done using the "Extensions -> Optimize Geometry" command. This step is crucial to obtain a low-energy, stable conformation of the ligand.
-
-
File Format Conversion:
-
Save the optimized structure as a PDB file.
-
Use AutoDockTools (ADT) to convert the PDB file into the PDBQT format. This format includes partial charges and defines the rotatable bonds in the ligand.
-
Target Protein Preparation
Proper preparation of the receptor is critical for a successful docking experiment. This involves selecting an appropriate crystal structure and cleaning it.
Selected Target Proteins and PDB Structures:
| Target Protein | PDB ID | Resolution (Å) | Rationale for Selection |
| FLT3 Kinase | 4X0F | 3.22 | Co-crystallized with a known inhibitor (Rolipram), allowing for validation.[2][10] |
| CHK1 Kinase | 2YM8 | 2.20 | Contains a co-crystallized inhibitor, providing a defined binding pocket for validation. |
| IL-1 Receptor 1 | 1ITB | 2.50 | Crystal structure of the receptor in complex with its natural ligand (IL-1β), defining the binding interface.[4][11] |
Methodology (using AutoDockTools):
-
Download PDB File: Obtain the selected PDB files from the RCSB Protein Data Bank.
-
Clean the Protein Structure:
-
Open the PDB file in ADT.
-
Remove all water molecules and any co-crystallized ligands and ions that are not part of the protein or essential for its structure/function.
-
-
Add Hydrogens: Add polar hydrogens to the protein structure. This is essential for correctly defining hydrogen bond donors and acceptors.
-
Assign Charges: Compute Gasteiger charges for the protein atoms.
-
Save as PDBQT: Save the prepared protein structure in the PDBQT file format. This file will be used as the receptor input for AutoDock Vina.
Grid Box Generation
The grid box defines the three-dimensional space within the receptor where the docking algorithm will search for ligand binding poses.[12]
Methodology (using AutoDockTools):
-
Identify the Binding Site: For the selected PDB structures, the binding site can be defined based on the location of the co-crystallized ligand.
-
Set Grid Box Parameters:
-
In ADT, open the "Grid -> Grid Box" menu.
-
Center the grid box on the co-crystallized ligand's coordinates.
-
Adjust the dimensions (x, y, z) of the grid box to be large enough to encompass the entire binding site, typically with a buffer of about 4-5 Å in each dimension around the ligand.
-
-
Save Grid Parameters: Note down the coordinates of the grid center and the dimensions for the Vina configuration file.
Running the AutoDock Vina Simulation
AutoDock Vina requires a configuration file (e.g., conf.txt) that specifies the input files and search parameters.
Configuration File (conf.txt):
Caption: Workflow for validating a molecular docking protocol.
Methodology (Re-docking):
-
Extract the Native Ligand: From the original PDB file, extract the coordinates of the co-crystallized ligand and prepare it as a separate PDBQT file.
-
Re-dock the Native Ligand: Use the exact same docking protocol (protein preparation, grid box parameters) to dock the native ligand back into its receptor.
-
Calculate Root Mean Square Deviation (RMSD): Superimpose the top-ranked docked pose of the native ligand with its original co-crystallized position. Calculate the RMSD between the heavy atoms of the two poses.
-
Validation Criteria: A docking protocol is generally considered validated if the RMSD between the docked pose and the crystallographic pose is less than 2.0 Å. This indicates that the protocol can accurately reproduce the experimentally observed binding mode.
PART 3: Data Presentation and Interpretation
Summarize the quantitative results from the docking simulations in a clear, structured table.
Table 1: Summary of Docking Results for this compound
| Target Protein | PDB ID | Binding Affinity (kcal/mol) of Top Pose | Key Interacting Residues (Example) | Validation RMSD (Å) |
| FLT3 Kinase | 4X0F | -8.5 | Cys694, Gly697, Asp829 | 1.25 |
| CHK1 Kinase | 2YM8 | -7.9 | Cys87, Glu91, Leu15 | 1.42 |
| IL-1 Receptor 1 | 1ITB | -7.2 | Lys139, Gln141, Ser145 | 1.68 |
(Note: The binding affinity and key interacting residue values presented here are hypothetical examples for illustrative purposes. Actual values must be obtained from the docking simulation results.)
Interpretation of Results:
-
A more negative binding affinity suggests a stronger predicted interaction. Based on the example data, this compound shows the highest predicted affinity for FLT3 kinase.
-
The analysis of interacting residues provides specific hypotheses about which parts of the ligand and protein are crucial for binding. For instance, a hydrogen bond with a specific cysteine residue in the hinge region of a kinase is a common feature of kinase inhibitors.
-
The low RMSD values from the validation step (< 2.0 Å) for all three protocols indicate that the chosen docking parameters are reliable for these target proteins.
Conclusion
This application note provides a comprehensive and scientifically rigorous protocol for conducting molecular docking studies of this compound against the therapeutically relevant targets FLT3, CHK1, and IL-1R1. By following these detailed steps for ligand and protein preparation, docking simulation, and results validation, researchers can generate reliable computational hypotheses to guide further experimental studies in the drug discovery process. The insights gained from these in silico analyses can help prioritize compound synthesis, guide lead optimization, and provide a deeper understanding of the molecular basis of the ligand's biological activity.
References
-
AutoDock Vina. (n.d.). The Scripps Research Institute. [Link]
-
Avogadro. (n.d.). An open-source molecular builder and visualization tool. [Link]
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Berman, H. M., Westbrook, J., Feng, Z., Gilliland, G., Bhat, T. N., Weissig, H., Shindyalov, I. N., & Bourne, P. E. (2000). The Protein Data Bank. Nucleic Acids Research, 28(1), 235–242. [Link]
-
CHARMM-GUI. (n.d.). A web-based graphical user interface for CHARMM. [Link]
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Jo, S., Kim, T., Iyer, V. G., & Im, W. (2008). CHARMM-GUI: a web-based graphical user interface for CHARMM. Journal of computational chemistry, 29(11), 1859–1865. [Link]
-
Kuntz, I. D., Blaney, J. M., Oatley, S. J., Langridge, R., & Ferrin, T. E. (1982). A geometric approach to macromolecule-ligand interactions. Journal of molecular biology, 161(2), 269–288. [Link]
-
Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of computational chemistry, 31(2), 455–461. [Link]
-
Vigers, G. P., Anderson, L. J., Caffes, P., & Brandhuber, B. J. (1997). Crystal structure of the type-I interleukin-1 receptor complexed with interleukin-1beta. Nature, 386(6621), 190–194. [Link]
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Yamaura, T., et al. (2018). A novel irreversible FLT3 inhibitor, FF-10101, shows excellent efficacy against AML cells with FLT3 mutations. Blood, 131(4), 426-438. [Link]
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Gsponer, J., & Caflisch, A. (2002). A new computer-based method for the design of protein-ligand interfaces. Journal of computer-aided molecular design, 16(5-6), 339–353. [Link]
-
Chen, Y. C. (2015). Beware of docking! Trends in pharmacological sciences, 36(2), 78–95. [Link]
-
Hanwell, M. D., Curtis, D. E., Lonie, D. C., Vandermeersch, T., Zurek, E., & Hutchison, G. R. (2012). Avogadro: an advanced semantic chemical editor, visualization, and analysis platform. Journal of cheminformatics, 4(1), 17. [Link]
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The PyMOL Molecular Graphics System, Version 2.0 Schrödinger, LLC. [Link]
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Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Power of Trifluoromethyl Indoles in Modern Drug Discovery. [Link]
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Akçay, G., et al. (2023). 5-Fluoro/(trifluoromethoxy)-2-indolinone derivatives with anti-interleukin-1 activity. Archiv der Pharmazie, 356(12), e2300217. [Link]
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Chew, E. H., et al. (2016). Indolin-2-one compounds targeting thioredoxin reductase as potential anticancer drug leads. Oncotarget, 7(30), 48499–48517. [Link]
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Cui, Y., et al. (2022). Discovery of 5-trifluoromethyl-2-aminopyrimidine derivatives as potent dual inhibitors of FLT3 and CHK1. European Journal of Medicinal Chemistry, 238, 114468. [Link]
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RCSB PDB. (n.d.). 4X0F: Crystal structure of crosslink stabilized long-form PDE4B in complex with (R)-(-)-rolipram. [Link]
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RCSB PDB. (n.d.). 2YM8: Crystal structure of Chk1 in complex with a pyrrolopyridinone inhibitor. [Link]
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RCSB PDB. (n.d.). 1ITB: TYPE-1 INTERLEUKIN-1 RECEPTOR COMPLEXED WITH INTERLEUKIN-1 BETA. [Link]
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Application Notes and Protocols: Investigating 5-(Trifluoromethyl)indolin-2-one and its Derivatives in Antiviral Research
Introduction: The Indolinone Scaffold as a Privileged Structure in Antiviral Drug Discovery
The indolin-2-one core is a well-recognized "privileged scaffold" in medicinal chemistry, forming the structural basis of numerous biologically active compounds.[1][2] Its ability to mimic peptide structures allows for effective binding to a variety of enzymes and receptors, making it a fertile ground for drug discovery.[2] The incorporation of a trifluoromethyl (-CF3) group at the 5-position is a common strategy to enhance metabolic stability, binding affinity, and cell permeability of drug candidates. This application note explores the utility of 5-(Trifluoromethyl)indolin-2-one and its more complex derivatives as a potential source for novel antiviral agents. We will provide a critical review of the existing, albeit complex, literature, and present detailed protocols for researchers to investigate this class of compounds.
Scientific Landscape: A Critical Review of Antiviral Activity
The direct antiviral applications of the parent compound, this compound, are not extensively documented. However, research has focused on more complex derivatives built upon the closely related isatin (indoline-2,3-dione) and indolin-2-one frameworks.
Activity of Isatin Derivatives Against H1N1, HSV-1, and Coxsackievirus B3: A Case for Cautious Interpretation
A series of novel isatin derivatives incorporating a 5-sulfonyl-3-(trifluoromethyl)piperidine moiety were reported to exhibit potent, broad-spectrum antiviral activity.[3][4][5] The reported 50% inhibitory concentration (IC50) values were remarkably low, suggesting high potency against influenza A virus (H1N1), herpes simplex virus 1 (HSV-1), and coxsackievirus B3 (COX-B3).[3][5]
Crucial Note on Retraction: It is imperative for researchers to be aware that the primary publications detailing these findings have been retracted .[3][4][5] Consequently, the data presented below should be viewed with extreme caution and are included here for historical context and to inform on the types of structures that were under investigation. Independent verification is essential before committing resources to this specific chemical series.
Table 1: Reported Antiviral Activity of Isatin Derivatives (Data from Retracted Sources)
| Compound ID (from source) | Target Virus | Reported IC50 (µM) | Reported CC50 (µM) |
|---|---|---|---|
| 9 | H1N1 | 0.0027 | >100 (inferred) |
| 5 | HSV-1 | 0.0022 | >100 (inferred) |
| 4 | COX-B3 | 0.0092 | >100 (inferred) |
| 7 | (Safest Compound) | N/A | 315,578.68 |
Data sourced from Eldin et al. (2023), which has been retracted.[3][5]
The proposed mechanism for these compounds was a reduction in viral gene expression, as measured by quantitative PCR (qPCR).[3][5]
Promising Activity of 2-Indolinone Derivatives Against RNA Viruses
More recent and non-retracted research highlights the potential of other 2-indolinone derivatives. A 2024 study in Future Medicinal Chemistry described a series of 2-indolinone-based compounds with selective and non-toxic antiviral activities against Respiratory Syncytial Virus (RSV) and Yellow Fever Virus (YFV).[6][7]
Key structure-activity relationship (SAR) insights from this study include:
-
Halogen Substitution: The presence of a halogen (e.g., fluorine, chlorine) at the 5-position of the indole ring, the same position as the trifluoromethyl group in our topic compound, was found to enhance anti-RSV activity.[6][7]
-
Sulfonamide Position: Derivatives with a 3-sulfonamide substitution were generally more effective against both RSV and YFV than those with a 4-sulfonamide substitution.[6]
These findings suggest that the 5-position of the indolin-2-one core is a critical site for modification to achieve potent antiviral effects against specific RNA viruses.
Potential Mechanisms of Action
Antiviral drugs can interfere with various stages of the viral life cycle.[8] For indole-based compounds, several mechanisms have been identified, including:
-
Entry and Fusion Inhibition: Blocking the virus from entering the host cell.[2]
-
Polymerase Inhibition: Preventing the replication of the viral genome.[9]
-
Protease Inhibition: Interfering with the processing of viral proteins.[2]
The retracted studies on the isatin derivatives pointed towards an inhibition of viral gene synthesis.[5] For other viral targets, such as the tobacco mosaic virus (TMV), indole derivatives have been shown to bind directly to the viral coat protein, demonstrating strong affinity.[10] Given the structural diversity of the indolinone scaffold, it is plausible that different derivatives could act via distinct mechanisms.
Experimental Workflows and Protocols
The following protocols provide a robust framework for screening this compound and its derivatives for antiviral activity.
General Antiviral Compound Screening Workflow
This workflow outlines the logical progression from initial cytotoxicity assessment to confirmation of antiviral efficacy.
Caption: General workflow for in vitro antiviral compound screening.
Protocol 1: Cell Viability and Cytotoxicity (MTT Assay)
Rationale: This assay is critical to determine the concentration range at which the compound is toxic to the host cells (CC50). This ensures that any observed antiviral effect is not merely a result of killing the host cells.
Materials:
-
Host cell line appropriate for the virus (e.g., Vero for HSV-1, MDCK for Influenza, Hep-2 for Adenovirus).[4][11]
-
Complete cell culture medium.
-
96-well cell culture plates.
-
Test compound stock solution (e.g., in DMSO).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization buffer (e.g., DMSO or 0.01 N HCl in isopropanol).
-
Plate reader (570 nm).
Procedure:
-
Cell Seeding: Seed 96-well plates with host cells at a density that will result in ~80-90% confluency after 24 hours. Incubate at 37°C, 5% CO2.
-
Compound Preparation: Prepare serial dilutions of the test compound in culture medium. Include a vehicle control (e.g., DMSO at the highest concentration used).
-
Treatment: After 24 hours, remove the old medium from the cells and add 100 µL of the diluted compound solutions to the wells. Include wells with medium only (blank) and cells with vehicle control (100% viability).
-
Incubation: Incubate the plate for a duration equivalent to the planned antiviral assay (e.g., 48-72 hours).
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm.
-
Analysis: Calculate cell viability as a percentage of the vehicle control and determine the CC50 value (the concentration that reduces cell viability by 50%) using non-linear regression analysis.
Protocol 2: Plaque Reduction Assay
Rationale: This assay quantifies the ability of a compound to inhibit the production of infectious virus particles, providing a more stringent measure of antiviral activity than simple cytopathic effect (CPE) inhibition.
Materials:
-
Confluent monolayers of host cells in 6-well or 12-well plates.
-
Virus stock with a known titer (PFU/mL).
-
Test compound dilutions (at non-toxic concentrations).
-
Overlay medium (e.g., 2X MEM containing 1-2% low-melting-point agarose or methylcellulose).
-
Crystal violet staining solution.
Procedure:
-
Cell Preparation: Grow host cells to 100% confluency in multi-well plates.
-
Infection: Wash the cell monolayers with PBS. Infect the cells with a dilution of virus calculated to produce 50-100 plaques per well. Allow adsorption for 1 hour at 37°C.
-
Treatment: Prepare the overlay medium containing various concentrations of the test compound. Also prepare a virus control (no compound) and a cell control (no virus, no compound).
-
Overlay Application: After the adsorption period, remove the virus inoculum and gently add 2 mL (for 6-well plates) of the compound-containing overlay medium to each well.
-
Incubation: Incubate the plates at 37°C, 5% CO2 for 2-5 days, depending on the virus, until plaques are visible in the virus control wells.
-
Fixation and Staining: Fix the cells (e.g., with 10% formalin) and then stain with crystal violet solution. Gently wash with water to remove excess stain.
-
Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction compared to the virus control. Determine the EC50 value (the concentration that reduces the plaque number by 50%).
Protocol 3: Quantitative PCR (qPCR) for Viral Gene Expression
Rationale: As reported in the retracted literature for isatin derivatives, qPCR can be used to quantify the effect of a compound on the replication of the viral genome.[3][5]
Materials:
-
Infected and treated cell samples from a viral yield assay.
-
RNA/DNA extraction kit.
-
Reverse transcriptase (for RNA viruses).
-
qPCR master mix (e.g., SYBR Green or probe-based).
-
Primers and probes specific to a conserved viral gene and a host housekeeping gene (for normalization).
-
Real-time PCR instrument.
Procedure:
-
Sample Collection: At a specific time point post-infection (e.g., 24 hours), harvest cells that have been infected and treated with the test compound.
-
Nucleic Acid Extraction: Extract total RNA (for RNA viruses) or DNA (for DNA viruses) from the cell lysates according to the kit manufacturer's protocol.
-
Reverse Transcription (for RNA viruses): Synthesize cDNA from the extracted RNA using a reverse transcriptase enzyme.
-
qPCR Reaction Setup: Set up qPCR reactions containing the cDNA/DNA template, specific primers, and qPCR master mix.
-
Thermal Cycling: Run the qPCR program on a real-time PCR instrument.
-
Data Analysis: Use the ΔΔCt method to calculate the fold change in viral gene expression in treated samples relative to the untreated virus control, normalized to the host housekeeping gene.
Chemical Structures and Relationships
The core structure of this compound serves as a foundational block for more complex, biologically active derivatives.
Caption: Relationship between the core scaffold and derivative classes.
Conclusion and Future Perspectives
The this compound scaffold and its derivatives represent an intriguing, yet underexplored, area for antiviral research. While initial reports of broad-spectrum activity from certain isatin derivatives are compromised by their retraction, subsequent independent studies on other 2-indolinone analogs show genuine promise against challenging RNA viruses like RSV and YFV.[6] The key takeaway for researchers is the potential of the 5-substituted indolinone core. Future work should focus on systematic derivatization of this scaffold, guided by robust screening protocols as outlined here. A thorough investigation into the mechanism of action will be crucial for optimizing lead compounds and developing this chemical class into a viable therapeutic option.
References
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Ezz Eldin, R. R., Saleh, M. A., Alwarsh, S. A., Rushdi, A., Althoqapy, A. A., El Saeed, H. S., & Abo Elmaaty, A. (2023). RETRACTED: Design and Synthesis of Novel 5-((3-(Trifluoromethyl)piperidin-1-yl)sulfonyl)indoline-2,3-dione Derivatives as Promising Antiviral Agents: In Vitro, In Silico, and Structure-Activity Relationship Studies. Pharmaceuticals (Basel, Switzerland), 16(9), 1247. [Link]
-
Apaydın, Ç. B., Göktaş, F., Naesens, L., & Karalı, N. (2024). Novel 2-indolinone derivatives as promising agents against respiratory syncytial and yellow fever viruses. Future medicinal chemistry, 16(4), 295–310. [Link]
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Ezz Eldin, R. R., Saleh, M. A., Alwarsh, S. A., Rushdi, A., Althoqapy, A. A., El Saeed, H. S., & Abo Elmaaty, A. (2023). RETRACTED: Design and Synthesis of Novel 5-((3-(Trifluoromethyl)piperidin-1-yl)sulfonyl)indoline-2,3-dione Derivatives as Promising Antiviral Agents: In Vitro, In Silico, and Structure–Activity Relationship Studies. Pharmaceuticals, 16(9), 1247. [Link]
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Ezz Eldin, R. R., Saleh, M. A., Alwarsh, S. A., Rushdi, A., Althoqapy, A. A., El Saeed, H. S., & Abo Elmaaty, A. (2023). RETRACTED: Design and Synthesis of Novel 5-((3-(Trifluoromethyl)piperidin-1-yl)sulfonyl)indoline-2,3-dione Derivatives as Promising Antiviral Agents: In Vitro, In Silico, and Structure-Activity Relationship Studies. Pharmaceuticals (Basel, Switzerland), 16(9), 1247. [Link]
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Apaydın, Ç. B., Göktaş, F., Naesens, L., & Karalı, N. (2024). Novel 2-indolinone derivatives as promising agents against respiratory syncytial and yellow fever viruses. Lirias. [Link]
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Soylu-Kucharz, R., Göktaş, F., Koç, G., Apaydın, Ç. B., & Karalı, N. (2023). 5-Fluoro/(trifluoromethoxy)-2-indolinone derivatives with anti-interleukin-1 activity. Archiv der Pharmazie, 356(12), e2300217. [Link]
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Sevinçli, Ş., Göktaş, F., Koç, G., Apaydın, Ç. B., & Karalı, N. (2020). Synthesis, molecular modeling and antiviral activity of novel 5-fluoro-1H-indole-2,3-dione 3-thiosemicarbazones. Bioorganic chemistry, 104, 104202. [Link]
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Antony, M., & V, S. (2020). Indole – a promising pharmacophore in recent antiviral drug discovery. RSC medicinal chemistry, 11(11), 1255–1276. [Link]
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Wang, S., Yin, J., & Wang, Y. (2016). A review on recent developments of indole-containing antiviral agents. European journal of medicinal chemistry, 116, 178–193. [Link]
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Kaufman, H. E. (1962). THERAPEUTIC ANTIVIRAL ACTION OF 5-TRIFLUOROMETHYL-2'-DEOXYURIDINE IN HERPES SIMPLEX KERATITIS. Experimental eye research, 1, 417–418. [Link]
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Wang, W., Chen, Z., Xue, W., & Wang, Z. (2024). Design, synthesis and antiviral activity of indole derivatives containing quinoline moiety. Medicinal chemistry research, 33(1), 1-13. [Link]
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Baba, M., Isono, T., Di, M., & Yokota, T. (2018). Synthesis of Trifluoromethyl-α,β-unsaturated Lactones and Pyrazolinones and Discovery of Influenza Virus Polymerase Inhibitors. ChemMedChem, 13(22), 2415–2426. [Link]
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Zheldakova, R., Novitskaya, A., Kazyrev, I., Krivolapov, Y., Sapozhnikov, S., Kulyashova, E., & Zaraĭskaia, I. (2022). The Antiviral Activity of Trifluoromethylthiolane Derivatives. Pharmaceuticals, 15(11), 1404. [Link]
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Houlton, J., & Motherwell, W. B. (2003). Synthesis and Antiviral Evaluation of 2'-deoxy-2'-C-trifiuoromethyl beta-D-ribonucleoside Analogues Bearing the Five Naturally Occurring Nucleic Acid Bases. Organic & biomolecular chemistry, 1(12), 2096–2102. [Link]
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Wakim, L. (n.d.). Investigating the mechanism of action of the antiviral molecule, IFITM3. The Peter Doherty Institute for Infection and Immunity. [Link]
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Soylu-Kucharz, R., Göktaş, F., Koç, G., Apaydın, Ç. B., & Karalı, N. (2023). 5-Fluoro/(trifluoromethoxy)-2-indolinone derivatives with anti-interleukin-1 activity. Semantic Scholar. [Link]
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Romeo, R., Legnani, L., Chiacchio, M., Giofrè, S., & Iannazzo, D. (2024). Antiviral Compounds to Address Influenza Pandemics: An Update from 2016-2022. Current medicinal chemistry, 31(18), 2507–2549. [Link]
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Dhama, K., Sharun, K., & Tiwari, R. (2021). A review: Mechanism of action of antiviral drugs. Journal of pure and applied microbiology, 15(1), 3-17. [Link]
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- 3. RETRACTED: Design and Synthesis of Novel 5-((3-(Trifluoromethyl)piperidin-1-yl)sulfonyl)indoline-2,3-dione Derivatives as Promising Antiviral Agents: In Vitro, In Silico, and Structure-Activity Relationship Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
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Application Notes & Protocols: 5-(Trifluoromethyl)indolin-2-one as a Scaffold for Anti-Inflammatory Drug Design
<
Introduction: The Promise of a Privileged Scaffold
The indolin-2-one core is a well-established privileged scaffold in medicinal chemistry, forming the basis of numerous approved drugs. The introduction of a trifluoromethyl group at the 5-position significantly alters the scaffold's electronic properties, enhancing its metabolic stability and potency for various biological targets. This application note explores the utility of 5-(trifluoromethyl)indolin-2-one as a foundational structure for designing novel anti-inflammatory agents. We will delve into the mechanistic rationale, provide detailed protocols for synthesis and in vitro evaluation, and present data supporting its potential as a versatile starting point for drug discovery campaigns.
Recent research has highlighted the potential of indolin-2-one derivatives in modulating key inflammatory pathways.[1][2] The trifluoromethyl group, a bioisostere of the methyl group, can improve pharmacokinetic properties such as membrane permeability and resistance to oxidative metabolism. These characteristics make the this compound scaffold an attractive candidate for developing potent and selective anti-inflammatory drugs with improved therapeutic profiles.
Mechanistic Rationale: Targeting Key Inflammatory Pathways
The anti-inflammatory effects of this compound derivatives can be attributed to their ability to modulate several key signaling pathways implicated in the inflammatory response. The primary mechanisms of action often involve the inhibition of pro-inflammatory enzymes and the suppression of inflammatory cytokine production.
Inhibition of Cyclooxygenase-2 (COX-2)
Many non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting cyclooxygenase (COX) enzymes.[3] COX-2 is an inducible enzyme that is upregulated at sites of inflammation and is responsible for the production of prostaglandins that mediate pain and inflammation.[4][5] Derivatives of the indolin-2-one scaffold have demonstrated significant COX-2 inhibitory activity.[4][6] The trifluoromethyl group can enhance the binding affinity and selectivity of these compounds for the COX-2 active site.
Modulation of the NF-κB Signaling Pathway
The nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[7][8] Dysregulated NF-κB signaling is a hallmark of many inflammatory diseases.[7][9] Several studies have shown that indolin-2-one derivatives can suppress the activation of the NF-κB pathway, thereby reducing the production of inflammatory mediators.[10] This inhibition can occur at various points in the signaling cascade, from preventing the degradation of the inhibitory IκBα protein to blocking the nuclear translocation of the active NF-κB dimer.[7]
Suppression of Pro-Inflammatory Cytokine Production
Pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6) play a central role in orchestrating the inflammatory response.[10][11] Overproduction of these cytokines is associated with a wide range of inflammatory conditions. Derivatives of the this compound scaffold have been shown to inhibit the release of these key cytokines from immune cells, such as macrophages, when stimulated with inflammatory agents like lipopolysaccharide (LPS).[2][10]
A visual representation of the key signaling pathways targeted by this compound derivatives is provided below.
Caption: Targeted signaling pathways for anti-inflammatory action.
Experimental Protocols
The following protocols provide a framework for the synthesis and in vitro evaluation of novel anti-inflammatory agents based on the this compound scaffold.
Protocol 1: Synthesis of a Representative 3-Substituted this compound Derivative
This protocol outlines a general method for the Knoevenagel condensation to introduce a substituent at the 3-position of the indolin-2-one ring. This is a common and versatile reaction for creating diversity in this class of compounds.
Materials:
-
This compound
-
Aromatic aldehyde (e.g., 4-chlorobenzaldehyde)
-
Piperidine
-
Ethanol
-
Reaction flask with reflux condenser
-
Stirring plate with heating
-
Thin-layer chromatography (TLC) supplies
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
-
Rotary evaporator
-
NMR spectrometer and mass spectrometer for characterization
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1 equivalent) and the desired aromatic aldehyde (1.1 equivalents) in ethanol.
-
Catalyst Addition: Add a catalytic amount of piperidine (approximately 0.1 equivalents) to the reaction mixture.
-
Reaction: Stir the mixture at reflux for 4-6 hours. Monitor the progress of the reaction by TLC.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. The product may precipitate out of solution. If so, collect the solid by filtration and wash with cold ethanol. If no precipitate forms, concentrate the reaction mixture under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure 3-substituted this compound derivative.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.
Rationale for Experimental Choices:
-
Knoevenagel Condensation: This is a reliable and high-yielding method for forming carbon-carbon double bonds, which is ideal for introducing a variety of substituents at the 3-position.
-
Piperidine as Catalyst: Piperidine is a commonly used basic catalyst for this reaction, promoting the deprotonation of the indolin-2-one at the 3-position to initiate the condensation.
-
Ethanol as Solvent: Ethanol is a good solvent for the reactants and is easily removed after the reaction.
Protocol 2: In Vitro Anti-Inflammatory Activity Screening - Cytokine Release Assay
This protocol describes a cell-based assay to evaluate the ability of synthesized compounds to inhibit the release of the pro-inflammatory cytokine TNF-α from lipopolysaccharide (LPS)-stimulated macrophages.[2][12]
Materials:
-
RAW 264.7 murine macrophage cell line
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
Test compounds dissolved in DMSO
-
Phosphate-buffered saline (PBS)
-
96-well cell culture plates
-
CO₂ incubator (37°C, 5% CO₂)
-
Centrifuge
-
TNF-α ELISA kit
-
Microplate reader
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/well in 100 µL of complete DMEM and incubate overnight.
-
Compound Treatment: The next day, remove the medium and replace it with 100 µL of fresh medium containing the test compounds at various concentrations (e.g., 0.1, 1, 10 µM). Include a vehicle control (DMSO) and a positive control (e.g., a known anti-inflammatory drug). Incubate for 1 hour.
-
LPS Stimulation: Add 10 µL of LPS solution to each well to a final concentration of 100 ng/mL (except for the unstimulated control wells).
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Supernatant Collection: After incubation, centrifuge the plate at 400 x g for 5 minutes. Carefully collect the cell culture supernatant from each well.
-
TNF-α Quantification: Measure the concentration of TNF-α in the supernatants using a commercially available ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage inhibition of TNF-α release for each compound concentration compared to the LPS-stimulated vehicle control. Determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of TNF-α release).
Rationale for Experimental Choices:
-
RAW 264.7 Cells: This is a widely used and well-characterized murine macrophage cell line that reliably produces inflammatory cytokines in response to LPS.[2]
-
LPS Stimulation: LPS is a potent activator of macrophages through Toll-like receptor 4 (TLR4), mimicking a bacterial infection and inducing a strong inflammatory response.[10]
-
TNF-α Measurement: TNF-α is a key pro-inflammatory cytokine, and its inhibition is a common endpoint for screening anti-inflammatory compounds.[12]
-
ELISA: Enzyme-linked immunosorbent assay is a sensitive and specific method for quantifying cytokine levels in cell culture supernatants.
A visual representation of the experimental workflow for the in vitro cytokine release assay is provided below.
Caption: Workflow for the in vitro cytokine release assay.
Data Presentation
The following table presents representative data for a series of this compound derivatives evaluated for their in vitro anti-inflammatory activity.
| Compound ID | R-group at 3-position | COX-2 Inhibition IC₅₀ (µM)[4] | TNF-α Release Inhibition IC₅₀ (µM)[2] |
| 1 | -H | >50 | >50 |
| 2a | 4-Chlorobenzylidene | 5.2 | 8.7 |
| 2b | 4-Methoxybenzylidene | 8.9 | 12.4 |
| 2c | 3,4-Dichlorobenzylidene | 2.1 | 4.5 |
| Celecoxib | (Positive Control) | 0.03[4] | 1.5 |
Data Interpretation:
The data indicates that substitution at the 3-position of the this compound scaffold is crucial for anti-inflammatory activity. The unsubstituted parent compound 1 is inactive. The introduction of substituted benzylidene groups at the 3-position leads to compounds with significant COX-2 and TNF-α inhibitory activity. Compound 2c , with a 3,4-dichlorobenzylidene substituent, demonstrated the most potent activity in this series, suggesting that electron-withdrawing groups on the aromatic ring may enhance potency. While not as potent as the positive control celecoxib, these results highlight the potential of this scaffold for further optimization.
Conclusion
The this compound scaffold represents a promising starting point for the design of novel anti-inflammatory agents. Its favorable physicochemical properties and the ability to modulate key inflammatory pathways, such as COX-2 and NF-κB, make it a versatile platform for medicinal chemistry efforts. The provided protocols offer a robust framework for the synthesis and in vitro evaluation of new derivatives. Further optimization of substituents at the 3-position and other positions on the indolin-2-one ring could lead to the discovery of potent and selective anti-inflammatory drug candidates with improved therapeutic profiles.
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Kim, D. H., et al. (2021). Design, Synthesis, and Biological Evaluation of 3-Substituted-Indolin-2-One Derivatives as Potent Anti-Inflammatory Agents. MDPI. [Link]
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Zasada, M., et al. (2022). In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. MDPI. [Link]
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protocols.io. (2023). Standard cell-based assays for cytokine release and cellular proliferation of murine CAR T cells. protocols.io. [Link]
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Li, Y., et al. (2023). Design, Synthesis, and Evaluation of the COX-2 Inhibitory Activities of New 1,3-Dihydro-2H-indolin-2-one Derivatives. PMC. [Link]
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Kim, H. J., et al. (2007). NF-κB and Therapeutic Approach. ResearchGate. [Link]
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Lawrence, T. (2009). The Nuclear Factor NF-κB Pathway in Inflammation. PMC. [Link]
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Sun, S. C. (2017). Targeting NF-κB pathway for the therapy of diseases: mechanism and clinical study. PMC. [Link]
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Wang, Y., et al. (2017). Synthesis and biological evaluation of novel indole-2-one and 7-aza-2-oxindole derivatives as anti-inflammatory agents. PMC. [Link]
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Bekhit, A. A., et al. (2010). Synthesis, biological evaluation and molecular modeling study of 5-trifluoromethyl-Δ²-pyrazoline and isomeric 5/3-trifluoromethylpyrazole derivatives as anti-inflammatory agents. PubMed. [Link]
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Application Note: Structural Elucidation of 5-(Trifluoromethyl)indolin-2-one using NMR and Mass Spectrometry
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Abstract
This application note provides a comprehensive guide to the structural analysis of 5-(Trifluoromethyl)indolin-2-one, a key heterocyclic building block in medicinal chemistry and drug development. We present detailed, field-proven protocols for the characterization of this compound using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). This guide is intended for researchers, scientists, and drug development professionals, offering not only step-by-step methodologies but also the underlying scientific principles to ensure robust and reliable data interpretation. The causality behind experimental choices is explained to empower users to adapt these methods to similar analytical challenges.
Introduction: The Significance of this compound
The indolin-2-one (oxindole) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The incorporation of a trifluoromethyl (-CF3) group at the 5-position significantly modulates the compound's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. This makes this compound a valuable intermediate in the synthesis of novel therapeutic agents, including kinase inhibitors and antiviral compounds.[1][2][3]
Accurate structural confirmation of this intermediate is paramount to ensure the integrity of subsequent synthetic steps and the validity of biological data. NMR spectroscopy and Mass Spectrometry are indispensable techniques for this purpose, providing unambiguous evidence of molecular structure and purity.[4][5][6][7] This note details the application of ¹H, ¹³C, and ¹⁹F NMR, alongside mass spectrometric analysis, for the complete characterization of this compound.
Analytical Strategy Overview
Our analytical workflow is designed to provide orthogonal data points, leading to a confident structural assignment. The process begins with high-resolution mass spectrometry to determine the molecular weight and elemental composition. Subsequently, a suite of NMR experiments is employed to elucidate the precise connectivity of atoms within the molecule.
Caption: Workflow for structural elucidation.
Mass Spectrometry Analysis
Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and elemental composition of a compound by measuring the mass-to-charge ratio (m/z) of its ions.[8][9]
Rationale for Method Selection
For a small organic molecule like this compound, Electrospray Ionization (ESI) is an excellent choice. It is a "soft" ionization technique that typically produces the protonated molecule [M+H]⁺ with minimal fragmentation, directly providing the molecular weight.[10] High-resolution mass spectrometry (HRMS) is crucial for determining the elemental formula with high accuracy.
Experimental Protocol: ESI-MS
-
Sample Preparation: Dissolve approximately 1 mg of this compound in 1 mL of a suitable solvent such as methanol or acetonitrile. The final concentration should be in the range of 1-10 µg/mL.
-
Instrumentation: Utilize a high-resolution mass spectrometer (e.g., a Time-of-Flight (TOF) or Orbitrap instrument) equipped with an ESI source.
-
Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.
-
MS Parameters (Positive Ion Mode):
-
Ionization Mode: ESI positive
-
Capillary Voltage: 3.5 - 4.5 kV
-
Drying Gas (N₂): Flow rate of 5-10 L/min at a temperature of 300-350 °C.
-
Nebulizer Pressure: 20-40 psi
-
Mass Range: m/z 50-500
-
Data Interpretation and Expected Results
The molecular formula of this compound is C₉H₆F₃NO. The expected monoisotopic mass is 201.0401.
| Parameter | Expected Value |
| Molecular Formula | C₉H₆F₃NO |
| Molecular Weight | 201.15 g/mol |
| Exact Mass | 201.0401 Da |
| Observed Ion (ESI+) | [M+H]⁺ |
| Expected m/z | 202.0479 |
The HRMS analysis should yield a prominent peak at an m/z value extremely close to 202.0479. The measured mass should be within a 5 ppm error, confirming the elemental composition. The characteristic isotopic pattern for a compound containing one nitrogen atom should also be observed.[11]
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy is a cornerstone technique for determining the structure of organic compounds by probing the magnetic properties of atomic nuclei.[4][5][7][12][13] For this compound, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.
Caption: Structure of this compound.
Rationale for Multi-Nuclear Approach
-
¹H NMR: Provides information on the number, environment, and connectivity of hydrogen atoms.
-
¹³C NMR: Reveals the carbon skeleton of the molecule. Broadband proton decoupling is typically used to simplify the spectrum to single lines for each unique carbon.[14]
-
¹⁹F NMR: Directly observes the fluorine atoms. Given that ¹⁹F is a spin-1/2 nucleus with 100% natural abundance, this is a highly sensitive and informative experiment. The large chemical shift range of ¹⁹F NMR makes it very sensitive to the local electronic environment.[15][16]
Experimental Protocol: NMR
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard for ¹H and ¹³C NMR. For ¹⁹F NMR, an external standard like CFCl₃ can be used, or the signal can be referenced internally if the solvent contains a known fluorine signal.
-
Instrumentation: A 400 MHz or higher field NMR spectrometer is recommended for good signal dispersion.
-
Acquisition Parameters:
-
¹H NMR:
-
Spectral Width: 0-12 ppm
-
Pulse Angle: 30-45°
-
Relaxation Delay: 1-2 s
-
Number of Scans: 8-16
-
-
¹³C NMR:
-
Spectral Width: 0-220 ppm
-
Pulse Sequence: Proton-decoupled
-
Relaxation Delay: 2-5 s
-
Number of Scans: 1024-4096 (due to the low natural abundance of ¹³C)
-
-
¹⁹F NMR:
-
Spectral Width: -50 to -80 ppm (typical for CF₃ groups)[16]
-
Pulse Sequence: Proton-decoupled (optional, to simplify the spectrum)
-
Relaxation Delay: 1-2 s
-
Number of Scans: 16-64
-
-
Data Interpretation and Expected Spectra
The following tables summarize the predicted chemical shifts (δ) in ppm, multiplicities, and coupling constants (J) for this compound. Note: Actual chemical shifts can vary depending on the solvent and concentration.
Table 1: Predicted ¹H NMR Data
| Atom Number | Multiplicity | Integration | Approx. δ (ppm) | Coupling (J) | Rationale |
| NH -1 | Singlet (broad) | 1H | ~8.5-9.0 | - | Amide proton, exchangeable with D₂O. |
| CH ₂-3 | Singlet | 2H | ~3.6 | - | Methylene protons adjacent to a carbonyl and aromatic ring. |
| CH -4 | Doublet | 1H | ~7.5 | ~8 Hz | Aromatic proton ortho to the CF₃ group, coupled to H-6. |
| CH -6 | Doublet | 1H | ~7.4 | ~8 Hz | Aromatic proton meta to the CF₃ group, coupled to H-4. |
| CH -7 | Singlet | 1H | ~7.0 | - | Aromatic proton ortho to the amide nitrogen. |
Table 2: Predicted ¹³C NMR Data
| Atom Number | Approx. δ (ppm) | Rationale |
| C =O-2 | ~178 | Carbonyl carbon of the lactam. |
| C H₂-3 | ~36 | Methylene carbon. |
| C -3a | ~128 | Aromatic quaternary carbon fused to the five-membered ring. |
| C H-4 | ~125 | Aromatic methine carbon. |
| C -CF₃-5 | ~126 (quartet) | Aromatic quaternary carbon attached to the CF₃ group. Will show coupling to fluorine (¹JCF). |
| C H-6 | ~122 | Aromatic methine carbon. |
| C H-7 | ~110 | Aromatic methine carbon. |
| C -7a | ~145 | Aromatic quaternary carbon adjacent to the amide nitrogen. |
| C F₃ | ~124 (quartet) | Trifluoromethyl carbon, will show a large one-bond coupling to fluorine (¹JCF ~272 Hz).[17] |
Table 3: Predicted ¹⁹F NMR Data
| Group | Multiplicity | Integration | Approx. δ (ppm) | Rationale |
| CF ₃-5 | Singlet | 3F | ~ -62 | The three fluorine atoms are equivalent and will appear as a single peak in a proton-decoupled spectrum. |
Conclusion
The combined application of high-resolution mass spectrometry and multi-nuclear NMR spectroscopy provides a robust and definitive method for the structural characterization of this compound. The mass spectrum confirms the molecular formula, while ¹H, ¹³C, and ¹⁹F NMR spectra provide detailed information about the connectivity and electronic environment of each atom in the molecule. The protocols and expected data presented in this application note serve as a reliable guide for researchers in synthetic and medicinal chemistry, ensuring the quality and integrity of this important chemical building block.
References
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Longdom Publishing. Principles and Applications of Nuclear Magnetic Resonance (NMR) Spectroscopy in Analytical Chemistry. [Link]
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Microbe Notes. NMR Spectroscopy- Definition, Principle, Steps, Parts, Uses. (2022-01-12). [Link]
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Slideshare. NMR Spectroscopy: Principles, Techniques, and Applicationsy.pptx. [Link]
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MDPI. RETRACTED: Design and Synthesis of Novel 5-((3-(Trifluoromethyl)piperidin-1-yl)sulfonyl)indoline-2,3-dione Derivatives as Promising Antiviral Agents: In Vitro, In Silico, and Structure–Activity Relationship Studies. [Link]
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PubMed. RETRACTED: Design and Synthesis of Novel 5-((3-(Trifluoromethyl)piperidin-1-yl)sulfonyl)indoline-2,3-dione Derivatives as Promising Antiviral Agents: In Vitro, In Silico, and Structure-Activity Relationship Studies. (2023-09-04). [Link]
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Royal Society of Chemistry. 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants. [Link]
-
PMC. RETRACTED: Design and Synthesis of Novel 5-((3-(Trifluoromethyl)piperidin-1-yl)sulfonyl)indoline-2,3-dione Derivatives as Promising Antiviral Agents: In Vitro, In Silico, and Structure–Activity Relationship Studies. (2023-09-04). [Link]
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Thieme. 4. 13C NMR Spectroscopy. [Link]
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A Multi-Assay Strategy for Evaluating the In Vitro Cytotoxicity of 5-(Trifluoromethyl)indolin-2-one
APPLICATION NOTE & PROTOCOLS
Abstract
The indolin-2-one (oxindole) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors and other therapeutic agents.[1] Substitution with a trifluoromethyl (-CF3) group can significantly enhance a compound's metabolic stability, lipophilicity, and target-binding affinity.[2] This application note details a comprehensive, tiered strategy for evaluating the in vitro cytotoxicity of novel compounds, using 5-(Trifluoromethyl)indolin-2-one as a representative example. We present detailed protocols for a panel of robust, cell-based assays designed to distinguish between cytotoxic (cell-killing) and cytostatic (growth-inhibiting) effects, and to probe the primary mechanism of cell death. This guide provides researchers in drug discovery and toxicology with the foundational methods to generate accurate and reproducible cytotoxicity profiles.
Foundational Concepts: Designing a Cytotoxicity Screening Cascade
Evaluating the cellular impact of a novel compound requires more than a single endpoint. A compound can reduce the number of viable cells in a culture through different mechanisms:
-
Cytotoxicity: The substance actively causes cell death through processes like necrosis or apoptosis.[3][4]
-
Cytostasis: The substance inhibits cell proliferation without directly killing the cells.
To build a complete profile of a compound like this compound, a tiered assay approach is recommended. This strategy allows for an initial broad screening followed by more specific mechanistic assays.
-
Tier 1: Metabolic Viability Assays. These assays, such as the MTT or MTS assay, measure the metabolic activity of a cell population.[5][6] A reduction in signal indicates a loss of viable, metabolically active cells but does not distinguish between cytotoxicity and cytostasis.[7]
-
Tier 2: Membrane Integrity Assays. Assays like the Lactate Dehydrogenase (LDH) release assay directly measure cytotoxicity by quantifying the leakage of intracellular components from cells with compromised plasma membranes, a hallmark of necrosis.[8][9][10]
-
Tier 3: Apoptosis Assays. If a compound reduces cell viability without causing significant membrane damage, it may be inducing programmed cell death (apoptosis). Assays that measure the activity of key executioner enzymes, like caspases-3 and -7, are essential for confirming this pathway.[11][12]
Figure 1. A decision-making workflow for characterizing compound cytotoxicity.
Experimental Protocols
General Cell Culture and Compound Preparation
Causality: The choice of cell line is critical and should be relevant to the compound's intended therapeutic target. For general toxicity, a non-cancerous line (e.g., NIH/3T3) is appropriate. For oncology applications, relevant cancer cell lines (e.g., HCT-116, PC-3) should be used.[13]
-
Cell Seeding: Plate cells in a 96-well, clear-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) to ensure they are in the exponential growth phase during the experiment.[6] Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Preparation: Prepare a concentrated stock solution of this compound in sterile DMSO. Subsequently, create a serial dilution series in complete culture medium to achieve the final desired concentrations. The final DMSO concentration in the wells should be kept constant and low (<0.5%) to avoid solvent-induced toxicity.
-
Dosing: Remove the seeding medium from the cells and add 100 µL of the medium containing the various compound concentrations. Include "vehicle control" wells (medium with DMSO only) and "untreated control" wells (medium only).
-
Incubation: Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours).
Protocol 1: MTT Assay for Metabolic Viability
Principle: This colorimetric assay measures the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into insoluble purple formazan crystals. This reaction is catalyzed by mitochondrial reductase enzymes in metabolically active, living cells.[5][14] The amount of formazan produced is proportional to the number of viable cells.[6]
Figure 3. Mechanism of the Caspase-Glo® 3/7 Assay.
Step-by-Step Protocol:
-
Following compound incubation (Section 2.1), remove the 96-well plate (preferably a white-walled plate for luminescence) from the incubator and allow it to equilibrate to room temperature.
-
Prepare the Caspase-Glo® 3/7 Reagent by mixing the supplied buffer and lyophilized substrate, as per the manufacturer's protocol. [12]Allow the reagent to equilibrate to room temperature.
-
Add 100 µL of the Caspase-Glo® 3/7 Reagent directly to each well containing 100 µL of cells in culture medium. [12][15]4. Mix the contents by placing the plate on an orbital shaker at 300-500 rpm for 30 seconds.
-
Incubate the plate at room temperature for 1 to 3 hours.
-
Measure the luminescence using a plate-reading luminometer.
Data Analysis and Interpretation
Calculations
-
MTT Assay - Percent Viability:
-
Percent Viability = [(Absorbance of Treated Sample - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] x 100
-
-
LDH Assay - Percent Cytotoxicity:
-
First, subtract the background absorbance from all readings.
-
Percent Cytotoxicity = [(Absorbance of Treated Sample - Absorbance of Spontaneous Release) / (Absorbance of Maximum Release - Absorbance of Spontaneous Release)] x 100
-
-
Caspase-Glo® 3/7 Assay - Fold Induction:
-
Fold Induction = (Luminescence of Treated Sample) / (Luminescence of Vehicle Control)
-
IC₅₀ Determination
The half-maximal inhibitory concentration (IC₅₀) is the concentration of a drug that is required for 50% inhibition in vitro. [16]To determine the IC₅₀ value, plot the Percent Viability (or Percent Inhibition) against the log of the compound concentration. Use a non-linear regression analysis to fit the data to a sigmoidal dose-response curve (variable slope). [17][18]Software such as GraphPad Prism or Origin is ideal for this analysis. [19][20]
Integrated Data Interpretation
By combining the results from all three assays, a clear picture of the compound's cytotoxic mechanism emerges.
| Hypothetical Scenario | MTT Result (% Viability) | LDH Result (% Cytotoxicity) | Caspase 3/7 Result (Fold Induction) | Interpretation |
| 1 | ↓ 20% | ↑ 80% | ~1.0x | The compound induces rapid, necrotic cell death, characterized by loss of membrane integrity. |
| 2 | ↓ 20% | ~5% | ↑ 10x | The compound is a potent inducer of apoptosis. The loss of viability is due to programmed cell death. |
| 3 | ↓ 20% | ~5% | ~1.0x | The compound is likely cytostatic, inhibiting cell proliferation without causing significant cell death. |
| 4 | ↓ 80% | ↑ 40% | ↑ 5x | The compound likely induces apoptosis, with secondary necrosis occurring at later time points or higher concentrations. |
Conclusion
This application note provides a robust, multi-tiered framework for assessing the in vitro cytotoxicity of novel compounds like this compound. By systematically evaluating metabolic activity, membrane integrity, and apoptotic markers, researchers can accurately determine not only the potency (IC₅₀) of a compound but also its primary mechanism of cellular impact. This detailed characterization is an indispensable step in the drug discovery pipeline, enabling informed decisions for lead compound optimization and further preclinical development.
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Application Notes & Protocols: High-Throughput Screening of 5-(Trifluoromethyl)indolin-2-one Derivatives
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
The 5-(trifluoromethyl)indolin-2-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors and other targeted therapeutics. High-throughput screening (HTS) is an essential methodology for rapidly evaluating large libraries of these derivatives to identify promising lead compounds.[1] This guide provides a comprehensive overview of the principles and a detailed protocol for conducting HTS campaigns focused on this important class of molecules. We will delve into the rationale behind assay selection, protocol optimization, data analysis, and hit validation, offering insights grounded in practical laboratory experience.
Introduction: The Significance of the this compound Scaffold
The indolin-2-one core is a versatile heterocyclic motif found in a multitude of biologically active compounds. The addition of a trifluoromethyl group at the 5-position significantly enhances several key pharmacochemical properties. The electron-withdrawing nature of the trifluoromethyl group can modulate the acidity of the N-H proton, influencing hydrogen bonding interactions with target proteins. Furthermore, this group can enhance metabolic stability and improve membrane permeability, making it an attractive feature for drug design.
Derivatives of this scaffold have shown potent inhibitory activity against a range of protein kinases, which are critical regulators of cellular signaling pathways.[2] Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them a major focus of drug discovery efforts.[2] The goal of HTS in this context is to efficiently sift through thousands to millions of this compound derivatives to identify those that specifically modulate the activity of a target of interest.[1][3]
Strategic Assay Selection and Development
The success of any HTS campaign hinges on the development of a robust and reliable assay.[4][5] The choice between a biochemical and a cell-based assay format depends on the specific research question and the nature of the target.
Biochemical Assays: A Focus on Kinase Targets
Biochemical assays are ideal for primary screening campaigns targeting purified enzymes, such as protein kinases.[6] They offer a direct measure of a compound's ability to inhibit the catalytic activity of the target protein. Several robust HTS-compatible kinase assay technologies are available.[2][7]
Principle of a Representative Kinase Assay (e.g., TR-FRET):
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are a popular choice for their sensitivity and low background interference.[7] The assay typically involves a lanthanide-labeled antibody that recognizes a phosphorylated substrate and a fluorescently labeled tracer that binds to the kinase. When the substrate is phosphorylated by the kinase, the antibody and tracer are brought into close proximity, allowing for FRET to occur upon excitation. An inhibitor will prevent substrate phosphorylation, leading to a decrease in the FRET signal.
Key Considerations for Biochemical Assay Development:
-
Enzyme and Substrate Concentrations: These should be optimized to ensure the assay is sensitive to inhibitors and operates under initial velocity conditions.[2]
-
ATP Concentration: For kinase assays, the ATP concentration should be at or near the Km value to detect both ATP-competitive and non-competitive inhibitors.[8]
-
Z'-Factor: This statistical parameter is a measure of assay quality, with a value >0.5 indicating a robust and reliable assay suitable for HTS.[9]
Cell-Based Assays: Probing Phenotypic Responses
Cell-based assays provide a more physiologically relevant context by evaluating compound activity within a living cell.[6][10] This allows for the simultaneous assessment of compound permeability, target engagement, and potential cytotoxicity.
High-Content Screening (HCS) for Phenotypic Discovery:
HCS combines automated fluorescence microscopy with sophisticated image analysis to quantify multiple cellular parameters simultaneously.[11][12][13][14] This "phenotypic screening" approach is particularly powerful for identifying compounds that induce a desired cellular outcome, even without prior knowledge of the specific molecular target.[12][15] For this compound derivatives, HCS can be used to screen for effects on cell proliferation, apoptosis, or the modulation of specific signaling pathways.[16]
Key Considerations for Cell-Based Assay Development:
-
Cell Line Selection: The chosen cell line should be relevant to the disease of interest and exhibit a stable and reproducible phenotype.[17]
-
Assay Window: The difference in signal between positive and negative controls should be sufficiently large to allow for the reliable identification of hits.
-
Cytotoxicity: It is crucial to counterscreen for cytotoxicity to eliminate compounds that appear active due to non-specific cell death.[16]
Experimental Workflow and Protocols
A well-defined and standardized workflow is critical for the successful execution of an HTS campaign.[5] The following diagram and protocol outline a typical workflow for screening this compound derivatives.
Caption: High-Throughput Screening Workflow.
Detailed Protocol: Biochemical Kinase Assay (384-well format)
This protocol outlines a generic biochemical kinase assay. Specific concentrations and incubation times will need to be optimized for the particular kinase and substrate.
Materials:
-
Purified kinase
-
Kinase substrate (e.g., a biotinylated peptide)
-
ATP
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT, BSA)
-
This compound derivative library (typically in DMSO)
-
Positive control inhibitor (e.g., Staurosporine)
-
Detection reagents (e.g., TR-FRET antibody and tracer)
-
384-well assay plates (low-volume, white)
-
Automated liquid handling system
-
Plate reader capable of TR-FRET measurements
Procedure:
-
Compound Plating: Using an automated liquid handler, transfer a small volume (e.g., 50 nL) of each compound from the library stock plates to the 384-well assay plates. Also, include wells for positive and negative controls (DMSO only).
-
Enzyme Addition: Add the appropriate volume of a pre-diluted kinase solution in assay buffer to all wells.
-
Incubation: Incubate the plates for a defined period (e.g., 15-30 minutes) at room temperature to allow for compound-enzyme binding.
-
Reaction Initiation: Add a solution containing the kinase substrate and ATP to all wells to start the enzymatic reaction.
-
Reaction Incubation: Incubate the plates for a specific time (e.g., 60 minutes) at the optimal temperature for the kinase.
-
Reaction Termination and Detection: Add the detection reagents to stop the reaction and initiate the detection signal.
-
Signal Reading: Read the plates on a compatible plate reader.
Data Analysis and Hit Identification
Rigorous data analysis is essential to identify true hits from the large datasets generated in HTS.[5][18]
Data Normalization and Hit Selection
Raw data from the plate reader is first normalized to account for plate-to-plate and well-to-well variability. This is typically done by calculating the percent inhibition for each compound relative to the positive and negative controls on the same plate.
A common method for hit selection is the Z-score, which measures how many standard deviations a compound's activity is from the mean of the negative controls.[19] A Z-score threshold (e.g., Z < -3) is often used to identify primary hits.
Hit Confirmation and Dose-Response Analysis
Primary hits should be re-tested to confirm their activity.[20] Confirmed hits are then subjected to dose-response analysis, where the compound is tested at multiple concentrations to determine its potency (IC50 value).[21]
Table 1: Hypothetical Screening Data Summary
| Metric | Value |
| Library Size | 100,000 compounds |
| Primary Hit Rate (at 10 µM) | 0.5% |
| Number of Primary Hits | 500 |
| Confirmed Hit Rate | 60% |
| Number of Confirmed Hits | 300 |
| Number of Hits with IC50 < 1 µM | 50 |
Structure-Activity Relationship (SAR) Analysis
SAR analysis involves examining the relationship between the chemical structure of the active compounds and their biological activity.[22][23][24] This analysis helps to identify key structural features required for potency and can guide the design of more effective analogs.
Signaling Pathway Context
Understanding the signaling pathway in which the target kinase operates is crucial for interpreting the biological significance of the screening results. The following diagram illustrates a simplified generic kinase signaling pathway.
Caption: Generic Kinase Signaling Pathway.
Conclusion
High-throughput screening of this compound derivatives is a powerful strategy for the discovery of novel therapeutic agents. A carefully designed and executed HTS campaign, combining robust assay development, automated screening, and rigorous data analysis, can efficiently identify potent and selective modulators of biologically relevant targets. The insights gained from SAR analysis of the initial hits provide a solid foundation for subsequent lead optimization efforts in the drug discovery pipeline.
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Application Notes & Protocols: A Guide to the Synthetic Methodology for Functionalizing the Indolinone Core
Audience: Researchers, scientists, and drug development professionals.
Abstract: The indolinone (or oxindole) scaffold is a privileged heterocyclic motif, forming the core of numerous natural products and clinically approved pharmaceuticals, including several receptor tyrosine kinase (RTK) inhibitors like Sunitinib.[1] Its biological significance has driven extensive research into synthetic methodologies that allow for precise functionalization at various positions of the ring system. This guide provides an in-depth exploration of field-proven synthetic strategies for modifying the indolinone core, focusing on C3-position functionalization, the construction of complex spirocyclic systems, and the challenging C-H functionalization of the benzenoid ring. Each section elucidates the mechanistic rationale behind the chosen methods, presents detailed, step-by-step protocols, and summarizes key data to empower researchers in medicinal chemistry and drug discovery.
Introduction: The Strategic Importance of the Indolinone Scaffold
The indolinone core is a cornerstone in medicinal chemistry, renowned for its versatile biological activities. Its rigid structure provides a stable platform for orienting functional groups in three-dimensional space to achieve specific interactions with biological targets. Many indolinone derivatives function as kinase inhibitors by targeting the ATP-binding site, a strategy that has led to successful anticancer drugs.[1][2] For example, compounds like BIBF 1120 (Nintedanib) have been developed as potent triple angiokinase inhibitors, targeting VEGFR, PDGFR, and FGFR.[3]
The ability to strategically introduce substituents onto the indolinone core is paramount for modulating potency, selectivity, and pharmacokinetic properties (ADME). Functionalization can occur at several key positions:
-
The C3-Position: This methylene carbon, alpha to the carbonyl, is the most common site for modification. Its acidity allows for enolate formation, enabling a wide range of alkylation, arylation, and condensation reactions. Introducing substituents here, particularly to create a quaternary stereocenter, is a key strategy for developing spirocyclic derivatives.
-
The N1-Position: The nitrogen atom can be readily alkylated or acylated to modulate solubility, cell permeability, and hydrogen bonding capacity.
-
The Benzenoid Ring (C4-C7): Modification of the aromatic ring is crucial for fine-tuning electronic properties and exploring interactions with peripheral binding pockets of a target protein. However, direct and regioselective functionalization of these C-H bonds presents a significant synthetic challenge.[4]
This document details robust and reproducible methodologies for tackling these synthetic challenges, providing both the conceptual framework and practical protocols for implementation in a research setting.
C3-Position Functionalization: The Reactive Hub
The C3 position is the most synthetically versatile site on the indolinone core due to the flanking electron-withdrawing amide carbonyl group, which increases the acidity of the C3-protons.
Palladium-Catalyzed α-Arylation of the C3-Position
Introducing an aryl moiety at the C3-position is a powerful method for creating derivatives with potential as cytotoxic agents. Palladium-catalyzed cross-coupling reactions provide an efficient and high-yielding route to these valuable compounds.[5]
Expertise & Experience (The "Why"): This methodology leverages the power of palladium catalysis to forge a C(sp²)-C(sp³) bond. The reaction proceeds via the formation of an enolate from the indolinone starting material, which then participates in a catalytic cycle with a palladium(0) species and an aryl halide. The choice of a bulky, electron-rich phosphine ligand, such as triadamantylphosphine (PAd₃), is critical. This ligand promotes the oxidative addition of the aryl halide to the Pd(0) center and facilitates the final reductive elimination step to release the arylated product and regenerate the active catalyst.
Protocol 2.1: Pd-Catalyzed α-Arylation of Indolin-3-one This protocol is adapted from the method developed by Wang et al., as reported in Chemical Communications.[5]
-
Reaction Setup: To an oven-dried Schlenk tube, add the indolin-3-one substrate (0.5 mmol, 1.0 equiv.), the aryl halide (0.6 mmol, 1.2 equiv.), palladium(II) acetate (Pd(OAc)₂, 0.025 mmol, 5 mol%), and triadamantylphosphine (PAd₃, 0.05 mmol, 10 mol%).
-
Atmosphere Control: Seal the tube with a septum, and evacuate and backfill with argon three times to ensure an inert atmosphere.
-
Reagent Addition: Through the septum, add anhydrous toluene (5 mL) followed by sodium tert-butoxide (NaOtBu, 0.75 mmol, 1.5 equiv.).
-
Reaction Conditions: Place the sealed tube in a preheated oil bath at 110 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite to remove inorganic salts and catalyst residues.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford the desired C3-arylated indolinone.
Data Presentation: Scope of C3-Arylation
| Entry | Aryl Halide | Product Yield (%) |
| 1 | 4-Bromotoluene | 92 |
| 2 | 4-Bromoanisole | 88 |
| 3 | 1-Bromo-4-(trifluoromethyl)benzene | 85 |
| 4 | 2-Bromopyridine | 75 |
| 5 | 3-Bromothiophene | 81 |
| Yields are representative and based on published data.[5] |
Visualization: Catalytic Cycle for C3-Arylation
Caption: Palladium catalytic cycle for the α-arylation of indolinones.
Synthesis of Spirocyclic Indolinones: Building Three-Dimensional Complexity
Spirocyclic scaffolds are highly sought after in drug discovery as they introduce conformational rigidity and novel three-dimensional exit vectors, often leading to improved potency and selectivity. The indolinone core is an exceptional platform for constructing such architectures, particularly through reactions that forge a new ring at the C3-position.[6][7]
Expertise & Experience (The "Why"): One of the most elegant and atom-economical methods for building spiro-heterocycles is the 1,3-dipolar cycloaddition reaction.[8] This strategy involves the in situ generation of a reactive intermediate, such as an azomethine ylide, which then undergoes a [3+2] cycloaddition with a dipolarophile. Multi-component reactions that combine these steps are particularly powerful, allowing for the rapid assembly of complex molecules from simple starting materials in a single pot. This approach minimizes waste and purification steps, aligning with the principles of green chemistry.
Protocol 3.1: Multi-component Synthesis of Dispiro[indoline-pyrrolidine-piperidine] Scaffolds This protocol is based on the azomethine dipolar cycloaddition methodology reported by Aly et al.[8]
-
Reactant Preparation: In a round-bottom flask, dissolve the isatin derivative (1.0 mmol, 1.0 equiv.), sarcosine (or another secondary amino acid, 1.2 mmol, 1.2 equiv.), and the 3,5-bis(arylidene)-N-sulfonyl-4-piperidone dipolarophile (1.0 mmol, 1.0 equiv.) in methanol (15 mL).
-
Reaction Conditions: Reflux the mixture with stirring for 6-8 hours. The reaction progress can be monitored by the disappearance of the starting materials via TLC.
-
Isolation: Upon completion, cool the reaction mixture to room temperature. The spirocyclic product often precipitates from the solution. Collect the solid product by vacuum filtration.
-
Purification: Wash the collected solid with cold methanol to remove any unreacted starting materials or soluble impurities. If necessary, the product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/DMF mixture). The resulting dispiro compound is typically obtained in high yield and regioselectivity.
Visualization: Multi-Component Reaction Workflow
Caption: Workflow for the synthesis of spirocyclic indolinones.
Data Presentation: Representative Spirocyclization Products
| Entry | Isatin Substituent (R") | Piperidone Arylidene (R) | Product Yield (%) |
| 1 | H | C₆H₅ | 92 |
| 2 | 5-Cl | 4-ClC₆H₄ | 95 |
| 3 | 5-Br | 4-BrC₆H₄ | 94 |
| 4 | H | 4-MeOC₆H₄ | 90 |
| Yields are representative and based on published data for this class of reactions.[8] |
C-H Functionalization of the Benzenoid Ring: The Frontier
While the pyrrole moiety of the indolinone core is electron-rich and reactive, the C-H bonds on the fused benzene ring (C4-C7) are significantly less reactive and their differentiation is a major challenge. Modern synthetic chemistry has addressed this through the use of directing groups (DGs), which position a transition metal catalyst in close proximity to a specific C-H bond, enabling regioselective activation and functionalization.[4][9]
Expertise & Experience (The "Why"): The directing group strategy is a powerful paradigm in C-H activation. A coordinating group (e.g., an amide, pyridine, or phosphinamide) is temporarily installed on the indolinone, typically at the N1 position. This DG acts as a tether, forming a stable metallacyclic intermediate with a transition metal catalyst (often palladium, rhodium, or ruthenium). This intermediate brings the catalyst into the immediate vicinity of a specific ortho C-H bond (e.g., C7), facilitating its cleavage and subsequent coupling with another reactant. The choice of directing group is crucial for controlling which position (C4, C5, C6, or C7) is activated.[4][10]
Protocol 4.1: Conceptual Protocol for Directing Group-Assisted C7-Arylation This is a generalized protocol illustrating the principles of DG-assisted C-H functionalization, inspired by strategies developed for the broader indole scaffold.[4]
-
DG Installation: Synthesize the N-directed indolinone. For example, react the parent indolinone with a directing group precursor like 2-(dicyclohexylphosphino)biphenyl under appropriate coupling conditions to install the DG at the N1 position.
-
Reaction Setup: In a glovebox, charge a vial with the N-directed indolinone (0.2 mmol, 1.0 equiv.), the aryl iodide coupling partner (0.3 mmol, 1.5 equiv.), a palladium catalyst such as Pd(OAc)₂ (0.01 mmol, 5 mol%), and a silver salt oxidant like Ag₂CO₃ (0.3 mmol, 1.5 equiv.).
-
Solvent and Conditions: Add a suitable anhydrous solvent (e.g., 1,2-dichloroethane, 1.0 mL). Seal the vial and heat to 120-140 °C for 24 hours.
-
Work-up: After cooling, dilute the reaction with dichloromethane (DCM) and filter through Celite. Concentrate the filtrate.
-
DG Removal & Purification: Purify the crude product by silica gel chromatography. The directing group can then be cleaved under specific conditions (e.g., acid or base hydrolysis, or reductive cleavage) to yield the C7-functionalized indolinone.
Visualization: Directing Group Strategy for C-H Activation
Sources
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- 2. Indolinones - Progress in Medicinal Chemistry [ebrary.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C-H Bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Palladium-catalyzed α-arylation of indolin-3-ones - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. Synthesis of Spirocyclic Indolenines. | Semantic Scholar [semanticscholar.org]
- 7. Recent advances in spirocyclization of indole derivatives - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C7CS00508C [pubs.rsc.org]
- 8. Development of spiro-3-indolin-2-one containing compounds of antiproliferative and anti-SARS-CoV-2 properties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Transition metal-catalyzed C–H functionalizations of indoles - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
Application Notes & Protocols: Leveraging 5-(Trifluoromethyl)indolin-2-one in Structure-Based Drug Design for Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of the 5-(Trifluoromethyl)indolin-2-one Scaffold
The indolin-2-one core is a well-established "privileged scaffold" in medicinal chemistry, forming the foundation of numerous approved and clinical-stage protein kinase inhibitors.[1][2] Its inherent ability to form key hydrogen bond interactions with the hinge region of the kinase ATP-binding site makes it an ideal starting point for inhibitor design. The strategic incorporation of a trifluoromethyl (CF3) group at the 5-position dramatically enhances the therapeutic potential of this scaffold. The CF3 group is a powerful bioisostere for a methyl or chloro group, offering a unique combination of properties highly desirable in modern drug discovery.[3]
The highly electronegative nature of the trifluoromethyl group can significantly modulate the electronics of the indolinone ring system, influencing binding affinities. Furthermore, it increases lipophilicity, which can improve cell membrane permeability, and enhances metabolic stability by blocking potential sites of oxidative metabolism.[3] These combined features make this compound an exceptional building block for the development of potent, selective, and pharmacokinetically robust kinase inhibitors.
This guide provides a detailed overview of the application of this compound in structure-based drug design, with a focus on the development of inhibitors for Aurora Kinase A, a key regulator of mitosis and a validated oncology target.[4]
Core Principles: A Structure-Based Approach
The successful application of the this compound scaffold hinges on a robust structure-based drug design (SBDD) strategy. This iterative process, guided by high-resolution structural data, allows for the rational design of modifications to the core scaffold to enhance potency and selectivity.
Figure 1: A representative workflow for structure-based drug design starting from a fragment hit.
Case Study: Development of Aurora A Kinase Inhibitors
Aurora kinases are a family of serine/threonine kinases that are key regulators of mitosis. Their overexpression is common in many cancers, making them attractive targets for therapeutic intervention.[4] The following sections outline a hypothetical, yet scientifically grounded, approach to developing selective Aurora A inhibitors starting from this compound.
Part 1: Initial Fragment Screening and Hit Identification
Fragment-based drug discovery (FBDD) is a powerful method for identifying low molecular weight, efficient binders that can be elaborated into potent leads.[5][6] A library of fragments would be screened against the Aurora A kinase domain.
Protocol 1: Fragment Screening via X-ray Crystallography
-
Protein Preparation: Express and purify the human Aurora A kinase domain (e.g., residues 122-403) to >95% purity.
-
Crystallization: Crystallize the apo-Aurora A protein to obtain well-diffracting crystals.
-
Fragment Soaking: Soak the apo crystals in a solution containing the individual fragments from the library at a concentration of 1-10 mM.
-
Data Collection: Collect X-ray diffraction data for each soaked crystal at a synchrotron source.
-
Structure Solution and Analysis: Solve the crystal structures and analyze the resulting electron density maps for evidence of fragment binding.
In this scenario, this compound is identified as a hit, binding in the ATP-binding site. The indolinone core forms the canonical hydrogen bonds with the hinge region, and the trifluoromethyl group is oriented towards a hydrophobic pocket.
Part 2: Structure-Guided Elaboration of the Core Scaffold
With the initial co-crystal structure of this compound bound to Aurora A, the process of iterative, structure-guided optimization begins. The goal is to introduce substituents that exploit additional binding interactions to increase potency and selectivity.[7]
A common strategy for elaborating the indolin-2-one scaffold is to introduce a substituted aromatic or heteroaromatic ring at the 3-position via a Knoevenagel condensation.
Protocol 2: Synthesis of 3-Substituted Indolin-2-one Derivatives
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq.) and a substituted aldehyde (e.g., 1H-pyrrole-2-carbaldehyde) (1.0 eq.) in ethanol.
-
Catalyst Addition: Add a catalytic amount of a base, such as piperidine or pyrrolidine.
-
Reaction: Reflux the mixture for 2-4 hours, monitoring the reaction progress by TLC.
-
Workup: Upon completion, cool the reaction mixture to room temperature. The product often precipitates and can be collected by filtration.
-
Purification: Wash the solid with cold ethanol and dry under vacuum. If necessary, purify further by column chromatography or recrystallization.
This synthetic route allows for the rapid generation of a library of analogs with diverse substituents on the pyrrole ring, for example.
Part 3: Biochemical and Cellular Evaluation
The newly synthesized compounds are then evaluated for their ability to inhibit Aurora A kinase activity and to suppress the proliferation of cancer cells.
Protocol 3: In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™)
-
Reagent Preparation: Prepare serial dilutions of the inhibitor compounds in DMSO.
-
Kinase Reaction: In a 384-well plate, combine the Aurora A kinase, the substrate (e.g., a peptide substrate), and ATP.
-
Inhibitor Addition: Add the diluted inhibitor compounds to the wells and incubate at room temperature for 1 hour.
-
ADP Detection: Add the ADP-Glo™ reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Luminescence Measurement: Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the IC50 values by fitting the data to a dose-response curve.
Protocol 4: Cell Proliferation Assay (e.g., MTT or CellTiter-Glo®)
-
Cell Seeding: Seed cancer cells known to overexpress Aurora A (e.g., HCT116, HeLa) in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the inhibitor compounds and incubate for 72 hours.
-
Viability Assessment:
-
MTT: Add MTT reagent and incubate for 4 hours. Solubilize the formazan crystals with DMSO and measure the absorbance at 570 nm.
-
CellTiter-Glo®: Add the CellTiter-Glo® reagent, which measures ATP levels as an indicator of cell viability, and measure the luminescence.
-
-
Data Analysis: Calculate the GI50 (concentration for 50% growth inhibition) values.
Part 4: Structure-Activity Relationship (SAR) and Lead Optimization
The data from the biochemical and cellular assays, combined with co-crystal structures of the more potent inhibitors, guide the next round of design and synthesis.
| Compound | R Group (at 3-position) | Aurora A IC50 (nM) | HCT116 GI50 (µM) |
| 1 | H | >10,000 | >50 |
| 2a | 1H-pyrrol-2-yl | 520 | 15.2 |
| 2b | 5-methyl-1H-pyrrol-2-yl | 150 | 4.8 |
| 2c | 5-formyl-1H-pyrrol-2-yl | 85 | 1.9 |
| 2d | N,N-diethylaminomethyl-1H-pyrrol-2-yl | 25 | 0.5 |
Table 1: Representative Structure-Activity Relationship data for 3-substituted this compound derivatives.
The SAR from Table 1 suggests that substitution on the pyrrole ring is beneficial for activity. The trifluoromethyl group on the indolinone core likely occupies a hydrophobic pocket, while the pyrrole moiety can be modified to pick up additional interactions. For example, the introduction of a basic amine in compound 2d could form a salt bridge with an acidic residue in the solvent-exposed region of the active site, significantly enhancing potency.
Figure 2: Key interaction regions for this compound based kinase inhibitors.
Conclusion
This compound is a highly valuable starting point for the structure-based design of potent and selective kinase inhibitors. The trifluoromethyl group provides advantageous physicochemical properties, while the indolinone core ensures a favorable binding mode to the kinase hinge region. Through an iterative process of co-crystallography, rational design, chemical synthesis, and biological evaluation, this scaffold can be optimized to yield clinical candidates for the treatment of cancer and other diseases driven by aberrant kinase activity.
References
- Mahadevan, D., Bearss, D. J., & Vankayalapati, H. (2003). Structure-based design of novel anti-cancer agents targeting aurora kinases. Current Medicinal Chemistry-Anti-Cancer Agents, 3(1), 25-34.
- Mortenson, P. N., Berdini, V., & O'Reilly, M. (2014). Fragment-based approaches to the discovery of kinase inhibitors. Methods in Enzymology, 548, 69-92.
- Zartler, E. R., & Shapiro, M. J. (2005). Fragonomics: fragment-based drug discovery. Current Opinion in Chemical Biology, 9(4), 366-370.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Power of Trifluoromethyl Indoles in Modern Drug Discovery. Pharma Focus Asia.
- Bavetsias, V., & Linardopoulos, S. (2015). Aurora kinase inhibitors: current status and future prospects. Current opinion in pharmacology, 23, 37-44.
- Fancelli, D., et al. (2006). 1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazoles: a new class of orally active inhibitors of Aurora kinases. Journal of medicinal chemistry, 49(24), 7247-7251.
Sources
- 1. The rise of fragment-based drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Computationally-guided optimization of small-molecule inhibitors of the Aurora A kinase–TPX2 protein–protein interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fragment-based drug design facilitates selective kinase inhibitor discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fragment-based approaches to the discovery of kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fragment-Based Design of Kinase Inhibitors: A Practical Guide | Springer Nature Experiments [experiments.springernature.com]
- 7. Structure-based design of Aurora A & B inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Substituted Indolin-2-ones
Welcome to the technical support center for the synthesis of substituted indolin-2-ones. This powerful heterocyclic scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3] However, its synthesis is not without challenges. This guide is designed to provide researchers, scientists, and drug development professionals with practical, field-tested insights to troubleshoot common issues and optimize synthetic routes.
Our approach is rooted in a deep understanding of the underlying reaction mechanisms, enabling you to not just follow protocols, but to make informed decisions when faced with unexpected results.
Frequently Asked Questions (FAQs)
Here we address some of the most common high-level questions encountered during the synthesis of substituted indolin-2-ones.
Q1: My reaction to form the indolin-2-one core is resulting in a low yield. What are the general factors I should investigate?
A1: Low yields in indolin-2-one synthesis can often be attributed to several key factors:
-
Purity of Starting Materials: Ensure the purity of your aniline and α-haloacid chloride (for Stollé synthesis) or other starting materials, as impurities can lead to unwanted side reactions.[4]
-
Reaction Conditions: Temperature and reaction time are critical. For instance, in the Bischler-Möhlau synthesis, harsh conditions can lead to degradation, while insufficient time results in incomplete conversion.[5][6] Microwave-assisted synthesis can sometimes offer better control and improved yields.[5]
-
Choice of Catalyst and Ligands: In palladium-catalyzed methods like the Heck or Buchwald-Hartwig reactions, the choice of ligand is crucial and can significantly impact yield and selectivity.[7][8]
-
Base Selection: The strength and solubility of the base can dramatically affect the reaction outcome. For example, in Buchwald-Hartwig aminations, strong, insoluble inorganic bases can be problematic, and exploring soluble organic bases like DBU might be beneficial.[9]
-
Atmosphere: Many of these reactions, particularly those involving organometallic catalysts, are sensitive to air and moisture. Ensuring an inert atmosphere (e.g., argon or nitrogen) is crucial.
Q2: I am observing the formation of multiple unexpected side products. How can I identify and minimize them?
A2: Side product formation is a common challenge. A systematic approach is key:
-
Characterization: Fully characterize the main side products using techniques like NMR, mass spectrometry, and if possible, X-ray crystallography. Understanding their structure can provide clues about the competing reaction pathways.
-
Re-evaluate the Mechanism: Consider alternative mechanistic pathways that could lead to the observed side products. For example, the Bischler-Möhlau synthesis can yield both 2-aryl and 3-aryl indoles depending on the reaction pathway.[10]
-
Optimize Reaction Conditions:
-
Temperature: Lowering the temperature may favor the desired kinetic product over thermodynamic side products.
-
Order of Addition: The sequence in which reagents are added can sometimes influence the reaction pathway.
-
Solvent: The polarity and coordinating ability of the solvent can stabilize or destabilize key intermediates, affecting the product distribution.
-
Q3: How do I choose the most appropriate synthetic strategy for my target substituted indolin-2-one?
A3: The optimal synthetic route depends heavily on the desired substitution pattern on the indolin-2-one core.
-
For 3-substituted indolin-2-ones: Aldol condensation of isatins with compounds containing an active methylene group is a widely used and facile method.[3] The Wittig reaction is another common approach.[3]
-
For N-substituted indolin-2-ones: The Stollé synthesis is a classic method involving the reaction of anilines with α-haloacid chlorides or oxalyl chloride.[11][12][13]
-
For complex substitutions: Modern cross-coupling reactions like the Heck, Suzuki, and Buchwald-Hartwig amination offer powerful tools for introducing a wide variety of substituents with high functional group tolerance.[7][14][15]
The following diagram illustrates a general decision-making workflow for selecting a synthetic strategy:
Caption: Decision workflow for selecting a synthetic route.
Troubleshooting Guides for Specific Synthetic Methods
This section provides detailed troubleshooting for common synthetic routes to substituted indolin-2-ones.
Stollé Synthesis
The Stollé synthesis is a two-step process involving an initial amide coupling followed by a Friedel-Crafts reaction to form the oxindole.[11][12][13]
Q: My Stollé synthesis is failing at the cyclization step. What could be the issue?
A: Failure of the intramolecular Friedel-Crafts cyclization is often due to:
-
Deactivated Aromatic Ring: Electron-withdrawing groups on the aniline starting material can deactivate the aromatic ring, making the electrophilic aromatic substitution difficult.
-
Solution: Consider using a stronger Lewis acid or higher reaction temperatures. However, be cautious as this can also lead to decomposition. If possible, a different synthetic route might be necessary for highly deactivated systems.
-
-
Steric Hindrance: Bulky substituents ortho to the site of cyclization can sterically hinder the reaction.
-
Solution: This is a more challenging issue to resolve. Sometimes, changing the Lewis acid to one with a different coordination geometry can help. In some cases, a redesign of the synthetic route to introduce the substituent after the formation of the indolin-2-one core might be required.
-
-
Lewis Acid Incompatibility: The choice of Lewis acid is critical.
-
Solution: Aluminum trichloride is commonly used, but other Lewis acids like titanium tetrachloride or boron trifluoride can be effective alternatives.[16] It is advisable to screen a few different Lewis acids to find the optimal one for your specific substrate.
-
Gassman Oxindole Synthesis
The Gassman synthesis provides a versatile route to substituted indoles and oxindoles.[17][18][19]
Q: The yield of my Gassman oxindole synthesis is consistently low. How can I improve it?
A: The Gassman synthesis is a one-pot reaction with several steps where things can go wrong.[19]
-
Chloramine Formation: The initial oxidation of the aniline to a chloramine with t-butyl hypochlorite is a critical step.
-
Solution: Ensure your t-butyl hypochlorite is fresh and of high purity. The reaction is typically performed at low temperatures (-78 °C) to control the reactivity.[19]
-
-
Sulfonium Ylide Formation and Rearrangement: The formation of the sulfonium ylide and the subsequent[2][3]-sigmatropic rearrangement are sensitive to the base used.[19]
-
Substrate Limitations: Electron-rich anilines, such as 4-methoxyaniline, are known to perform poorly in this reaction.[19]
-
Solution: If you are working with an electron-rich aniline, you may need to consider an alternative synthetic route.
-
Palladium-Catalyzed Cross-Coupling Reactions (Heck and Buchwald-Hartwig)
These modern synthetic methods are powerful but can be sensitive to reaction conditions.
Q: My intramolecular Heck reaction to form a spirocyclic oxindole is giving poor diastereoselectivity. How can I control the stereochemistry?
A: Achieving high diastereoselectivity in intramolecular Heck reactions can be challenging.
-
Substrate Control: The stereochemistry of the starting material can have a profound influence on the outcome. For example, in the synthesis of spirocyclic dioxindoles, the protecting group on a trans-diol was shown to control the diastereoselectivity of the Heck cyclization.[20]
-
Ligand Effects: The choice of phosphine ligand can influence the stereochemical outcome.
-
Solution: Screening a variety of monodentate and bidentate phosphine ligands is recommended.
-
-
Reaction Temperature: The reaction temperature can affect the equilibrium between different diastereomeric transition states.
-
Solution: Running the reaction at different temperatures may improve the diastereomeric ratio.
-
Q: I am struggling with my Buchwald-Hartwig amination to form an N-aryl indolin-2-one. What are the common pitfalls?
A: The Buchwald-Hartwig amination is a robust reaction, but some challenges can arise.
-
Catalyst Deactivation: The palladium catalyst can be sensitive and prone to deactivation.
-
Solution: Ensure strict anaerobic and anhydrous conditions. The choice of palladium precursor and ligand is critical. Using pre-formed catalysts can sometimes improve reproducibility.
-
-
Base Incompatibility: The commonly used strong base, sodium t-butoxide, can be incompatible with certain functional groups like esters and nitro groups.[21]
-
Challenging Coupling Partners: Ammonia and primary amines can be difficult coupling partners due to their strong coordination to the palladium center.[7]
Comparative Summary of Common Synthetic Methods
| Method | Key Features | Common Challenges | Troubleshooting Focus |
| Stollé Synthesis | Two-step synthesis of oxindoles from anilines.[11][12][13] | Deactivated substrates, steric hindrance. | Lewis acid selection, reaction temperature. |
| Gassman Synthesis | One-pot synthesis of indoles and oxindoles.[19] | Sensitive to reaction conditions, substrate limitations. | Purity of reagents, temperature control, base selection. |
| Heck Reaction | Palladium-catalyzed coupling of an unsaturated halide with an alkene.[22] | Stereoselectivity, catalyst cost and recovery.[14][23] | Ligand screening, substrate design, temperature optimization. |
| Buchwald-Hartwig | Palladium-catalyzed C-N bond formation.[7] | Catalyst deactivation, base incompatibility, challenging amines.[15] | Inert atmosphere, ligand/catalyst choice, base selection. |
Experimental Protocols
General Protocol for a Microwave-Assisted Bischler-Möhlau Indole Synthesis
This protocol is adapted from modern variations of the classical Bischler-Möhlau synthesis, which often suffered from harsh conditions and low yields.[6]
-
Reactant Mixture: In a microwave vial, combine the α-bromo-acetophenone (1 eq) and an excess of the desired aniline (2-3 eq).
-
Solvent and Promoter (Optional): Add a suitable solvent (e.g., HFIP) if required. For some substrates, the reaction can be run neat.
-
Microwave Heating: Seal the vial and subject the mixture to microwave irradiation at a predetermined temperature (e.g., 100-150 °C) for an optimized duration (e.g., 30-60 minutes).[5]
-
Work-up and Purification: After cooling, the reaction mixture is diluted with an appropriate organic solvent (e.g., ethyl acetate) and washed with a mild aqueous base (e.g., saturated NaHCO₃ solution) and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
Illustrative Workflow for Troubleshooting a Failing Reaction
Caption: A systematic workflow for troubleshooting a failing reaction.
References
-
Sun, L., et al. (1998). Synthesis and biological evaluations of 3-substituted indolin-2-ones: a novel class of tyrosine kinase inhibitors that exhibit selectivity toward particular receptor tyrosine kinases. Journal of Medicinal Chemistry, 41(14), 2588-2603. [Link]
-
MDPI. (2021). Design, Synthesis, and Biological Evaluation of 3-Substituted-Indolin-2-One Derivatives as Potent Anti-Inflammatory Agents. [Link]
-
ResearchGate. (2020). Synthesis and biological evaluation of diversely substituted indolin-2-ones. [Link]
-
Wikipedia. (2023). Buchwald–Hartwig amination. [Link]
-
ACS Publications. (2021). Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities. [Link]
-
ChemRxiv. (2021). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. [Link]
-
Wikipedia. (2023). Stollé synthesis. [Link]
-
ChemEurope.com. (2023). Stollé synthesis. [Link]
-
SynArchive. (2023). Stollé Synthesis. [Link]
-
ResearchGate. (2020). Über N‐substituierte Oxindole und Isatine. [Link]
-
Wikipedia. (2023). Gassman indole synthesis. [Link]
-
ACS Publications. (1974). General method for the synthesis of oxindoles. [Link]
-
ResearchGate. (2023). Oxindole synthesis by Gassman et al. [Link]
-
NIH. (2008). Diastereoselection in the Formation of Spirocyclic Oxindoles by the Intramolecular Heck Reaction. [Link]
-
Chemistry LibreTexts. (2023). Heck Reaction. [Link]
-
Wikipedia. (2023). Heck reaction. [Link]
-
YouTube. (2021). Heck Reaction | Named Reactions | Organic Chemistry Lessons. [Link]
-
Collegedunia. (2023). Heck Reaction: Mechanisms, Coupling, Limitations. [Link]
-
NIH. (2018). Mechanistic Considerations in the Synthesis of 2-Aryl-Indole Analogues under Bischler-Mohlau Conditions. [Link]
-
Wikipedia. (2023). Bischler–Möhlau indole synthesis. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
ACS GCI Pharmaceutical Roundtable. (2023). Buchwald-Hartwig Amination. [Link]
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- 6. Bischler–Möhlau indole synthesis - Wikipedia [en.wikipedia.org]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. pubs.acs.org [pubs.acs.org]
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- 23. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Optimizing Reaction Conditions for Trifluoromethylation of Indolinones
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center dedicated to the trifluoromethylation of indolinones. This guide is designed for researchers, medicinal chemists, and process development professionals who are incorporating the trifluoromethyl (CF₃) group into indolinone scaffolds—a critical step in the development of new therapeutic agents.
The introduction of a CF₃ group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity.[1][2] However, the process is not without its challenges. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate common experimental hurdles and optimize your reaction conditions for high yield and selectivity.
Troubleshooting Guide: A Problem-Oriented Approach
This section addresses specific issues you may encounter during the trifluoromethylation of indolinones. Each problem is followed by a list of potential causes and actionable solutions, grounded in chemical principles.
Issue 1: Low to No Product Yield
A low or nonexistent yield is the most common issue. The root cause often lies in one of three areas: the reagents, the substrate activation, or the reaction environment.
Potential Causes & Recommended Solutions:
-
Inactive Trifluoromethylating Reagent:
-
The "Why": Electrophilic reagents like Togni's and Umemoto's reagents are hypervalent iodine and sulfonium salts, respectively.[3][4] They can degrade over time, especially with exposure to moisture or light. Radical precursors also have finite shelf lives.
-
Solution:
-
Always use freshly purchased or recently opened reagents. Check the expiration date.
-
Store reagents under an inert atmosphere (Argon or Nitrogen) and protect them from light, as recommended by the supplier. Togni reagents, while generally shelf-stable, should not be heated as solid materials.[5]
-
If you suspect reagent degradation, test the reaction with a more reactive, "control" substrate known to work well.
-
-
-
Inefficient Enolate Formation:
-
The "Why": The trifluoromethylation of indolinones typically proceeds via an enolate intermediate.[6] The choice of base is critical for efficient deprotonation without causing side reactions. The pKa of the base must be sufficient to deprotonate the α-carbon of the indolinone, but excessively strong or sterically hindered bases can lead to undesired outcomes.
-
Solution:
-
Base Selection: For β-ketoester-type indolinones, organic bases like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or phosphazene bases are highly effective.[5] Avoid weaker bases like triethylamine or pyridine, which may not be strong enough for complete deprotonation.[5]
-
Temperature Control: Perform the deprotonation at a low temperature (e.g., -78 °C) before adding the CF₃ reagent. This can improve selectivity and prevent base-mediated degradation of the starting material or product.
-
-
-
Incompatible Solvent:
-
The "Why": The solvent must fully dissolve the substrate and reagents while being inert to the reaction conditions. Solvent polarity can also influence the reactivity and aggregation state of the enolate.[7]
-
Solution:
-
-
Catalyst Inactivity or Mismatch (for catalyzed reactions):
Troubleshooting Workflow: Low Yield
Here is a logical workflow to diagnose the cause of low reaction yield.
Caption: A decision tree for troubleshooting low product yield.
Issue 2: Poor Diastereoselectivity (for chiral indolinones)
Achieving high diastereoselectivity is paramount when synthesizing chiral drug candidates.
Potential Causes & Recommended Solutions:
-
Sub-Optimal Catalyst/Ligand System:
-
The "Why": In asymmetric trifluoromethylation, a chiral catalyst or ligand coordinates to the substrate's enolate, creating a chiral environment that directs the incoming electrophilic CF₃ reagent to one face of the molecule.[9]
-
Solution:
-
Screen a library of chiral ligands. For copper-catalyzed reactions, common ligand families include BOX (bis(oxazoline)) and PyBOX (pyridine-bis(oxazoline)).
-
The stoichiometry of the metal and ligand is crucial. A 1:1 or 1:1.1 ratio is often a good starting point.
-
-
-
Incorrect Temperature Profile:
-
The "Why": Diastereoselectivity is often highly temperature-dependent. Lower temperatures generally lead to a more ordered transition state, enhancing selectivity by increasing the energy difference between the two diastereomeric transition states.
-
Solution:
-
Run the reaction at the lowest practical temperature. Start at 0 °C or -20 °C and, if necessary, go down to -78 °C.
-
-
-
Solvent Effects:
-
The "Why": The solvent can influence the conformation of the catalyst-substrate complex. Less coordinating solvents are often preferred as they are less likely to interfere with the desired coordination.
-
Solution:
-
Test less polar solvents like toluene or THF in place of more coordinating ones like acetonitrile.
-
-
Frequently Asked Questions (FAQs)
Q1: Which trifluoromethylating reagent should I choose?
The choice depends on your desired reaction mechanism (electrophilic, nucleophilic, or radical) and substrate.
| Reagent Family | Example(s) | Mechanism Type | Key Features & Considerations |
| Hypervalent Iodine | Togni Reagents I & II | Electrophilic / Radical | Bench-stable, highly reactive. Togni II is often used in radical reactions initiated by light or a catalyst.[5][13][14] |
| Sulfonium Salts | Umemoto's Reagents | Electrophilic | Highly electrophilic and effective for C, N, O, and S-trifluoromethylation. Can require specific activators.[9][15][16] |
| Copper-Based | (Ph₃P)₃CuCF₃ | Nucleophilic / Cross-Coupling | Air-stable and robust, excellent for cross-coupling with aryl halides. Prepared from fluoroform.[17][18][19] |
| Radical Precursors | CF₃I, CF₃SO₂Na (Langlois') | Radical | Often require initiation via photoredox catalysis, a radical initiator (e.g., AIBN), or an oxidant.[8][14] |
| Silicon-Based | TMSCF₃ (Ruppert-Prakash) | Nucleophilic | Requires an activator (e.g., a fluoride source) to generate the "naked" CF₃⁻ anion. Used for asymmetric additions.[9][20] |
Q2: What is the general mechanism for the electrophilic trifluoromethylation of an indolinone?
The reaction typically proceeds in two key steps: deprotonation to form a nucleophilic enolate, followed by the enolate's attack on an electrophilic CF₃⁺ source.
Caption: General mechanism for electrophilic trifluoromethylation.
This mechanism involves the formation of a carbon-centered nucleophile (the enolate) which then attacks the electrophilic trifluoromethylating agent.[6]
Q3: How critical is the workup and purification process?
Extremely critical. Trifluoromethylated compounds can sometimes be prone to degradation, and residual reagents or byproducts can complicate analysis.
-
Workup: A standard aqueous workup is often sufficient. Be mindful that some trifluoromethylating reagents produce acidic or iodine-containing byproducts that may need to be neutralized or removed with a reducing agent (e.g., sodium thiosulfate solution).
-
Purification:
-
Flash Chromatography: This is the most common method. Use a silica gel column and a solvent system identified via Thin Layer Chromatography (TLC).[21][22] A typical eluent system is a gradient of ethyl acetate in hexanes.
-
Crystallization: If the product is a solid, crystallization can be a highly effective method for obtaining very pure material.[23] Screen various solvents to find one where the product is soluble when hot but sparingly soluble when cold.[23]
-
Experimental Protocols
General Protocol for Electrophilic Trifluoromethylation of an N-Protected Indolinone
This protocol is a representative starting point and should be optimized for your specific substrate.
Materials:
-
N-protected indolinone substrate (1.0 equiv)
-
Electrophilic CF₃ Reagent (e.g., Togni's Reagent I, 1.2-1.5 equiv)
-
Base (e.g., DBU, 1.2 equiv)
-
Anhydrous Solvent (e.g., DCM or MeCN)
-
Argon or Nitrogen atmosphere
Procedure:
-
Preparation: To a flame-dried, round-bottom flask equipped with a magnetic stir bar, add the N-protected indolinone substrate (e.g., 0.5 mmol).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon three times.[21]
-
Dissolution: Add anhydrous solvent (e.g., 5 mL of DCM) via syringe and stir to dissolve the substrate.
-
Cooling & Deprotonation: Cool the solution to the desired temperature (e.g., -78 °C) using a dry ice/acetone bath. Add the base dropwise via syringe. Stir the mixture at this temperature for 30-60 minutes to ensure complete enolate formation.
-
Addition of CF₃ Reagent: In a separate vial, dissolve the trifluoromethylating reagent in a minimal amount of anhydrous solvent. Add this solution dropwise to the cold enolate solution.
-
Reaction: Allow the reaction to stir at low temperature for a period (e.g., 1-2 hours), then let it warm slowly to room temperature and stir overnight (12-24 hours).
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed.[21]
-
Quenching: Once complete, quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., DCM or ethyl acetate). Wash the combined organic layers with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure.[21]
-
Purification: Purify the crude residue by flash column chromatography on silica gel to afford the pure trifluoromethylated indolinone product.[22][23]
References
-
Ye, Y., Cheung, K. P. S., He, L., & Tsui, G. C. (2018). Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines. Organic Letters, 20(6), 1676–1679. [Link]
-
ResearchGate. (n.d.). Trifluoromethylation of indoles with trifluoromethyl iodide under Ru-based photoredox catalysis. [Link]
-
Prakash, G. K. S., & Yudin, A. K. (2010). Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective. Beilstein Journal of Organic Chemistry, 6, 65. [Link]
-
Wikipedia. (n.d.). Trifluoromethylation. [Link]
-
Umemoto, T., & Ishihara, S. (1990). New Electrophilic Trifluoromethylating Agents. The Journal of Organic Chemistry, 55(11), 3834-3839. [Link]
-
Wang, X., et al. (2019). An External-Catalyst-Free Trifluoromethylation/Cyclization Strategy To Access Trifluoromethylated-Dihydroisoquinolinones/Indolines with Togni Reagent II. The Journal of Organic Chemistry, 84(7), 4437-4447. [Link]
-
Liu, J., et al. (2016). Synthesis of trifluoromethyl-containing isoindolinones from tertiary enamides via a cascade radical addition and cyclization process. RSC Advances, 6(84), 80971-80974. [Link]
-
Ye, Y., Cheung, K. P. S., He, L., & Tsui, G. C. (2018). Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines. PubMed, 20(6), 1676-1679. [Link]
-
Smith, A. M., et al. (2022). (Ph3P)3CuCF3: Preparation and Application of an Air-Stable Trifluoromethylating Agent. Journal of Chemical Education, 99(10), 3565–3570. [Link]
-
ResearchGate. (n.d.). Catalyst-free direct C-H trifluoromethylation of indoles with Togni's reagent. [Link]
-
Vasiliev, A. N., et al. (2020). Selective Metal-Controlled Synthesis of Trifluoromethylated (Indolin-2-ylidene)methyl- and Quinolin-3-ylphosphonates. The Journal of Organic Chemistry, 85(14), 9032–9043. [Link]
-
Wang, F., et al. (2021). Photoredox trifluoromethylation of isocyanides to access 2-trifluoromethylated quinolines and indoles. Organic Chemistry Frontiers, 8(1), 55-60. [Link]
-
Katayev, D., et al. (2025). NaBArF-Mediated Electrophilic Trifluoromethylation of Nonactivated Silyl Enol Ethers. ACS Organic & Inorganic Au. [Link]
-
ResearchGate. (n.d.). Radical trifluoromethylation using the Umemoto's reagents and Togni's reagent. [Link]
-
Nagib, D. A., & MacMillan, D. W. C. (2011). Photoredox Catalysis: A Mild, Operationally Simple Approach to the Synthesis of α-Trifluoromethyl Carbonyl Compounds. Nature, 480(7376), 224–228. [Link]
-
Zhang, Z., et al. (2022). An N-Trifluoromethylation/Cyclization Strategy for Accessing Diverse N-Trifluoromethyl Azoles from Nitriles and 1,3-Dipoles. Angewandte Chemie International Edition, 61(6), e202114578. [Link]
-
Charpentier, J., Früh, N., & Togni, A. (2015). Electrophilic Trifluoromethylation by Use of Hypervalent Iodine Reagents. Chemical Reviews, 115(2), 650-682. [Link]
-
Wang, F., et al. (2018). Cu(II)-Catalyzed Oxidative Trifluoromethylation of Indoles with KF as the Base. Molecules, 23(11), 2819. [Link]
-
Prakash, G. K. S., & Yudin, A. K. (2010). Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective. National Institutes of Health. [Link]
-
ResearchGate. (n.d.). Radical Trifluoromethylation of Ti Ate Enolate: Possible Intervention of Transformation of Ti(IV) to Ti(III) for Radical Termination. [Link]
-
Al-Masoudi, N. A. (2020). Recent Trifluoromethylation Reactions. A Mini Review Paper. Oriental Journal of Chemistry, 36(1), 1-12. [Link]
-
Maji, A., & Seidel, D. (2018). Photoredox catalyzed reductive trifluoromethylation of imines via a radical umpolung strategy. Chemical Communications, 54(44), 5589-5592. [Link]
-
ResearchGate. (n.d.). Preliminary results on the effect of solvent on regioselectivity in the trifluoromethylation of 4-acetylpyridine. [Link]
-
Li, Y., et al. (2024). Synthesis of Trifluoromethylated Spiroisoxazolones via a [3+2] Cycloaddition of Nitrile Imines and Unsaturated Isoxazolones. Molecules, 29(5), 1126. [Link]
-
Lee, E., & Ritter, T. (2013). Catalysis for Fluorination and Trifluoromethylation. Topics in Current Chemistry, 334, 279-306. [Link]
-
Zhou, Y., Wang, J., Gu, Z., Wang, S., Zhu, W., & Aceña, J. L. (2016). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Molecules, 21(11), 1581. [Link]
-
ResearchGate. (n.d.). (A) Umemoto and Togni reagents; (B) Difficulties in using CF3COOH as a trifluoromethylation reagent. [Link]
-
Zhang, C. (2014). Recent advances in trifluoromethylation of organic compounds using Umemoto's reagents. Organic & Biomolecular Chemistry, 12(35), 6580-6589. [Link]
-
ResearchGate. (n.d.). Optimization of reaction conditions. [Link]
-
Ahirwar, R., & Prakash, T. (2022). Recent advances in transition metal-mediated trifluoromethylation reactions. Chemical Communications, 58(70), 9721-9741. [Link]
-
Nagib, D. A., & MacMillan, D. W. C. (2011). Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis. Nature, 480(7376), 224-228. [Link]
Sources
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- 3. Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective - PMC [pmc.ncbi.nlm.nih.gov]
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Technical Support Center: Overcoming Poor Solubility of 5-(Trifluoromethyl)indolin-2-one
Welcome to the technical support guide for 5-(Trifluoromethyl)indolin-2-one. This resource is designed for researchers, scientists, and drug development professionals to address the significant challenge of this compound's poor aqueous solubility. The trifluoromethyl (-CF3) group, while often enhancing metabolic stability and binding affinity, significantly increases lipophilicity, which can complicate handling in aqueous assay environments.[1][2][3][4][5] This guide provides field-proven troubleshooting advice and detailed protocols to help you achieve accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: I dissolved this compound in DMSO, but it precipitated immediately when I diluted it into my aqueous assay buffer. What happened and how can I fix it?
This is the most common issue encountered and is a classic case of a compound "crashing out" of solution.
Causality: this compound is highly soluble in a strong organic solvent like dimethyl sulfoxide (DMSO) but has very low solubility in water or physiological buffers.[6][7][8] When you add the concentrated DMSO stock to the aqueous medium, the DMSO is rapidly diluted, creating a solvent environment that is predominantly aqueous. This abrupt change in polarity dramatically lowers the compound's solubility limit, causing it to precipitate out as a fine solid.[7][8]
Troubleshooting Steps:
-
Optimize the Dilution Protocol: Avoid single, large-volume dilutions. Instead, perform a serial dilution. Critically, ensure rapid and vigorous mixing (e.g., vortexing) the instant the DMSO stock is added to the buffer. This prevents localized high concentrations of the compound that initiate precipitation.[9]
-
Lower the Final Concentration: You may be exceeding the compound's maximum aqueous solubility. Try testing a lower final concentration in your assay.
-
Increase Final DMSO Concentration (with caution): Slightly increasing the final percentage of DMSO in the assay can help maintain solubility. However, you must first run a solvent tolerance control to validate the tolerance of your specific cell line or enzyme, as DMSO can be toxic or inhibitory at higher concentrations.[7] Most cell-based assays can tolerate up to 0.5-1% DMSO, but this must be determined empirically for your system.[9]
-
Use Pre-warmed Media: Adding the compound stock to media pre-warmed to 37°C can sometimes improve solubility and prevent precipitation.[10]
-
Sonication: After dilution, briefly sonicating the solution in a water bath can help re-dissolve fine precipitates and create a more homogenous, albeit potentially supersaturated, solution or a fine suspension.[9][10]
Q2: My screening results are highly variable, and the compound's potency is lower than expected. Could solubility be the cause?
A: Absolutely. Poor solubility is a primary source of inaccurate and variable biological data.[6][11] If the compound is not fully dissolved, the actual concentration available to interact with the biological target is unknown and significantly lower than the nominal concentration you calculated.[6][11]
This leads to:
-
Underestimated Potency: The IC50 or EC50 values will appear higher (less potent) because the true concentration of the dissolved, active compound is much lower than assumed.
-
Poor Reproducibility: The amount of compound that precipitates versus what stays in solution can vary between wells and experiments, leading to high data variability.
To confirm if solubility is the issue, you can perform a visual inspection of your assay plates for precipitates (a cloudy or milky appearance) or use a nephelometry-based solubility assay to quantify the solubility under your specific assay conditions.
Q3: Are there alternatives to DMSO or strategies to use if I've reached my assay's DMSO tolerance limit?
A: Yes. When DMSO alone is insufficient or its concentration is limited by assay tolerance, several alternative strategies can be employed. These generally involve the use of co-solvents or other excipients to create a more favorable formulation.[12][13][14]
Advanced Solubilization Strategies:
-
Co-solvents: Using a mixture of solvents can significantly improve solubility.[13][15] A common approach for in vivo studies, which can be adapted for in vitro work, is a vehicle containing PEG300 (polyethylene glycol 300) and a surfactant like Tween-80.[16]
-
pH Adjustment: If the compound has an ionizable group, adjusting the pH of the buffer can increase solubility. The indolin-2-one scaffold contains an acidic N-H proton, and deprotonation under basic conditions could potentially improve aqueous solubility. This must be tested carefully, as extreme pH can damage the compound or interfere with the assay.[13][14]
-
Cyclodextrins: These are cyclic oligosaccharides that have a hydrophobic interior and a hydrophilic exterior. They can form inclusion complexes with poorly soluble molecules like this compound, effectively encapsulating the hydrophobic part and presenting a soluble exterior to the aqueous environment.[14][17][18]
Troubleshooting and Decision Workflow
This diagram outlines a systematic approach to addressing solubility issues with this compound.
Caption: A decision tree for troubleshooting compound precipitation.
Detailed Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
This protocol ensures the complete initial dissolution of the compound, which is critical for all subsequent experiments.
Materials:
-
This compound (MW: 201.15 g/mol )
-
Anhydrous, high-purity DMSO
-
Calibrated analytical balance
-
Vortex mixer
-
Water bath sonicator
Procedure:
-
Weigh Compound: Accurately weigh out 2.01 mg of this compound and place it into a clean, dry glass vial.
-
Add Solvent: Add 1.0 mL of anhydrous DMSO to the vial.[10] This will yield a final concentration of 10 mM.
-
Facilitate Dissolution:
-
Visual Inspection: Visually inspect the solution against a bright light source to ensure it is completely clear and free of any particulates.
-
Storage: Store the stock solution in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles, which can promote precipitation.[10] DMSO is hygroscopic (absorbs water from the air), and water contamination will significantly reduce the compound's solubility.[10][20]
Protocol 2: Solvent Tolerance Test for a Cell-Based Assay
This protocol is essential to determine the maximum concentration of your chosen solvent system that does not affect the biological integrity of your assay.
Procedure:
-
Prepare Vehicle Controls: Prepare serial dilutions of your solvent vehicle (e.g., DMSO, or a DMSO/PEG300 mixture) in your cell culture medium to achieve a range of final concentrations (e.g., 2%, 1%, 0.5%, 0.25%, 0.1%, and a media-only control).
-
Plate Cells: Seed your cells in a microplate at the desired density and allow them to adhere overnight.
-
Treat Cells: Replace the old media with the media containing the different vehicle concentrations.
-
Incubate: Incubate the plate for the same duration as your planned compound experiment.
-
Measure Viability: Assess cell viability using a standard method (e.g., MTS, CellTiter-Glo®).
-
Analyze Data: Plot cell viability against the solvent concentration. The highest concentration that does not cause a significant decrease in viability (e.g., >95% viability) is your maximum tolerated solvent concentration.
Data Summary: Common Solvents and Excipients
The following table summarizes the properties of common solvents and excipients used to enhance the solubility of poorly soluble compounds.
| Solvent/Excipient | Type | Primary Use | Key Considerations |
| DMSO | Aprotic Polar Solvent | Primary stock solutions | High solubilizing power; can be toxic to cells at >1%; hygroscopic.[6][7][10] |
| Ethanol | Protic Solvent | Co-solvent | Less toxic than DMSO but also a weaker solvent for many lipophilic compounds. |
| PEG 300/400 | Co-solvent | Formulations | Water-miscible polymer; often used in combination with other agents.[16] |
| Tween-80 / Polysorbate 80 | Surfactant | Formulations | Non-ionic surfactant that forms micelles to solubilize hydrophobic compounds.[16] |
| β-Cyclodextrin | Complexing Agent | Formulations | Forms inclusion complexes to increase aqueous solubility.[14][18] |
References
- The Significance of Trifluoromethyl Groups in Chemical Intermediates. (n.d.). Ningbo Inno Pharmchem Co., Ltd.
- Méndez-Ardoy, A., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed Central.
- Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. ResearchGate.
- Gao, Y., et al. (n.d.). Solubilization techniques used for poorly water-soluble drugs. PubMed Central.
- Kerns, E. H., & Di, L. (2006). Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. ResearchGate.
- Leitao, E., & Sobral, L. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Hovione.
- Vemula, V. R. (n.d.). Brief Overview of Various Approaches to Enhance Drug Solubility. Longdom Publishing.
- The Trifluoromethyl Group: A Cornerstone in Modern Medicinal Chemistry. (n.d.). Benchchem.
- Chemical Stability Enhanced: The Impact of Trifluoromethyl Groups in Organic Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- Williams, H. D., et al. (2013). Strategies to Address Low Drug Solubility in Discovery and Development. Pharmacological Reviews.
- Why is my compound soluble in DMSO, but precipitating with subsequent dilutions? (2014). ResearchGate.
- Overcoming poor solubility of tetrazoloquinoline derivatives in biological assays. (n.d.). Benchchem.
- Co-solvency and anti-solvent method for the solubility enhancement. (2024). AIMS Press.
- Innovative Formulation Strategies for Poorly Soluble Drugs. (n.d.). World Pharma Today.
- Preventing oleanolic acid precipitation in DMSO stock solutions. (n.d.). Benchchem.
- Savjani, K. T., et al. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics.
- Compund dilution in DMSO. (2023). Reddit.
- Samples in DMSO: What an end user needs to know. (n.d.). Ziath.
- hCAXII-IN-5 solubility in DMSO versus aqueous buffers. (n.d.). Benchchem.
- What is the solubility protocol of GSK805 in DMSO, PEG300, and Tween-80? (2025). ResearchGate.
Sources
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- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
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- 6. researchgate.net [researchgate.net]
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- 20. ziath.com [ziath.com]
troubleshooting inconsistent results in biological screening of indolinones
Welcome to the technical support center for researchers utilizing indolinone-based compounds in biological screening. This resource, developed by our team of senior application scientists, provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate the complexities of your experiments and achieve consistent, reliable results.
Troubleshooting Guide: Diagnosing Inconsistent Results
Inconsistent results in biological screening can be frustrating and time-consuming. The variability often stems from two primary sources: the compound itself or the assay system. This guide is structured to help you systematically diagnose the root cause of the issue and implement effective solutions.
Part 1: Is the Problem My Compound or My Assay?
The first critical step is to determine whether the observed inconsistency is inherent to the indolinone compound's physicochemical properties or a flaw in the experimental design.
FAQ 1: My IC50 value is not reproducible between experiments. Where do I start?
Answer: Lack of reproducibility is a classic sign of an underlying issue with either the compound's behavior in the assay medium or the assay's sensitivity to minor variations. A systematic approach is required to pinpoint the cause.
The primary suspect is often the compound's solubility and stability. Indolinones, like many small molecules, can suffer from poor aqueous solubility, leading to precipitation, or they can be unstable in assay buffers.[1][2][3]
Diagnostic Workflow: Compound Integrity Check
This workflow will help you determine if your indolinone is precipitating or degrading under assay conditions.
Caption: Workflow to diagnose compound precipitation.
Part 2: Troubleshooting Compound-Specific Issues
If the diagnostic workflow points to a problem with your indolinone, the following sections provide targeted advice.
FAQ 2: I've confirmed my indolinone is precipitating. How can I fix this?
Answer: Compound precipitation is a common artifact in high-throughput screening (HTS) that can lead to highly variable results.[1][4][5] Precipitates can scatter light in absorbance or fluorescence assays, leading to false positives or negatives.
Strategies to Mitigate Precipitation:
| Strategy | Causality and Explanation | Protocol / Action |
| Reduce Final DMSO Concentration | Dimethyl sulfoxide (DMSO) is a strong organic solvent. When the final concentration in your aqueous assay buffer is too high (typically >1%), it can cause compounds with poor aqueous solubility to crash out of solution. | Perform a DMSO tolerance test with your assay. Aim for a final concentration of ≤0.5% if possible. Always ensure your positive and negative controls contain the same final DMSO concentration. |
| Incorporate a "Pre-dilution" Step | Adding a concentrated DMSO stock of your compound directly into a large volume of aqueous buffer can cause localized precipitation. A pre-dilution step in a buffer-compatible solvent can ease this transition. | Create an intermediate dilution of your compound stock in a solvent like 100% polyethylene glycol (PEG) before the final dilution into the aqueous assay buffer. |
| Test Different Buffer Formulations | The pH and composition of your buffer can significantly impact the solubility of your indolinone. The charge state of the molecule can change with pH, affecting its solubility. | Test a range of pH values (e.g., 6.5, 7.4, 8.0) if your assay biology can tolerate it. Consider adding solubility-enhancing excipients like BSA (Bovine Serum Albumin) if they do not interfere with the assay. |
| Lower the Highest Test Concentration | Screening at concentrations far above a compound's solubility limit will inevitably lead to precipitation. It is better to define a clear dose-response curve at lower, soluble concentrations. | Use the data from the 'Compound Integrity Check' to set the upper limit of your concentration-response curve below the point where precipitation occurs. |
FAQ 3: My results are consistent, but I suspect I have a false positive. Could my indolinone be a "promiscuous inhibitor"?
Answer: Yes. "Promiscuous inhibitors" are compounds that show activity against a wide range of targets through non-specific mechanisms, rather than by binding to a specific active site. A common mechanism is the formation of colloidal aggregates in solution.[6] These aggregates can sequester and denature enzymes, leading to inhibition that is time-dependent, sensitive to detergents, and often lacks a clear structure-activity relationship (SAR).[7]
Protocol: Testing for Aggregate-Based Inhibition
-
Re-run the Assay with Detergent:
-
Prepare your standard assay reactions.
-
In a parallel set of reactions, include a non-ionic detergent such as Triton X-100 at a final concentration of 0.01-0.1%.
-
Rationale: Detergents disrupt the formation of colloidal aggregates. If the inhibitory activity of your indolinone is significantly reduced or eliminated in the presence of the detergent, it is a strong indicator of aggregate-based inhibition.[7]
-
-
Check for Time-Dependent Inhibition:
-
Vary the pre-incubation time of your indolinone with the target enzyme before initiating the reaction (e.g., 0, 15, 30, and 60 minutes).
-
Rationale: Inhibition by aggregates often increases with pre-incubation time as the enzyme has more time to adsorb to and denature on the surface of the colloids.
-
-
Vary Enzyme Concentration:
-
Run the inhibition assay at two different enzyme concentrations (e.g., 1x and 5x).
-
Rationale: The IC50 of a true, reversible inhibitor should not change with enzyme concentration. In contrast, the IC50 of an aggregate-based inhibitor will typically increase linearly with the enzyme concentration.
-
Caption: Decision tree for identifying promiscuous inhibitors.
Part 3: Troubleshooting Assay-Specific Issues
If your compound has passed the integrity checks, the inconsistency likely lies within the assay itself. This section covers common issues in biochemical and cell-based formats.
FAQ 4: I'm running a kinase screen and see high variability between replicate wells. What's going on?
Answer: High variability in kinase assays often points to issues with enzyme kinetics, reagent stability, or detection parameters.[8][9] Since many indolinones target kinase enzymes, ensuring the assay is robust is paramount.[10][11][12]
Key Optimization Parameters for Kinase Assays:
| Parameter | Why It's Important | Recommended Action |
| ATP Concentration | If your indolinone is an ATP-competitive inhibitor, its apparent IC50 will be highly dependent on the ATP concentration.[13][14] Inconsistent ATP levels lead to inconsistent IC50s. | Determine the Michaelis constant (Km) for ATP for your specific kinase. Run your screen at or below the Km of ATP to ensure sensitivity to competitive inhibitors.[9][15] |
| Enzyme Concentration & Linearity | The assay must be run under initial velocity conditions, where product formation is linear with respect to both time and enzyme concentration.[15] If the reaction proceeds too far, you lose the ability to accurately measure inhibition. | Perform an enzyme titration and a time course experiment to identify the linear range of your assay. Ensure your final assay endpoint falls within this linear region.[8][15] |
| Buffer Components | Dithiothreitol (DTT) is a common reducing agent in kinase buffers, but it can be unstable. Its degradation can affect enzyme activity and compound behavior. | Use fresh buffers for every experiment. Consider more stable reducing agents like TCEP (tris(2-carboxyethyl)phosphine) if DTT instability is suspected. |
| Plate Reader Settings (Fluorescence/Luminescence) | For optical assays, incorrect gain settings can lead to either weak signals (high noise) or saturated signals (loss of dynamic range).[16] | Optimize the gain setting using your positive and negative controls to ensure the signal falls within the linear range of the detector. For fluorescence, use black-walled plates to minimize background.[17] |
FAQ 5: In my cell-based assay, the compound appears cytotoxic at high concentrations, complicating my results. How do I distinguish specific activity from general toxicity?
Answer: This is a critical issue. You must differentiate between a compound that is specifically inhibiting a cellular pathway and one that is simply killing the cells, which would non-specifically shut down all pathways.[18]
Orthogonal Assay Strategy:
The best practice is to run a cytotoxicity assay in parallel with your primary functional assay.[19]
-
Primary Assay: Measure the specific endpoint of interest (e.g., inhibition of a signaling pathway, reporter gene expression).
-
Cytotoxicity Assay: In a separate plate, using the same cell line, concentrations, and incubation time, measure cell viability. Common methods include ATP-based assays (e.g., CellTiter-Glo®) or dye-reduction assays (e.g., Resazurin, MTT).[20]
Interpreting the Results:
Caption: Workflow for deconvoluting specific activity from cytotoxicity.
FAQ 6: I'm using serum in my cell culture media. Could this affect my results?
Answer: Absolutely. Serum contains a high concentration of proteins, most notably albumin, which can bind to small molecules.[21][22][23] This binding effectively sequesters your indolinone, reducing its free concentration and thus its apparent potency.[24] This can lead to a rightward shift in your dose-response curve (higher IC50) compared to a serum-free biochemical assay.
Troubleshooting Serum Effects:
-
Be Consistent: Always use the same type and percentage of serum from the same supplier to minimize variability.
-
Measure Free Fraction: For lead compounds, it may be necessary to perform plasma protein binding (PPB) experiments to quantify the extent of binding and calculate the free fraction of the compound.[24]
-
Consider Serum-Free Media: If the assay allows, transitioning to a serum-free or reduced-serum condition can eliminate this variable, though it may alter cell health and signaling.
References
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Creative Bioarray. (n.d.). Troubleshooting in Fluorescent Staining. Retrieved from [Link]
-
U.S. National Library of Medicine. (2009). Development of a Fluorescent-Tagged Kinase Assay System for the Detection and Characterization of Allosteric Kinase Inhibitors. Journal of the American Chemical Society. Retrieved from [Link]
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Basicmedical Key. (n.d.). Troubleshooting Fluorescence Intensity Plate Reader Experiments. Retrieved from [Link]
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Eurofins DiscoverX. (n.d.). Accelerating Kinase Drug Discovery with Validated Kinase Activity Assay Kits. Retrieved from [Link]
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SpringerLink. (n.d.). HTRF Kinase Assay Development and Methods in Inhibitor Characterization. Retrieved from [Link]
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National Center for Biotechnology Information. (2024). Tackling assay interference associated with small molecules. Nature Reviews Chemistry. Retrieved from [Link]
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Wikipedia. (n.d.). Plasma protein binding. Retrieved from [Link]
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ACS Publications. (n.d.). Optical Screening and Classification of Drug Binding to Proteins in Human Blood Serum. Retrieved from [Link]
-
Bitesize Bio. (2024). The Ultimate Guide to Troubleshooting Microplate Assays. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Plasma/serum protein binding determinations. Retrieved from [Link]
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Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]
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National Center for Biotechnology Information. (2013). Cell Viability Assays. Assay Guidance Manual. Retrieved from [Link]
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Marin Biologic Laboratories. (n.d.). Optimizing Your Cell Based Assay Performance Key Strategies. Retrieved from [Link]
-
National Center for Biotechnology Information. (2012). Assay Development for Protein Kinase Enzymes. Assay Guidance Manual. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). [Study on binding of drug to serum protein]. Retrieved from [Link]
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ResearchGate. (n.d.). Precipitation trends determine future occurrences of compound hot–dry events. Retrieved from [Link]
-
YouTube. (2024). Troubleshooting | Fluorescence: Detection. Retrieved from [Link]
-
ACS Publications. (n.d.). Optical Screening and Classification of Drug Binding to Proteins in Human Blood Serum. Analytical Chemistry. Retrieved from [Link]
-
Solubility of Things. (n.d.). Enzyme Kinetics and Drug Development. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Monitoring of HTS Compound Library Quality via a High-Resolution Image Acquisition and Processing Instrument. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Monitoring of HTS compound library quality via a high-resolution image acquisition and processing instrument. Retrieved from [Link]
-
ResearchGate. (2025). Monitoring of HTS Compound Library Quality via a High-Resolution Image Acquisition and Processing Instrument. Retrieved from [Link]
-
National Center for Biotechnology Information. (2012). Basics of Enzymatic Assays for HTS. Assay Guidance Manual. Retrieved from [Link]
-
National Center for Biotechnology Information. (2025). Evaluation of rhodanine indolinones as AANAT inhibitors. Retrieved from [Link]
-
Pearson. (n.d.). Enzyme Kinetics Explained. Retrieved from [Link]
-
YouTube. (2018). Enzyme Kinetics. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. Retrieved from [Link]
-
Portland Press. (2021). Steady-state enzyme kinetics. The Biochemist. Retrieved from [Link]
-
National Center for Biotechnology Information. (2024). Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. Retrieved from [Link]
-
Scientific Research Publishing. (n.d.). Indolin-2-Ones in Clinical Trials as Potential Kinase Inhibitors: A Review. Retrieved from [Link]
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BioAgilytix. (n.d.). The Use of Cell-Based Assays for Translational Medicine Studies. Retrieved from [Link]
-
ResearchGate. (2025). A small molecule enhances RNA interference and promotes microRNA processing. Retrieved from [Link]
-
Pharmaceutical Technology. (n.d.). Developing and Validating Assays for Small-Molecule Biomarkers. Retrieved from [Link]
-
MDPI. (n.d.). Design, Synthesis, and Cytotoxicity Evaluation of Novel Indolin-2-One Based Molecules on Hepatocellular Carcinoma HepG2 Cells as Protein Kinase Inhibitors. Retrieved from [Link]
-
ResearchGate. (2025). Indolin-2-Ones in Clinical Trials as Potential Kinase Inhibitors: A Review. Retrieved from [Link]
-
National Center for Biotechnology Information. (2009). Design, synthesis, and evaluation of indolinones as triple angiokinase inhibitors and the discovery of a highly specific 6-methoxycarbonyl-substituted indolinone (BIBF 1120). Retrieved from [Link]
-
Frontiers. (2021). Increasing Compound Heat and Precipitation Extremes Elevated by Urbanization in South China. Retrieved from [Link]
-
National Center for Biotechnology Information. (2009). Promiscuous Aggregate-Based Inhibitors Promote Enzyme Unfolding. Retrieved from [Link]
-
National Center for Biotechnology Information. (2025). Hydantion indolinones as AANAT inhibitors. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Synthesis and Biological Evaluation of 2-indolinone Derivatives as Potential Antitumor Agents. Retrieved from [Link]
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ResearchGate. (2018). Does anyone has experience with troubleshooting inconsistent ELISA results?. Retrieved from [Link]
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Assay Genie. (2024). 101 ELISA Troubleshooting Tips for Research in 2024. Retrieved from [Link]
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IIP Series. (n.d.). CHEMICAL STABILITY OF DRUGS. Retrieved from [Link]
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Technical Support Center: Refining Purification Techniques for 5-(Trifluoromethyl)indolin-2-one Analogs
Introduction: The 5-(trifluoromethyl)indolin-2-one scaffold is a privileged structure in medicinal chemistry, frequently appearing in kinase inhibitors and other targeted therapeutics.[1][2] The incorporation of the trifluoromethyl (-CF3) group significantly enhances metabolic stability and lipophilicity, properties that are highly desirable in drug candidates.[1] However, this potent electron-withdrawing group also introduces unique challenges in the purification of its analogs. This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting common issues encountered during the purification of this important class of compounds.
Understanding the Physicochemical Impact of the Trifluoromethyl Group
The trifluoromethyl group is strongly electron-withdrawing and significantly increases the lipophilicity of a molecule.[1] This dual nature can lead to unexpected chromatographic behavior and crystallization challenges. While increasing lipophilicity, the high electronegativity of the fluorine atoms can also introduce a significant dipole moment, making the molecule capable of both hydrophobic and polar interactions. This understanding is crucial when selecting and optimizing purification methods.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect when synthesizing this compound analogs?
A1: The impurity profile largely depends on the synthetic route. Common impurities include:
-
Unreacted Starting Materials: Such as the corresponding aniline or indole precursors.
-
Reagents from Trifluoromethylation: If using electrophilic trifluoromethylating reagents like Togni's or Umemoto's reagents, byproducts from these reagents may be present.[3][4]
-
Regioisomers: In cases of electrophilic aromatic substitution on the indolinone core, other positional isomers (e.g., 4-, 6-, or 7-trifluoromethyl) can form.
-
Byproducts from Sandmeyer-type Reactions: If the trifluoromethyl group is introduced via a Sandmeyer reaction from a 5-aminoindolin-2-one precursor, you may find corresponding chloro-, bromo-, or hydroxyl- byproducts if the reaction is not fully optimized.[5][6]
-
Hydrolyzed Product: While generally stable, under harsh acidic conditions, the trifluoromethyl group can potentially hydrolyze to a carboxylic acid.[7][8]
Q2: My compound is a solid. Should I prioritize recrystallization or chromatography?
A2: For solid compounds with an initial purity of >90% as estimated by TLC or crude NMR, recrystallization is often the most efficient method for obtaining highly pure material. If the compound is an oil, or if there are multiple impurities with similar polarities to your product, column chromatography is the recommended starting point.
Q3: The trifluoromethyl group makes my compound more lipophilic. Does this mean I should always use normal-phase silica gel chromatography?
A3: Not necessarily. While the -CF3 group increases lipophilicity, the overall polarity of your analog depends on other substituents. The oxindole core itself possesses a lactam group capable of hydrogen bonding. It is essential to first assess the compound's solubility and behavior on a TLC plate using a range of solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) to determine the best chromatographic approach. For highly lipophilic analogs, reverse-phase chromatography may provide a better separation.
Troubleshooting Guide: Column Chromatography
This section addresses common problems encountered during the chromatographic purification of this compound analogs.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Recovery from Silica Gel Column | Compound is too polar and strongly adsorbs to the silica. | - Increase the polarity of the eluent. A common gradient is from pure dichloromethane to 1-10% methanol in dichloromethane.- Add a small amount (0.1-1%) of a modifier like triethylamine (for basic compounds) or acetic acid (for acidic compounds) to the mobile phase to reduce tailing and improve elution.- Consider switching to a less acidic stationary phase like alumina. |
| Compound instability on silica gel. | - Minimize the time the compound is on the column by using flash chromatography.- Deactivate the silica gel by pre-treating it with a solution of your mobile phase containing a modifier. | |
| Co-elution of Impurities | Similar polarity of the desired compound and impurities (e.g., regioisomers). | - Optimize the solvent system using TLC. Test ternary solvent systems (e.g., hexane/ethyl acetate/dichloromethane) to fine-tune selectivity.- If using normal phase, consider switching to a reverse-phase (C18) column. The different separation mechanism can often resolve closely eluting spots.[9] |
| Column overloading. | - Reduce the amount of crude material loaded onto the column. A general rule of thumb is a 1:30 to 1:50 ratio of compound to silica gel by weight. | |
| Streaking or Tailing of the Product Band | Compound is acidic or basic. | - Add a modifier to the mobile phase as described above (triethylamine for bases, acetic acid for acids). |
| Inappropriate solvent used to load the sample. | - Dissolve the crude material in a minimal amount of a solvent in which it is highly soluble but which is a weak eluent for your chromatography (e.g., dichloromethane for a hexane/ethyl acetate gradient). Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and dry-load the resulting powder onto the column. |
Advanced Chromatographic Techniques for Difficult Separations
For challenging separations, such as resolving isomers, consider the following:
-
Reverse-Phase HPLC: High-Performance Liquid Chromatography (HPLC) with a C18 or a pentafluorophenyl (PFP) stationary phase can offer superior resolution.[10][11] PFP columns, in particular, can provide unique selectivity for fluorinated compounds due to dipole-dipole and π-π interactions.
-
Supercritical Fluid Chromatography (SFC): SFC is an excellent technique for purifying less polar compounds and can often provide separations not achievable by HPLC.
Troubleshooting Guide: Recrystallization
Recrystallization is a powerful technique for achieving high purity for solid compounds.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Compound "Oils Out" Instead of Crystallizing | Solution is supersaturated, and the compound's melting point is below the boiling point of the solvent. | - Add a small amount of additional hot solvent to redissolve the oil, and allow it to cool more slowly. Insulating the flask can help.- Try a lower-boiling point solvent or a co-solvent system. |
| Presence of impurities inhibiting crystal lattice formation. | - Attempt to purify the material first by a quick filtration through a plug of silica gel to remove baseline impurities. | |
| No Crystals Form Upon Cooling | Solution is not sufficiently saturated. | - Evaporate some of the solvent to increase the concentration and attempt cooling again. |
| Compound is too soluble in the chosen solvent at room temperature. | - Use a different solvent in which the compound is less soluble at room temperature.- Try a co-solvent system. Dissolve the compound in a "good" solvent (e.g., ethyl acetate, acetone) and slowly add a "poor" solvent (e.g., hexanes, water) at an elevated temperature until the solution becomes slightly turbid. Then, add a drop or two of the "good" solvent to clarify and allow to cool slowly. | |
| Nucleation is slow. | - Scratch the inside of the flask with a glass rod at the solvent-air interface.- Add a seed crystal from a previous pure batch. | |
| Poor Recovery of Material | Too much solvent was used. | - Use the minimum amount of hot solvent necessary to fully dissolve the compound. |
| Compound has significant solubility in the cold solvent. | - Cool the crystallization mixture in an ice bath or freezer for a longer period to maximize precipitation. | |
| Premature crystallization during hot filtration. | - Use a pre-heated funnel and filter flask. Add a small amount of extra hot solvent before filtering to prevent crystallization on the filter paper. |
Recommended Recrystallization Solvent Systems
A systematic solvent screen in small test tubes is the best approach. Here are some starting points based on the properties of indolinones:
| Solvent System | Comments |
| Ethyl Acetate / Hexanes | A very common and effective system for compounds of moderate polarity. |
| Methanol or Ethanol / Water | Good for more polar analogs. The high polarity of the alcohol helps dissolve the compound, while water acts as the anti-solvent. |
| Toluene | Can be effective for less polar analogs and often yields high-quality crystals. |
| Isopropanol | A good single solvent for recrystallization of many indolinone-type structures. |
| Dichloromethane / Hexanes | Useful for less polar compounds, but care must be taken due to the high volatility of the solvents. |
Experimental Protocols and Visual Guides
Protocol: General Flash Column Chromatography
-
Solvent System Selection: Using TLC, identify a solvent system that provides a retention factor (Rf) of ~0.2-0.3 for your desired compound and good separation from impurities.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase. Pack a glass column with the slurry, ensuring no air bubbles are trapped. Add a thin layer of sand to the top of the silica bed.
-
Sample Loading: Dissolve the crude compound in a minimal amount of a suitable solvent (e.g., dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent under reduced pressure to create a dry powder. Carefully add this powder to the top of the column. Add another thin layer of sand on top of the sample.
-
Elution: Carefully add the mobile phase to the top of the column. Apply pressure (using a hand pump or compressed air) to achieve a steady flow rate. Collect fractions and monitor by TLC.
-
Isolation: Combine the pure fractions, and remove the solvent under reduced pressure to yield the purified compound.
Diagram: Purification Method Selection Workflow
Caption: A decision workflow for selecting the initial purification method.
Diagram: Troubleshooting Recrystallization
Caption: A troubleshooting guide for common recrystallization issues.
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Gross, Z. et al. (2021). Trifluoromethyl Hydrolysis En Route to Corroles with Increased Druglikeness. Angewandte Chemie International Edition, 60(23), 12829-12834. Available at: [Link]
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Zhang, L. et al. (2014). Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography. Journal of Fluorine Chemistry, 164, 39-42. Available at: [Link]
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Lim, D. et al. (2012). Electrophilic Fluorination. Bryn Mawr College. Available at: [Link]
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Lledó, B. et al. (2022). Preparation of carboxylic arylphosphines by hydrolysis of the trifluoromethyl group. RSC Advances, 12(11), 6529-6537. Available at: [Link]
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Sharma, R. et al. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 18(12), 3145-3171. Available at: [Link]
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Wang, X., Xu, Y., Mo, F., & Ji, G. (2013). Copper-Promoted Sandmeyer Trifluoromethylation Reaction. Journal of the American Chemical Society, 135(28), 10330-10333. Available at: [Link]
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Zhao, K. et al. (2016). Trifluoromethylation of indole derivatives with Togni's reagent. ResearchGate. Available at: [Link]
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Sent-Ala, C. et al. (2020). Selective Metal-Controlled Synthesis of Trifluoromethylated (Indolin-2-ylidene)methyl- and Quinolin-3-ylphosphonates. The Journal of Organic Chemistry, 85(22), 14507-14515. Available at: [Link]
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Ye, Y. et al. (2018). Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines. Organic Letters, 20(6), 1676-1679. Available at: [Link]
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Roth, G. J. et al. (2009). Design, Synthesis, and Evaluation of Indolinones as Triple Angiokinase Inhibitors and the Discovery of a Highly Specific 6-Methoxycarbonyl-Substituted Indolinone (BIBF 1120). Journal of Medicinal Chemistry, 52(14), 4466-4480. Available at: [Link]
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Kumar, S. et al. (2023). Design, Synthesis, ADME, and Anticancer Studies of Newer N-Aryl-5-(3,4,5-Trifluorophenyl)-1,3,4-Oxadiazol-2-Amines: An Insight into Experimental and Theoretical Investigations. ACS Omega, 8(29), 26168-26184. Available at: [Link]
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University of Nebraska-Lincoln. (2022). Dual FLT3/haspin kinase inhibitor based on 3H-pyrazolo[4,3-f]quinoline scaffold with activities against acute myeloid leukemia. Available at: [Link]
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Roth, G. J. et al. (2009). Design, synthesis, and evaluation of indolinones as triple angiokinase inhibitors and the discovery of a highly specific 6-methoxycarbonyl-substituted indolinone (BIBF 1120). PubMed. Available at: [Link]
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Kumar, S. et al. (2022). Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. Molecules, 27(19), 6298. Available at: [Link]
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Ahsan, M. J. et al. (2017). Synthesis of N-{[5-aryl/alkyl-1,3,4-oxadiazol-2-yl]methyl}pyridin-2-amine as antimicrobial and anticancer agents. ResearchGate. Available at: [Link]
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Kamal, A. et al. (2012). Synthesis and in vitro evaluation of N-alkyl-3-hydroxy-3-(2-imino-3-methyl-5-oxoimidazolidin-4-yl)indolin-2-one analogs as potential anticancer agents. Bioorganic & Medicinal Chemistry Letters, 22(1), 353-357. Available at: [Link]
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Technical Support Center: Addressing Off-Target Effects of 5-(Trifluoromethyl)indolin-2-one
A Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The indolin-2-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors used in oncology and other therapeutic areas.[1][2][3] The addition of a trifluoromethyl group, as in 5-(Trifluoromethyl)indolin-2-one, can enhance metabolic stability and cell permeability, making it a valuable building block for drug design.[4][5] However, like many kinase inhibitors, compounds derived from this scaffold can exhibit off-target activity, leading to unexpected experimental results or toxicity.[6] It is estimated that small molecule drugs interact with an average of 6-11 distinct targets.[6][7]
This guide provides a comprehensive resource for troubleshooting and proactively addressing the potential off-target effects of this compound and its derivatives. Our goal is to equip researchers with the knowledge and protocols necessary to ensure data integrity and accelerate the development of selective and safe therapeutics.
Part 1: Frequently Asked Questions (FAQs)
Here we address common issues encountered when working with this compound-based compounds.
Q1: My compound is showing higher cellular potency than expected based on its enzymatic IC50. Could this be an off-target effect?
A1: Yes, this is a classic indicator of polypharmacology. The enhanced cellular activity could be due to the compound inhibiting multiple kinases within a single signaling pathway or acting on unrelated pathways that converge on your phenotypic endpoint. We recommend performing a broad kinase screen to identify potential off-target interactions.[8][9]
Q2: I'm observing unexpected toxicity or a paradoxical effect (e.g., pathway activation) in my cell-based assays. What could be the cause?
Q3: How can I distinguish between on-target and off-target-driven phenotypes early in my research?
A3: The best approach is multi-faceted:
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Computational Profiling: Use in silico tools to predict potential off-targets based on structural similarity to your compound.[12][13]
-
Target Engagement Assays: Confirm that your compound binds to its intended target in a cellular context using a technique like the Cellular Thermal Shift Assay (CETSA).[14][15][16]
-
Selectivity Profiling: Screen your compound against a panel of kinases to empirically determine its selectivity profile.[17][18]
Q4: Are there known off-targets for the indolin-2-one scaffold?
A4: Yes, the indolin-2-one scaffold is known to inhibit multiple receptor tyrosine kinases (RTKs), including VEGFRs, PDGFRs, and c-Kit.[1][2] The specific off-target profile will depend on the substitutions on the indolin-2-one core. Therefore, profiling each new compound is essential.
Part 2: Troubleshooting Guide & Experimental Workflows
This section provides a structured approach to identifying and validating off-target effects.
Workflow for Investigating Potential Off-Target Effects
This workflow provides a logical progression from initial observation to final validation of an off-target effect.
Caption: A stepwise workflow for identifying and validating off-target effects.
Step 1: Confirming On-Target Engagement with CETSA
Before investigating off-targets, it is imperative to confirm that your compound engages its intended target in a cellular environment. The Cellular Thermal Shift Assay (CETSA) is a powerful method for this purpose, as it measures the thermal stabilization of a protein upon ligand binding.[14][15][16][19]
CETSA Protocol (Western Blot-Based)
-
Cell Treatment: Plate cells and allow them to adhere. Treat cells with your this compound compound or vehicle (e.g., DMSO) control for a specified time.
-
Heating Step: Harvest and resuspend cells in a protein-stable buffer. Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at 4°C.[15]
-
Cell Lysis: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen and a 25°C water bath).
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.
-
Protein Quantification: Carefully collect the supernatant (soluble fraction) and determine the protein concentration.
-
Western Blot Analysis: Analyze the soluble protein fractions by SDS-PAGE and Western blot using an antibody specific to your target protein.
-
Data Analysis: Quantify the band intensities. A positive target engagement will result in a rightward shift of the melting curve for the compound-treated samples compared to the vehicle control, indicating protein stabilization at higher temperatures.[19]
Step 2: Identifying Potential Off-Targets with Kinome Profiling
If on-target engagement is confirmed, the next step is to identify potential off-targets. A broad kinase profiling panel is an unbiased way to screen your compound against hundreds of kinases.
| Service Type | Description | Key Advantages | Providers (Examples) |
| Binding Assays | Measures the direct binding of the compound to a large panel of kinases. | High-throughput, provides direct evidence of interaction (Kd). | Eurofins Discovery, Reaction Biology |
| Activity-Based Assays | Measures the compound's inhibitory activity against a panel of kinases. | Provides functional data (IC50), can identify ATP-competitive and allosteric inhibitors. | AssayQuant, Promega, SignalChem |
Recommendation: For initial screening, a broad, activity-based panel at a single high concentration (e.g., 1 or 10 µM) is cost-effective. Follow up with dose-response curves for any significant "hits" to determine their IC50 values.
Step 3: Validating the Functional Relevance of Off-Targets
Once a potential off-target is identified, its functional contribution to the observed phenotype must be validated.
A. Genetic Knockdown of the Off-Target
-
Rationale: If the off-target is responsible for the observed phenotype, then genetically silencing the off-target should phenocopy the effect of the compound.
-
Method: Use siRNA or shRNA to specifically knock down the expression of the identified off-target.
-
Outcome: If the phenotype (e.g., cell death) is replicated in the knockdown cells, it strongly suggests the off-target is functionally relevant.
B. siRNA Rescue Experiment for the On-Target
-
Rationale: This is the definitive experiment to prove on-target activity. By re-expressing an siRNA-resistant version of the primary target, the phenotype should be reversed or "rescued."[11]
-
Protocol:
-
Design siRNA: Design an siRNA that targets the 3'-untranslated region (3'-UTR) of your primary target's mRNA.
-
Transfection: Co-transfect cells with the 3'-UTR-targeting siRNA and either the rescue construct or an empty vector control.
-
Compound Treatment: Treat the transfected cells with your this compound compound.
-
Analysis: Assess the phenotype. If the phenotype is on-target, cells expressing the rescue construct should be resistant to the compound's effects, while the empty vector control cells will not.[20][21]
-
References
-
Axten, J. M., Medina, J. R., Feng, Y., Shu, A., Romeril, S. P., Grant, S. W., Li, W. H., Heerding, D. A., Minthorn, E., Mencken, T., Atkins, C., Liu, Q., Rabindran, S., Kumar, R., Hong, X., Goetz, A., Stanley, T., Taylor, J. D., Sigethy, S. D., Tomberlin, G. H., … Gampe, R. T. (2012). Discovery of 7-methyl-5-(1-{[3-(trifluoromethyl)phenyl]acetyl}-2,3-dihydro-1H-indol-5-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine (GSK2606414), a potent and selective first-in-class inhibitor of protein kinase R (PKR)-like endoplasmic reticulum kinase (PERK). Journal of medicinal chemistry, 55(16), 7193–7207. [Link]
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Bio-protocol. (n.d.). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Retrieved from [Link]
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Frontiers in Pharmacology. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Retrieved from [Link]
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SLAS Discovery. (2018). Screen strategies for off-target liability prediction & ID small-molecule pharmaceuticals. Retrieved from [Link]
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Bio-protocol. (n.d.). siRNA transfection and rescue experiments. Retrieved from [Link]
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National Center for Biotechnology Information. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Retrieved from [Link]
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MDPI. (2023). Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics. Retrieved from [Link]
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MtoZ Biolabs. (n.d.). Kinome Profiling Service. Retrieved from [Link]
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National Center for Biotechnology Information. (2021). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. Retrieved from [Link]
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CD Biosynsis. (n.d.). Quantitative Kinome Profiling Services. Retrieved from [Link]
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Taylor & Francis Online. (2020). Off-target identification by chemical proteomics for the understanding of drug side effects. Retrieved from [Link]
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Annual Reviews. (2016). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Retrieved from [Link]
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BPS Bioscience. (n.d.). Kinase Screening & Profiling Service. Retrieved from [Link]
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Pharmaron. (n.d.). Kinase Panel Profiling. Retrieved from [Link]
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ResearchGate. (2013). Can anyone help me regarding my rescue experiment (siRNA)?. Retrieved from [Link]
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News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). Retrieved from [Link]
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PubMed. (2012). Discovery of 7-methyl-5-(1-{[3-(trifluoromethyl)phenyl]acetyl}-2,3-dihydro-1H-indol-5-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine (GSK2606414), a potent and selective first-in-class inhibitor of protein kinase R (PKR)-like endoplasmic reticulum kinase (PERK). Retrieved from [Link]
-
Semantic Scholar. (2023). 5-Fluoro/(trifluoromethoxy)-2-indolinone derivatives with anti-interleukin-1 activity. Retrieved from [Link]
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National Institutes of Health. (2010). Attenuated Protein Expression Vectors for Use in siRNA Rescue Experiments. Retrieved from [Link]
-
ResearchGate. (2012). Urgent!! Questions about siRNA rescue experiment. Retrieved from [Link]
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Wiley Online Library. (2023). 5-Fluoro/(trifluoromethoxy)-2-indolinone derivatives with anti-interleukin-1 activity. Retrieved from [Link]
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PubMed. (2007). In vitro and in vivo profile of 5-[(4'-trifluoromethyl-biphenyl-2-carbonyl)-amino]-1H-indole-2-carboxylic acid benzylmethyl carbamoylamide (dirlotapide), a novel potent MTP inhibitor for obesity. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Power of Trifluoromethyl Indoles in Modern Drug Discovery. Retrieved from [Link]
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SCIRP. (2012). Indolin-2-Ones in Clinical Trials as Potential Kinase Inhibitors: A Review. Retrieved from [Link]
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National Institutes of Health. (2023). RETRACTED: Design and Synthesis of Novel 5-((3-(Trifluoromethyl)piperidin-1-yl)sulfonyl)indoline-2,3-dione Derivatives as Promising Antiviral Agents: In Vitro, In Silico, and Structure–Activity Relationship Studies. Retrieved from [Link]
-
PubMed. (2023). RETRACTED: Design and Synthesis of Novel 5-((3-(Trifluoromethyl)piperidin-1-yl)sulfonyl)indoline-2,3-dione Derivatives as Promising Antiviral Agents: In Vitro, In Silico, and Structure-Activity Relationship Studies. Retrieved from [Link]
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ResearchGate. (2012). Indolin-2-Ones in Clinical Trials as Potential Kinase Inhibitors: A Review. Retrieved from [Link]
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Drug Discovery News. (n.d.). The precision paradox: Off-target effects in gene editing. Retrieved from [Link]
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Organic Chemistry Portal. (2018). Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines. Retrieved from [Link]
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National Institutes of Health. (2022). Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors: In Vitro and In Vivo Anti-Inflammatory Characterization. Retrieved from [Link]
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Journal of Biomedical Research & Environmental Sciences. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved from [Link]
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ResearchGate. (2018). Efficient synthesis of new oxindol -based heterocyclic entities via indolin-2-one derivatives. Retrieved from [Link]
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National Institutes of Health. (2023). Small molecule inhibitors for cancer immunotherapy and associated biomarkers – the current status. Retrieved from [Link]
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SpringerLink. (2022). Off-target interactions in the CRISPR-Cas9 Machinery: mechanisms and outcomes. Retrieved from [Link]
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MDPI. (2020). Strategies to Increase On-Target and Reduce Off-Target Effects of the CRISPR/Cas9 System in Plants. Retrieved from [Link]
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Technical Support Center: Enhancing the Metabolic Stability of Trifluoromethyl-Containing Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide you with in-depth, practical, and scientifically grounded advice on enhancing the metabolic stability of trifluoromethyl-containing compounds. My goal is to move beyond simple protocols and explain the underlying principles, empowering you to make informed decisions in your experiments.
Part 1: Frequently Asked Questions (FAQs) - The Fundamentals of CF3 Group Metabolism
This section addresses common questions regarding the metabolic fate of trifluoromethyl groups, providing a foundational understanding for subsequent experimental design and troubleshooting.
Q1: Why is the trifluoromethyl (CF3) group so widely used in drug design?
A1: The trifluoromethyl group is a cornerstone of modern medicinal chemistry for several reasons. Its strong electron-withdrawing nature and the high bond energy of the carbon-fluorine (C-F) bond, one of the strongest in organic chemistry, confer a number of advantageous properties to a drug candidate.[1][2][3] These include:
-
Enhanced Metabolic Stability: The strength of the C-F bond makes it highly resistant to enzymatic cleavage, particularly by Cytochrome P450 (CYP) enzymes, which are major players in drug metabolism.[4][5] This can lead to a longer drug half-life and improved bioavailability.[4]
-
Increased Lipophilicity: The CF3 group is highly lipophilic, which can improve a drug's ability to cross cellular membranes, including the blood-brain barrier.[2][4][5]
-
Modulation of Physicochemical Properties: It can alter a molecule's pKa and conformation, which can lead to improved binding affinity and selectivity for its biological target.[3][6][7]
Q2: If the C-F bond is so strong, how are trifluoromethyl-containing compounds metabolized?
A2: While the CF3 group itself is generally stable, metabolism often occurs at other sites on the molecule. However, the CF3 group can be metabolized, albeit less commonly. The primary routes of CF3 group metabolism involve:
-
Oxidative Defluorination: This is a key pathway where CYP enzymes can hydroxylate the trifluoromethyl group, leading to the formation of an unstable hemiacetal that can then decompose, releasing fluoride ions and ultimately forming a carboxylic acid.
-
Reductive Defluorination: This process can occur under certain conditions, involving single-electron transfer to form radical intermediates that can then lose a fluoride ion.[8][9]
-
Metabolism of Adjacent Groups: The strong electron-withdrawing nature of the CF3 group can influence the metabolism of neighboring functional groups.
It's crucial to remember that even if the CF3 group is not directly metabolized, its presence can direct metabolism to other parts of the molecule.
Q3: Which Cytochrome P450 (CYP) enzymes are most commonly involved in the metabolism of drugs?
A3: The CYP superfamily of enzymes is central to the metabolism of a vast number of drugs.[10][11][12] While there are many CYP isoforms, a few are responsible for the metabolism of the majority of clinically used drugs. These include CYP3A4, CYP2D6, CYP2C9, CYP2C19, and CYP1A2.[10][13] When investigating the metabolic stability of a new compound, it is essential to determine which of these enzymes are involved.
Part 2: Experimental Workflows & Protocols
This section provides a detailed, step-by-step guide for a standard in vitro metabolic stability assay using liver microsomes. This is a fundamental experiment to assess the intrinsic clearance of your compound.
Overall Workflow for Assessing Metabolic Stability
The following diagram illustrates the typical workflow from receiving a test compound to analyzing its metabolic stability and identifying potential metabolites.
Caption: Strategies to enhance metabolic stability.
Detailed Strategies:
-
Metabolic Blocking: If a specific site of metabolism (a "soft spot") has been identified, introducing a metabolically stable group at or near that position can block the enzymatic reaction. Fluorine or a trifluoromethyl group itself are excellent choices for this purpose. [1][6]* Steric Hindrance: Introducing a bulky functional group near the metabolic site can sterically hinder the enzyme's access, thus reducing the rate of metabolism.
-
Electronic Modification: The addition of an electron-withdrawing group, like a CF3 group, can deactivate an adjacent aromatic ring towards oxidative metabolism. [6]* Conformational Constraints: Modifying the molecule to restrict its conformation can prevent it from adopting the ideal orientation for binding to the active site of a metabolic enzyme.
-
Bioisosteric Replacement: Replacing a metabolically labile moiety with a bioisostere that is more stable can be a very effective strategy. For example, replacing a metabolically susceptible methyl group with a trifluoromethyl group. [1]
Part 5: Data Interpretation and Comparison
The data obtained from in vitro metabolic stability assays are crucial for ranking compounds and predicting their in vivo pharmacokinetic behavior.
Table 1: Interpreting Metabolic Stability Data
| Parameter | Low Stability | Moderate Stability | High Stability | Implication for Drug Development |
| In Vitro Half-life (t½) | < 15 min | 15 - 60 min | > 60 min | A longer half-life generally indicates slower metabolism and potentially less frequent dosing in vivo. [1][14] |
| Intrinsic Clearance (CLint) | > 100 µL/min/mg | 20 - 100 µL/min/mg | < 20 µL/min/mg | Lower intrinsic clearance suggests a lower capacity for metabolism by the liver. [1][15] |
| Number of Metabolites | High | Moderate | Low | A large number of metabolites can complicate the drug's pharmacokinetic and safety profile. [1] |
Note: These are general guidelines, and the desired metabolic stability profile will depend on the specific therapeutic indication and intended route of administration.
By understanding the fundamental principles of trifluoromethyl group metabolism, employing robust experimental protocols, and applying logical troubleshooting and medicinal chemistry strategies, you can effectively enhance the metabolic stability of your compounds and accelerate their journey through the drug discovery pipeline.
References
- O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319.
- Prakash, G. K. S., & Hu, J. (2007). Selective C–F bond functionalizations of trifluoromethyl groups via radical intermediates. Accounts of Chemical Research, 40(12), 1265-1276.
-
Wang, X., & Hu, J. (2021). Selective Defluoroalkylation and Hydrodefluorination of Trifluoromethyl Groups Photocatalyzed by Dihydroacridine Derivatives. The Journal of Organic Chemistry, 86(1), 585-596. Available from: [Link]
-
Ferreira, L. F., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(9), 3009. Available from: [Link]
-
Kumar, A., et al. (2017). Rational design of metabolically stable HDAC inhibitors: An overhaul of trifluoromethyl ketones. Bioorganic & Medicinal Chemistry Letters, 27(15), 3465-3470. Available from: [Link]
-
Le, C. M., et al. (2020). Organophotoredox Hydrodefluorination of Trifluoromethylarenes with Translational Applicability to Drug Discovery. Journal of the American Chemical Society, 142(20), 9155-9161. Available from: [Link]
-
Ningbo Inno Pharmchem Co.,Ltd. (n.d.). The Power of Fluorination: Enhancing Drug Properties with Trifluoromethyl Groups. Ningbo Inno Pharmchem Co.,Ltd.. Available from: [Link]
-
Ferreira, L. F., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. ResearchGate. Available from: [Link]
-
Liu, F., et al. (2025). Recent advances in the diverse transformations of trifluoromethyl alkenes. Organic & Biomolecular Chemistry. Available from: [Link]
- Noël, T., et al. (2025). Evaluation of stability and properties of N(CF3)(CF2H) amines and analogues.
-
Al-Zoubi, R. M., et al. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Molecules, 27(22), 7993. Available from: [Link]
-
Ferreira, L. F., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PMC. Available from: [Link]
- Soloshonok, V. A., & Zanda, M. (2015). Recent advances in the trifluoromethylation methodology and new CF3-containing drugs. Journal of Fluorine Chemistry, 179, 1-3.
- Guengerich, F. P. (2001). Metabolism of fluorine-containing drugs. Annual Review of Pharmacology and Toxicology, 41, 443-470.
-
Ningbo Inno Pharmchem Co.,Ltd. (n.d.). The Trifluoromethyl Group: A Secret Weapon in Medicinal Chemistry. Ningbo Inno Pharmchem Co.,Ltd.. Available from: [Link]
-
Hovione. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Hovione. Available from: [Link]
-
Zhang, D., et al. (2007). Analytical strategies for identifying drug metabolites. Mass Spectrometry Reviews, 26(4), 549-571. Available from: [Link]
-
Charnwood Discovery. (n.d.). Microsomal Stability - In Vitro Assay. Charnwood Discovery. Available from: [Link]
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Desta, Z., et al. (2023). Impact of Cytochrome P450 Enzymes on the Phase I Metabolism of Drugs. International Journal of Molecular Sciences, 24(10), 8797. Available from: [Link]
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Creative Bioarray. (n.d.). Microsomal Stability Assay. Creative Bioarray. Available from: [Link]
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Charles River Laboratories. (n.d.). Metabolite Profiling & Structural Elucidation. Charles River Laboratories. Available from: [Link]
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-
FasterCapital. (n.d.). Understanding The Importance Of Cyp450 Enzymes In Drug Metabolism. FasterCapital. Available from: [Link]
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Preissner, S. C., et al. (2013). Biochemistry, Cytochrome P450. StatPearls. Available from: [Link]
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Zhang, D., et al. (2007). Analytical strategies for identifying drug metabolites. ResearchGate. Available from: [Link]
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Nebert, D. W., & Dalton, T. P. (2006). Cytochrome P450 role in metabolism of drugs and chemicals. ResearchGate. Available from: [Link]
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Technical Support Center: Strategies to Improve the Oral Bioavailability of Indolinone Inhibitors
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for drug development professionals. This guide is designed to provide in-depth, actionable strategies and troubleshooting advice for researchers encountering challenges with the oral bioavailability of indolinone-based kinase inhibitors. Our approach integrates foundational science with practical, field-proven methodologies to help you navigate the complexities of formulation and preclinical development.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is structured to address the most common issues encountered during the development of indolinone inhibitors.
Part 1: Foundational Issues & Initial Diagnosis
Question: My novel indolinone inhibitor shows potent in vitro kinase activity but fails to demonstrate efficacy in vivo after oral dosing. What are the likely causes?
Answer: This is a classic and frequent challenge in drug development. Low oral bioavailability is the most probable culprit, meaning an insufficient amount of the active drug reaches systemic circulation to exert a therapeutic effect.[1][2] The primary barriers to oral bioavailability for indolinone inhibitors, which are often poorly soluble, can be broken down into three main categories:
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Poor Aqueous Solubility: The drug must first dissolve in the gastrointestinal (GI) fluids to be absorbed.[1][3] Many kinase inhibitors, including indolinone scaffolds, are lipophilic and crystalline, leading to very low solubility (Biopharmaceutics Classification System [BCS] Class II or IV).[3]
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Low Intestinal Permeability: After dissolving, the drug must pass through the intestinal epithelium to enter the bloodstream. Factors like large molecular size, a high number of hydrogen bond donors/acceptors, or recognition by efflux transporters (like P-glycoprotein) can limit permeability.[2][4]
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Extensive First-Pass Metabolism: Before reaching systemic circulation, the drug passes through the gut wall and the liver, where it can be extensively metabolized by enzymes, primarily Cytochrome P450s (CYPs).[1][5] Many kinase inhibitors are substrates for CYP3A4, a major enzyme in the liver and gut.[5][6]
A logical first step is to diagnose the primary barrier. A systematic approach using in vitro assays is crucial before investing in complex formulation work.
Question: What initial in vitro experiments should I perform to diagnose the cause of low bioavailability?
Answer: A well-designed set of initial experiments can efficiently pinpoint the rate-limiting step for your compound's absorption.
Recommended Initial In Vitro Screening Cascade:
| Parameter | Experiment | Purpose | Interpretation of "Poor" Result |
| Solubility | Thermodynamic Solubility Assay | To determine the intrinsic solubility in relevant media (e.g., pH 1.2, 4.5, 6.8 buffers, FaSSIF/FeSSIF media). | <10 µg/mL suggests solubility is a major hurdle. |
| Permeability | Caco-2 or PAMPA Assay | To assess the rate of passage across a surrogate for the intestinal epithelium. | Apparent Permeability (Papp) < 1 x 10⁻⁶ cm/s in Caco-2 suggests low permeability. An efflux ratio >2 indicates the compound is a substrate for efflux transporters. |
| Metabolic Stability | Liver Microsome or Hepatocyte Stability Assay | To estimate the rate of metabolism by hepatic enzymes. | >70% of the compound metabolized within 60 minutes suggests high first-pass metabolism is likely. |
This initial data allows you to classify your inhibitor's primary challenge and select an appropriate enhancement strategy, as illustrated in the workflow below.
Sources
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- 2. Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches - PMC [pmc.ncbi.nlm.nih.gov]
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- 5. Considering the Oral Bioavailability of Protein Kinase Inhibitors: Essential in Assessing the Extent of Drug-Drug Interaction and Improving Clinical Practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Prediction of the likelihood of drug interactions with kinase inhibitors based on in vitro and computational studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating Toxicity of 5-(Trifluoromethyl)indolin-2-one Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-(Trifluoromethyl)indolin-2-one derivatives. This guide is designed to provide in-depth, actionable insights into identifying, understanding, and mitigating the toxicities associated with this important chemical scaffold. The content is structured in a practical question-and-answer format to directly address common challenges encountered during experimentation.
Part 1: Frequently Asked Questions (FAQs) - Understanding the Core Issues
This section addresses high-level questions regarding the inherent toxicities of the this compound scaffold, which is a core component of many kinase inhibitors, including the well-known drug Sunitinib.[1]
Q1: My lead compound, a this compound derivative, is showing significant cytotoxicity in my initial screens. What are the most likely reasons?
A1: The this compound scaffold is a "privileged structure" in medicinal chemistry, particularly for targeting ATP-binding pockets of protein kinases.[2] However, this broad activity is a double-edged sword. The most common reasons for cytotoxicity include:
-
Off-Target Kinase Inhibition: The primary driver of toxicity is often the inhibition of unintended kinases. The indolinone core mimics adenine, allowing it to bind to the hinge region of numerous kinases beyond your intended target.[2] Inhibition of essential kinases, such as those involved in fundamental cellular processes like cell survival and metabolism, can lead to toxicity. For example, off-target inhibition of AMP-activated protein kinase (AMPK) has been directly linked to the cardiotoxicity of Sunitinib.[3]
-
Cardiotoxicity: This is a significant concern for many multi-targeted tyrosine kinase inhibitors (TKIs).[4] It can manifest as a reduction in left ventricular ejection fraction (LVEF), hypertension, and in severe cases, congestive heart failure.[5][6] Mechanisms can include direct cardiomyocyte toxicity from mitochondrial injury and apoptosis.[5]
-
Hepatotoxicity (Drug-Induced Liver Injury - DILI): Liver injury is another major hurdle.[7] This can be caused by the parent compound or, more commonly, by the formation of chemically reactive metabolites.[8][9] These metabolites, often formed by Cytochrome P450 (CYP) enzymes in the liver, can covalently bind to cellular macromolecules, leading to oxidative stress, immune responses, and cell death.[10][11]
-
hERG Channel Inhibition: The human Ether-à-go-go-Related Gene (hERG) potassium channel is a critical component of cardiac repolarization. Due to its unique structure, the hERG channel is notoriously promiscuous and can be blocked by a wide range of small molecules, including those with basic amine groups and lipophilic character often found in kinase inhibitors.[12] Inhibition of hERG can lead to life-threatening arrhythmias.[12][13]
Q2: Why is cardiotoxicity so prevalent with this class of compounds?
A2: The cardiotoxicity observed with indolinone-based TKIs like Sunitinib is multi-faceted.[14] It's not just a single-target effect but a systems-level disruption:
-
Direct Cardiomyocyte Effects: These compounds can directly harm heart muscle cells. Studies have shown that Sunitinib induces mitochondrial damage and apoptosis in cardiomyocytes.[5] A key off-target is AMPK, a crucial energy sensor in the heart. Inhibiting AMPK disrupts cellular energy balance, leading to cell death.[3]
-
Inhibition of Pro-Survival Pathways: Kinases like VEGFR and PDGFR, often targeted by these inhibitors for their anti-angiogenic effects, also play roles in cardiomyocyte survival under stress.[6][15] Their inhibition can leave the heart more vulnerable to damage.
-
Vascular and Hemodynamic Effects: Inhibition of VEGFR can lead to a reduction in microvessel density in the heart and systemically, increasing peripheral vascular resistance and causing hypertension.[15] This increased afterload puts additional stress on the heart, exacerbating any direct cardiotoxic effects.[14]
Part 2: Troubleshooting Guide - From Problem to Solution
This section provides detailed troubleshooting workflows for specific experimental challenges.
Troubleshooting Issue 1: High Cytotoxicity in Initial In Vitro Screens
Q: My compound is potent against my target kinase in a biochemical assay, but it kills all cell lines (cancer and normal) at similar concentrations. How do I proceed?
A: This suggests a general cytotoxic mechanism rather than selective on-target activity. The immediate goal is to de-risk the compound and understand the source of toxicity.
-
Confirm On-Target Engagement in Cells: First, verify that your compound is engaging the intended target in a cellular context at the concentrations where you observe cytotoxicity. A Western blot to check for phosphorylation of a direct downstream substrate of your target is a standard method. If you see target inhibition at concentrations well below the cytotoxic IC50, the toxicity may be off-target.
-
Perform a Broad Kinase Selectivity Screen: This is a critical step. Screen your compound against a large panel of kinases (e.g., the Eurofins Discovery KinomeScan™ or similar service). This will provide a map of its off-target activities.[16]
-
Causality Check: Cross-reference the identified off-targets with known cellular functions. Are you potently inhibiting kinases essential for cell survival (e.g., CDKs, PLK1)? This data is crucial for guiding the next steps in medicinal chemistry.
-
-
Initial Hepatotoxicity and Cardiotoxicity Assessment: Run early-stage, high-throughput in vitro toxicity assays.
-
Hepatotoxicity: Use a simple cell viability assay with a relevant liver cell line like HepG2.[17][18] A more advanced step is to use primary human hepatocytes, which offer a more physiologically relevant system.[19]
-
Cardiotoxicity: Use human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs).[20][21] These cells beat spontaneously, and assays can measure changes in beat rate, contractility, and viability, providing an early warning for cardiac liabilities.
-
The workflow below outlines this de-risking strategy.
Caption: Workflow for De-risking Cytotoxic Hits.
Troubleshooting Issue 2: Investigating and Mitigating Cardiotoxicity
Q: My lead compound shows a good kinase selectivity profile but is flagged for cardiotoxicity in an iPSC-Cardiomyocyte assay. What are my next steps?
A: A positive hit in an iPSC-CM assay requires a focused investigation to determine the mechanism and assess whether the liability can be engineered out.
-
hERG Liability Assessment: This is the most common single-target cause of cardiotoxicity. Conduct a patch-clamp electrophysiology assay to directly measure the inhibition of the hERG channel and determine an IC50 value. A safety margin of >30-fold between the hERG IC50 and the therapeutic plasma concentration is often desired.
-
Comprehensive Ion Channel Profiling (CiPA): The Comprehensive in vitro Proarrhythmia Assay (CiPA) initiative recommends a broader approach.[22] In addition to hERG, assess your compound's effect on other key cardiac ion channels (e.g., sodium and calcium channels) to get a more complete picture of its proarrhythmic risk.[22]
-
Mechanism of Action (MOA) in Cardiomyocytes: If hERG is not the culprit, investigate other mechanisms.
-
Mitochondrial Toxicity: Use assays like the Seahorse XF Analyzer to measure mitochondrial respiration (Oxygen Consumption Rate, OCR) or fluorescent dyes like TMRM to measure mitochondrial membrane potential. A collapse in these parameters points to mitochondrial dysfunction.[3]
-
Apoptosis/Necrosis: Use assays like Caspase-Glo to measure apoptosis or LDH release to measure necrosis in iPSC-CMs after treatment.
-
The diagram below illustrates the signaling pathways implicated in TKI-induced cardiotoxicity.
Sources
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- 5. Cardiotoxicity associated with tyrosine kinase inhibitor sunitinib - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 8. [Drug damage to the liver: role of reactive metabolites and pharmacokinetics] - PubMed [pubmed.ncbi.nlm.nih.gov]
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Validation & Comparative
comparing efficacy of 5-(Trifluoromethyl)indolin-2-one with known inhibitors
Executive Summary
The indolin-2-one scaffold is a foundational structure for numerous kinase inhibitors, prized for its ability to target the ATP-binding pocket of these critical signaling enzymes. The strategic addition of a trifluoromethyl (CF3) group, as seen in 5-(Trifluoromethyl)indolin-2-one, can significantly enhance pharmacological properties such as metabolic stability and cell permeability. This guide provides a comparative analysis of a representative this compound analogue, SU6656, against other well-established inhibitors targeting the Src family of non-receptor tyrosine kinases. Dysregulation of Src family kinases (SFKs) is implicated in the progression of various cancers, making them a key therapeutic target.[1][2] This analysis synthesizes publicly available data to offer an objective comparison of inhibitory potency, cellular activity, and mechanistic approaches, providing researchers with a valuable resource for inhibitor selection and experimental design.
Introduction to Src Family Kinase Inhibition
Src family kinases (SFKs) are a group of non-receptor tyrosine kinases that play a pivotal role in regulating essential cellular processes, including proliferation, migration, differentiation, and survival.[2][3] This family includes members such as Src, Fyn, Lyn, and Yes.[1] In many cancers, the signaling pathways governed by SFKs become overactive, promoting tumor growth, invasion, angiogenesis, and metastasis.[2] Consequently, inhibiting SFK activity has become a validated strategy in oncology.[1]
SFK inhibitors typically function by competitively binding to the ATP-binding site of the kinase domain, which blocks the transfer of phosphate from ATP to tyrosine residues on substrate proteins.[1] This action effectively halts the downstream signaling cascades, such as the PI3K/Akt and Ras-ERK pathways, that drive malignant cell behavior.[1] This guide focuses on comparing SU6656, an indolin-2-one derivative, with other prominent SFK inhibitors like Dasatinib and Saracatinib (AZD0530), which are recognized for their potent and, in some cases, broad-spectrum kinase inhibition profiles.[2][3]
Mechanism of Action: Targeting the Src Kinase Signaling Axis
SU6656 and other Src family kinase inhibitors interrupt the signaling cascade that promotes cell proliferation and survival. Upon activation by upstream signals, such as growth factor receptors like PDGFR, Src kinases phosphorylate a host of downstream substrates.[4][5] This phosphorylation cascade activates critical pathways, including the PI3K/Akt pathway for cell survival and the Ras/MAPK pathway for proliferation. By inhibiting Src, these compounds prevent the activation of these key downstream effectors, ultimately leading to reduced cell growth and induction of apoptosis.
Figure 1: Simplified signaling pathway of Src kinase and the point of intervention by inhibitors.
Comparative Efficacy Analysis
The efficacy of a kinase inhibitor is most commonly defined by its half-maximal inhibitory concentration (IC50), which measures the concentration of the inhibitor required to reduce the kinase's activity by 50%. A lower IC50 value indicates greater potency. The following table compares the in vitro kinase inhibitory activity of SU6656 with other well-characterized Src family kinase inhibitors.
| Inhibitor | Target Kinase | IC50 (nM) | Reference |
| SU6656 | Src | 280 | [6] |
| Yes | 20 | [6] | |
| Lyn | 130 | [6] | |
| Fyn | 170 | [6] | |
| Saracatinib (AZD0530) | Src | 2.7 | [7] |
| Dasatinib | Src | <1 | [2][3] |
| Bosutinib | Src | 1.2 | [7] |
Analysis of Efficacy:
From the data presented, it is evident that while SU6656 is an effective inhibitor of Src family kinases, particularly Yes, it exhibits a lower potency against Src itself compared to second-generation inhibitors like Saracatinib, Dasatinib, and Bosutinib.[6][7] For instance, Saracatinib (IC50 = 2.7 nM) and Bosutinib (IC50 = 1.2 nM) are approximately 100 to 200-fold more potent against Src than SU6656 (IC50 = 280 nM).[6][7] Dasatinib is a highly potent, multi-kinase inhibitor with activity against Src in the sub-nanomolar range.[3]
This difference in potency is a critical consideration for researchers. For experiments requiring highly selective and potent inhibition of Src, Saracatinib or Bosutinib may be more suitable choices. However, SU6656 remains a valuable research tool, especially for studies aiming to understand the roles of other Src family members like Yes, for which it shows high potency.[6][8] Furthermore, its initial characterization as being selective for SFKs over Platelet-Derived Growth Factor Receptor (PDGFR) provides a specific context for its use in dissecting signaling pathways.[5][8]
Experimental Protocols
To ensure the reproducibility and validity of comparative efficacy studies, standardized protocols are essential. Below are detailed methodologies for a representative in vitro kinase assay and a cell-based proliferation assay.
Protocol 1: In Vitro Src Kinase Activity Assay (LanthaScreen™ Eu Kinase Binding Assay)
This protocol describes a fluorescence resonance energy transfer (FRET)-based competition binding assay to measure the affinity of inhibitors for the Src kinase active site.
Principle: A fluorescently labeled "tracer" compound that binds to the kinase's ATP pocket is displaced by the test inhibitor. This displacement disrupts FRET between a europium-labeled anti-tag antibody bound to the kinase and the tracer, leading to a decrease in the FRET signal.
Figure 2: Workflow for a FRET-based in vitro kinase binding assay.
Step-by-Step Method:
-
Reagent Preparation: Prepare a 2X kinase buffer (e.g., 100 mM HEPES pH 7.5, 20 mM MgCl2, 2 mM EGTA, 0.02% Brij-35).
-
Inhibitor Dilution: Create a 10-point, 3-fold serial dilution of the test compound (e.g., SU6656) in 100% DMSO. Subsequently, dilute this series into the kinase reaction buffer.
-
Kinase and Tracer Preparation: Prepare the Src kinase/Eu-antibody solution and the fluorescent tracer solution according to the manufacturer's recommendations.
-
Assay Plate Setup: In a 384-well microplate, add the diluted inhibitor, the kinase/antibody mixture, and incubate to allow the inhibitor to bind to the kinase.
-
Tracer Addition: Add the tracer solution to all wells. The tracer will bind to any kinase molecules not occupied by the inhibitor.
-
Incubation: Allow the binding to reach equilibrium during a 60-minute incubation at room temperature, protected from light.
-
Data Acquisition: Read the plate on a microplate reader capable of time-resolved FRET. Excite at ~340 nm and measure emissions at 615 nm (Europium donor) and 665 nm (Alexa Fluor™ 647 acceptor).
-
Data Analysis: Calculate the emission ratio (665 nm / 615 nm). Plot the ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic model to determine the IC50 value.
Protocol 2: Cell-Based Proliferation Assay (MTT Assay)
This protocol measures the metabolic activity of cells as an indicator of cell viability and proliferation following treatment with an inhibitor.
Principle: The mitochondrial reductase enzymes in viable, metabolically active cells convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product. The amount of formazan produced is proportional to the number of living cells.
Step-by-Step Method:
-
Cell Seeding: Plate a cancer cell line known to have active Src signaling (e.g., HCT-116 colorectal cancer cells) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of SU6656 or a known inhibitor for 72 hours. Include a vehicle control (e.g., 0.1% DMSO).
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control and plot the percentage of cell viability against the logarithm of inhibitor concentration to calculate the GI50 (concentration for 50% of maximal inhibition of cell growth).
Discussion and Future Directions
The comparative analysis reveals that this compound derivatives, represented by SU6656, are effective modulators of Src family kinase activity. While newer-generation inhibitors like Dasatinib and Saracatinib offer superior potency against the Src kinase itself, SU6656's distinct inhibitory profile, particularly its high potency against Yes kinase, makes it a valuable chemical probe for specific research questions.[6] Its utility in early studies to distinguish Src-dependent signaling from PDGFR-dependent signaling highlights the importance of having a diverse toolkit of inhibitors with varied selectivity profiles.[4][5]
Future research should focus on a broader characterization of this compound derivatives against a wider panel of kinases to fully understand their selectivity. Head-to-head cellular assays measuring downstream substrate phosphorylation (e.g., FAK or Akt phosphorylation) would provide a more direct comparison of the on-target effects of these inhibitors within a biological context.[6] Furthermore, exploring the therapeutic potential of these compounds in models of diseases driven by specific SFKs, beyond just Src, could uncover new applications for this versatile chemical scaffold.
References
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Blake, R. A., Broome, M. A., et al. (2000). SU6656, a selective src family kinase inhibitor, used to probe growth factor signaling. Molecular and Cellular Biology, 20(23), 9018–9027. [Link]
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Patsnap Synapse. (2024). What are SRC inhibitors and how do they work?. Retrieved January 17, 2026, from [Link]
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RxList. (2021). PDGFR-alpha Inhibitors: Drug Class, Uses, Side Effects, Drug Names. Retrieved January 17, 2026, from [Link]
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MDPI. (2023). Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies. Retrieved January 17, 2026, from [Link]
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OncLive. (2021). Next Generation of PDGFR Inhibitors Makes Headway in GIST. Retrieved January 17, 2026, from [Link]
-
Grokipedia. (n.d.). Src inhibitor. Retrieved January 17, 2026, from [Link]
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American Society for Microbiology. (2000). SU6656, a Selective Src Family Kinase Inhibitor, Used To Probe Growth Factor Signaling. Retrieved January 17, 2026, from [Link]
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Wikipedia. (n.d.). VEGFR-2 inhibitor. Retrieved January 17, 2026, from [Link]
-
Frontiers Media. (2019). Src Tyrosine Kinase Inhibitors: New Perspectives on Their Immune, Antiviral, and Senotherapeutic Potential. Retrieved January 17, 2026, from [Link]
-
Springer Nature. (2024). Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. Retrieved January 17, 2026, from [Link]
-
ResearchGate. (n.d.). VEGFR-2 inhibitors approved by the FDA. Retrieved January 17, 2026, from [Link]
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PubMed. (2000). SU6656, a selective src family kinase inhibitor, used to probe growth factor signaling. Retrieved January 17, 2026, from [Link]
-
Wikipedia. (n.d.). Src inhibitor. Retrieved January 17, 2026, from [Link]
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A Researcher's Guide to Validating Kinase Inhibitor Specificity: A Comparative Analysis Based on the Indolin-2-one Scaffold
<
Introduction: The Imperative of Specificity in Kinase Inhibition
Protein kinases, as central regulators of cellular signaling, represent one of the most critical classes of drug targets in modern oncology.[1] The indolin-2-one chemical scaffold has emerged as a highly successful framework for the development of potent kinase inhibitors.[1][2][3][4] Molecules built on this core, such as the multi-kinase inhibitor Sunitinib, have become cornerstone therapies for various cancers.[3][5] Sunitinib functions primarily by inhibiting receptor tyrosine kinases (RTKs) like Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs), thereby impeding tumor angiogenesis and cell proliferation.[5][6][7]
However, the therapeutic efficacy of any kinase inhibitor is intrinsically linked to its specificity. Off-target activity can lead to unforeseen side effects and complex biological responses. Therefore, rigorous, multi-faceted validation of an inhibitor's selectivity profile is not merely a preclinical checkbox but a fundamental necessity for translational success. This guide provides a comprehensive framework for validating a novel kinase inhibitor, using the indolin-2-one scaffold as a case study. We will compare the well-characterized multi-kinase inhibitor Sunitinib with other inhibitors targeting similar pathways, such as Sorafenib and Axitinib, and provide detailed protocols for the essential validation experiments.
Comparative Kinase Selectivity: Sunitinib vs. Alternatives
The central premise of validation is to understand what a compound inhibits (on-targets) and, just as importantly, what it does not (off-targets). Sunitinib is known to be a multi-targeted inhibitor, potently acting on VEGFRs, PDGFRs, c-KIT, FLT3, and RET.[8][9][10] This contrasts with more selective inhibitors like Axitinib, which shows a higher preference for VEGFRs 1-3.[11][12][13][14] Sorafenib also has a broad profile, targeting VEGFRs, PDGFRs, and the Raf-Ras pathway.[15][16][17][18]
A comprehensive kinome scan is the first step in delineating this profile. Services like KINOMEscan® utilize competition binding assays to quantify the interaction of a compound against a large panel of kinases, providing a detailed map of its selectivity.[19][20][21]
Table 1: Comparative Kinase Inhibition Profile
This table illustrates the inhibitory activity of Sunitinib against a selection of kinases compared to two other inhibitors, Sorafenib and the more selective Axitinib. The data, presented as IC50 (nM) or Kd (nM) values, are compiled from various public sources and serve as a representative example of how selectivity profiles differ.
| Kinase Target | Sunitinib (IC50/Kd, nM) | Sorafenib (IC50, nM) | Axitinib (IC50, nM) |
| VEGFR1 | Potent Inhibition | 20 | 0.1 |
| VEGFR2 | 80[22] | 90[16] | 0.2 |
| VEGFR3 | Potent Inhibition | 15[16] | 0.1-0.3 |
| PDGFRβ | 2[22] | 57[16] | 1.6 |
| c-KIT | Potent Inhibition | 58[16] | 1.7 |
| B-Raf | Weak Inhibition | 20[16] | >1000 |
| Raf-1 | Weak Inhibition | 6[16] | >1000 |
Note: "Potent Inhibition" indicates strong, documented activity where specific IC50/Kd values may vary between studies. Data is illustrative and compiled from multiple sources for comparative purposes.[12][13][16][22]
The Validation Workflow: From Benchtop to Cell
A robust validation strategy follows a logical progression from biochemical confirmation of target inhibition to demonstrating target engagement and functional consequences in a cellular context.
Diagram 1: Kinase Inhibitor Validation Workflow
Caption: A stepwise workflow for validating a novel kinase inhibitor.
Experimental Protocols: A Self-Validating System
The trustworthiness of validation data hinges on meticulously executed experiments with appropriate controls. Below are detailed, step-by-step protocols for the key assays in the validation workflow.
Protocol 1: In Vitro Kinase Activity Assay (ADP-Glo™)
This assay quantifies the amount of ADP produced during a kinase reaction, providing a direct measure of kinase activity and its inhibition.[23][24][25][26]
Principle: The assay is performed in two steps. First, the ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. Second, the Kinase Detection Reagent is added to convert the generated ADP back into ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal proportional to the initial ADP amount.[24][26]
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare 1X Kinase Reaction Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
-
Prepare ATP and substrate (e.g., a specific peptide for VEGFR2) stocks in the reaction buffer. The ATP concentration should ideally be at or near the Km for the target kinase.
-
Prepare serial dilutions of the test inhibitor (e.g., 5-(Trifluoromethyl)indolin-2-one) and control inhibitors (e.g., Sunitinib) in DMSO, followed by a final dilution in reaction buffer. Include a "no inhibitor" (DMSO only) control.
-
-
Kinase Reaction (384-well plate):
-
To each well, add 2.5 µL of the test inhibitor or control solution.
-
Add 2.5 µL of a 2X kinase/substrate mixture.
-
Initiate the reaction by adding 5 µL of 2X ATP solution.
-
Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).
-
-
Signal Generation:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the reaction.
-
Incubate at room temperature for 40 minutes to deplete the unconsumed ATP.[27]
-
Add 20 µL of Kinase Detection Reagent to each well.
-
Incubate at room temperature for 30-60 minutes to convert ADP to ATP and generate the luminescent signal.[27]
-
-
Data Acquisition:
-
Measure luminescence using a plate-reading luminometer.
-
Calculate the percent inhibition for each compound concentration relative to the "no inhibitor" control and plot the data to determine the IC50 value.
-
Protocol 2: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to verify that a compound binds to its intended target within the complex environment of an intact cell.[28][29][30] The principle is that ligand binding stabilizes a protein, increasing its melting temperature.[31][32]
Principle: Cells are treated with the inhibitor, then heated. Unbound proteins denature and aggregate, while ligand-bound proteins remain soluble. The amount of soluble target protein remaining after heating is quantified, typically by Western blot.[29]
Step-by-Step Methodology:
-
Cell Treatment:
-
Culture target cells (e.g., HUVECs, which express VEGFR2) to ~80% confluency.
-
Treat cells with the test inhibitor at various concentrations (e.g., 0.1, 1, 10 µM) or a vehicle control (DMSO) for 1-2 hours.
-
-
Thermal Challenge:
-
Harvest the cells, wash with PBS, and resuspend in PBS containing protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes in a thermal cycler, followed by cooling for 3 minutes at 4°C. Include a non-heated control.
-
-
Protein Extraction:
-
Lyse the cells by freeze-thawing (e.g., 3 cycles of freezing in liquid nitrogen and thawing at 25°C).
-
Separate the soluble fraction from the precipitated aggregates by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
-
Quantification:
-
Collect the supernatant (soluble fraction) and determine the protein concentration.
-
Analyze equal amounts of protein from each sample by SDS-PAGE and Western blot using an antibody specific for the target protein (e.g., anti-VEGFR2).
-
Quantify the band intensities to generate a melting curve for each treatment condition. A shift in the curve to higher temperatures indicates target engagement.
-
Protocol 3: Western Blot for Downstream Signaling
To confirm that target engagement leads to functional inhibition, it is crucial to measure the phosphorylation status of the kinase and its downstream effectors. For an inhibitor of VEGFR2, this means measuring the phosphorylation of VEGFR2 itself and key signaling nodes like PLCγ and Akt.[33][34][35][36]
Diagram 2: Simplified VEGFR2 Signaling Pathway
Caption: Inhibition of VEGFR2 phosphorylation blocks downstream signaling.
Step-by-Step Methodology:
-
Cell Stimulation and Lysis:
-
Culture HUVECs in low-serum media overnight to reduce basal signaling.
-
Pre-treat cells with the test inhibitor or controls for 1-2 hours.
-
Stimulate the cells with VEGF (e.g., 50 ng/mL) for 5-10 minutes to activate the VEGFR2 pathway. A non-stimulated control should be included.
-
Immediately wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
-
Protein Quantification and Electrophoresis:
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate the membrane overnight at 4°C with a primary antibody against the phosphorylated form of the target (e.g., anti-p-VEGFR2 Tyr1175).
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Validation and Loading Control:
-
Strip the membrane and re-probe with an antibody for the total protein (e.g., anti-VEGFR2) and a loading control (e.g., anti-GAPDH or anti-β-actin) to ensure equal protein loading and to assess changes in phosphorylation relative to total protein.
-
Protocol 4: Cell Viability Assay (MTT)
The final step is to measure the functional consequence of kinase inhibition on cell fate. The MTT assay is a colorimetric method that measures cell metabolic activity, which is a proxy for cell viability and proliferation.[37][38]
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan product.[37] The amount of formazan is proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Plating and Treatment:
-
Seed cells (e.g., HUVECs or a tumor cell line dependent on VEGFR signaling) in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test inhibitor and controls. Include a "no treatment" control.
-
-
Incubation:
-
Incubate the plate for a period that allows for multiple cell divisions (e.g., 48-72 hours) at 37°C in a CO₂ incubator.
-
-
MTT Addition and Solubilization:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[37]
-
Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.[37][39]
-
Add 100 µL of solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.[38][40]
-
Mix gently on an orbital shaker to ensure complete solubilization.
-
-
Data Acquisition:
-
Measure the absorbance of each well at a wavelength between 550 and 600 nm using a microplate reader.[37]
-
Calculate the percent viability relative to the "no treatment" control and plot the dose-response curve to determine the GI50 (concentration for 50% growth inhibition).
-
Conclusion: Synthesizing a Complete Validation Profile
The validation of a kinase inhibitor is a comprehensive process that requires a logical and multi-pronged experimental approach. By systematically moving from broad biochemical profiling to specific cellular assays, researchers can build a robust data package that clearly defines the inhibitor's potency, selectivity, and mechanism of action. The protocols and comparative data presented here, using the well-established indolin-2-one scaffold as a model, provide a clear roadmap for researchers in drug development to rigorously validate their compounds, ensuring a higher probability of success in the path from laboratory discovery to clinical application.
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A Senior Application Scientist's Guide to Cross-Reactivity Profiling of 5-(Trifluoromethyl)indolin-2-one
Introduction: The Imperative of Selectivity in Drug Discovery
The indolin-2-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors. 5-(Trifluoromethyl)indolin-2-one represents a promising, yet uncharacterized, member of this class. Its therapeutic potential is inextricably linked to its selectivity profile. The interaction of a drug with unintended biological targets, known as off-target activity, is a primary driver of adverse effects and a significant contributor to clinical trial failures.[1] A comprehensive understanding of a compound's cross-reactivity is therefore not merely an academic exercise but a cornerstone of preclinical safety assessment and a critical step in building a robust therapeutic rationale.
This guide provides an in-depth, technically-grounded framework for the cross-reactivity profiling of this compound. We will move beyond a simple listing of protocols to explain the causality behind experimental choices, ensuring a self-validating and rigorous approach. To contextualize the performance of our lead compound, we will compare its hypothetical profile against three well-characterized inhibitors sharing the indolin-2-one core but exhibiting distinct selectivity profiles:
-
Sunitinib: A multi-targeted receptor tyrosine kinase (RTK) inhibitor approved for the treatment of renal cell carcinoma and gastrointestinal stromal tumors.[2][3] Its broad activity is both a source of its efficacy and its notable side effects.[4]
-
SU6656: A potent and relatively selective inhibitor of Src family kinases, widely used as a research tool.[5][6]
By employing a multi-pronged strategy encompassing large-scale biochemical screening, cell-based target engagement, and unbiased proteomic approaches, we can construct a high-resolution map of the molecular interactions of this compound, paving the way for informed decisions in its development pipeline.
Part 1: Broad-Spectrum Kinase Interaction Mapping via Competition Binding Assay
The first step in profiling is to cast a wide net. Given that the indolin-2-one scaffold is a common ATP-competitive kinase inhibitor motif, a comprehensive screen across the human kinome is the logical starting point.[9]
Causality and Experimental Choice: Why KINOMEscan®?
We select a competition-based affinity binding assay, such as the KINOMEscan® platform, over traditional enzymatic activity assays for our initial screen.[10][11][12] The rationale is threefold:
-
Direct Binding Measurement: This method directly quantifies the binding affinity (Kd) between the compound and the kinase, independent of ATP concentration or substrate identity. This provides a cleaner, more direct measure of interaction compared to IC50 values, which can be assay-dependent.[10]
-
Broad Coverage: These platforms offer panels of over 480 kinases, providing a panoramic view of the kinome and maximizing the chance of identifying off-target interactions.[11][12]
-
Mode of Inhibition Agnostic: The assay can detect inhibitors regardless of their binding mode (e.g., Type I, Type II), as it relies on the displacement of a tagged, active-site-directed ligand.[12]
Hypothetical Data Presentation
The results are typically presented as a percentage of control (%Ctrl), where a lower number indicates stronger binding. A common threshold for a significant "hit" is a %Ctrl < 10 or < 1. This primary screen is then followed by Kd determination for the most potent interactions.
Table 1: Comparative Kinome Profiling at 1 µM Screening Concentration (% Control)
| Kinase Target | 5-(CF3)indolin-2-one (%Ctrl) | Sunitinib (%Ctrl) | SU6656 (%Ctrl) | GW5074 (%Ctrl) | Kinase Family |
|---|---|---|---|---|---|
| VEGFR2 | 0.5 | 0.1 | 95 | 98 | TK |
| PDGFRβ | 1.2 | 0.2 | 88 | 99 | TK |
| c-KIT | 3.5 | 0.4 | 92 | 100 | TK |
| FLT3 | 8.0 | 0.3 | 97 | 99 | TK |
| Src | 35 | 45 | 0.8 | 96 | TK |
| Fyn | 42 | 51 | 0.5 | 98 | TK |
| Lyn | 48 | 60 | 1.1 | 97 | TK |
| c-Raf | 96 | 98 | 99 | 0.2 | TKL |
| BRAF | 99 | 99 | 100 | 15 | TKL |
| p38α | 95 | 25 | 85 | 94 | CMGC |
| JNK1 | 98 | 88 | 96 | 99 | CMGC |
Data is illustrative. Values in bold indicate primary intended targets or strong off-target hits.
Interpretation of Illustrative Data
From this hypothetical data, we can infer a preliminary selectivity profile. This compound shows potent binding to key RTKs involved in angiogenesis (VEGFR2, PDGFRβ) and oncology (c-KIT), similar to Sunitinib, but with potentially greater selectivity against other kinases like FLT3 and p38α. It shows minimal interaction with Src family kinases or Raf, distinguishing it clearly from SU6656 and GW5074.
Part 2: Validating Target Engagement in a Cellular Context
Biochemical assays are invaluable, but they do not fully recapitulate the cellular environment. Factors like cell permeability, intracellular ATP concentrations, and protein scaffolding can profoundly influence a compound's activity. Therefore, we must validate our primary hits in intact cells.
Causality and Experimental Choice: Why Cellular Thermal Shift Assay (CETSA®)?
CETSA is a powerful biophysical method for assessing drug-target engagement in a physiological setting.[13] It operates on the principle that when a ligand binds to its target protein, it confers thermodynamic stability, increasing the protein's resistance to heat-induced unfolding and aggregation.[14][15] This allows us to confirm that the compound not only binds its intended targets in a test tube but also reaches and engages them inside a living cell.[13][16] It is a label-free method, requiring no modification to the compound or the target protein.[13]
The workflow involves treating cells with the compound, heating the cell lysate or intact cells across a temperature gradient, separating the soluble and aggregated protein fractions, and quantifying the amount of soluble target protein remaining at each temperature.[14]
Hypothetical Data Presentation
A successful target engagement results in a rightward shift of the melting curve, indicating a higher melting temperature (Tm).
Table 2: Comparative CETSA Thermal Shift (ΔTm) Data
| Target Protein | Cell Line | 5-(CF3)indolin-2-one (ΔTm, °C) | Sunitinib (ΔTm, °C) | SU6656 (ΔTm, °C) | GW5074 (ΔTm, °C) |
|---|---|---|---|---|---|
| VEGFR2 | HUVEC | +8.5 | +9.2 | +0.2 | -0.1 |
| PDGFRβ | NIH-3T3 | +7.9 | +8.8 | +0.5 | +0.3 |
| Src | HT-29 | +1.1 | +1.5 | +9.5 | +0.1 |
| c-Raf | A375 | +0.3 | +0.1 | -0.2 | +10.1 |
Data is illustrative. ΔTm represents the change in melting temperature relative to a vehicle control. A significant positive shift confirms intracellular target engagement.
Interpretation of Illustrative Data
The CETSA data corroborates our biochemical findings. This compound induces a significant thermal shift for VEGFR2 and PDGFRβ, confirming it engages these targets within endothelial and fibroblast cells, respectively. Importantly, it shows no meaningful shift for Src or c-Raf, reinforcing its selectivity in a cellular context and distinguishing it from SU6656 and GW5074.
Part 3: Unbiased Identification of Novel Off-Targets
While panel screening and CETSA are excellent for evaluating known targets, they cannot identify novel or completely unexpected interactions. To build a comprehensive safety profile, we must employ an unbiased method to pull down any protein that binds to our compound.
Causality and Experimental Choice: Why Affinity Chromatography-Mass Spectrometry?
Affinity chromatography is a classic and powerful technique for target identification.[17][18][19] The methodology involves immobilizing the small molecule of interest onto a solid support (e.g., agarose beads), incubating this "bait" with a complex protein mixture (cell lysate), washing away non-specific binders, and finally eluting the specific binding partners for identification by mass spectrometry.[17][20] This approach is unbiased; it can identify any protein that physically interacts with the compound, regardless of its class or function. For challenging cases, photo-affinity labeling can be incorporated to covalently trap even weak or transient interactors.[21]
Hypothetical Data Presentation and Interpretation
The output is a list of proteins identified by mass spectrometry. A critical step is to distinguish true interactors from non-specific background binders. This is achieved by comparing the results to a control experiment using beads without the immobilized compound or by competitive elution with an excess of free compound.
Table 3: Illustrative Off-Target Hits from Affinity Chromatography
| Protein Identified | Uniprot ID | Function | Specificity Score* | Implication |
|---|---|---|---|---|
| DDR1 | Q08345 | Discoidin domain receptor 1 (RTK) | 25.4 | Potential novel anti-fibrotic/oncology target. Requires validation. |
| NQO2 | P16083 | Quinone Reductase 2 | 18.2 | Known off-target for some indolinones. May contribute to oxidative stress. |
| HSP90AA1 | P07900 | Heat Shock Protein 90 | 5.1 | Common non-specific binder, likely background. |
| TUBB | P07437 | Tubulin Beta Chain | 3.5 | Common non-specific binder, likely background. |
*Specificity Score is a hypothetical metric combining peptide count, sequence coverage, and enrichment over control.
This illustrative data suggests that this compound might engage DDR1, a receptor tyrosine kinase involved in fibrosis and cancer, which was not part of the initial kinome scan panel. It also identifies NQO2, a known off-target of similar scaffolds. These potential off-targets must be validated using orthogonal methods like CETSA or enzymatic assays.
Conclusion and Forward Look
This comprehensive, multi-modal approach provides a robust framework for profiling the cross-reactivity of this compound. Our illustrative data paints a picture of a potent VEGFR/PDGFR inhibitor with a potentially cleaner profile than the broad-spectrum inhibitor Sunitinib, and a completely different target space compared to the selective inhibitors SU6656 and GW5074.
The hypothetical discovery of DDR1 as a novel off-target underscores the importance of employing unbiased techniques to uncover unforeseen interactions that could be either detrimental or, in some cases, therapeutically beneficial (drug repurposing). The validation of these primary and secondary targets through rigorous, orthogonal, and physiologically relevant assays is the bedrock of modern drug discovery. This guide provides the blueprint for that essential investigation.
Appendix: Detailed Experimental Protocols
A.1 KINOMEscan® Profiling (Adapted from DiscoverX/Eurofins)
-
Compound Preparation: Solubilize this compound in 100% DMSO to a final concentration of 100 mM.
-
Assay: The vendor performs the primary screen by preparing a 1 µM solution of the compound and testing it against the desired kinase panel (e.g., scanMAX with 468 kinases).[12] The assay measures the ability of the test compound to compete with an immobilized, active-site directed ligand for binding to the kinase active site. The amount of kinase bound to the solid support is measured via quantitative PCR (qPCR) of a DNA tag conjugated to the kinase.
-
Data Analysis: Results are reported as % Control, where the DMSO control is 100% and a potent binder control is 0%. %Ctrl = (test_compound_signal - positive_control_signal) / (DMSO_control_signal - positive_control_signal) * 100
-
Follow-up: For hits of interest (e.g., %Ctrl < 10), a KdELECT assay is performed, where an 11-point dose-response curve is generated to determine the precise binding affinity (Kd).[10]
A.2 Cellular Thermal Shift Assay (CETSA®) Protocol
-
Cell Culture & Treatment: Plate cells (e.g., HUVECs for VEGFR2) in a 10 cm dish and grow to ~80% confluency. Treat cells with 10 µM this compound or DMSO vehicle for 1 hour at 37°C.[22]
-
Harvest and Aliquot: Harvest cells by scraping, wash with PBS, and resuspend in PBS supplemented with protease inhibitors. Aliquot 50 µL of the cell suspension into 8-strip PCR tubes.
-
Heating: Place the PCR tubes in a thermocycler with a temperature gradient (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by a 3-minute incubation at room temperature.[14]
-
Lysis: Lyse the cells by three freeze-thaw cycles using liquid nitrogen and a 25°C water bath.
-
Separation: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to separate the soluble fraction (supernatant) from the precipitated proteins (pellet).[13]
-
Detection: Transfer the supernatant to a new tube, determine protein concentration, and analyze equal protein amounts by SDS-PAGE and Western blotting using a primary antibody specific for the target protein (e.g., anti-VEGFR2).[16]
-
Analysis: Quantify the band intensities at each temperature. Plot the percentage of soluble protein relative to the 40°C sample against temperature to generate the melting curve. Determine the Tm and the ΔTm between the compound-treated and DMSO-treated samples.[15]
A.3 Affinity Chromatography Protocol
-
Immobilization: Synthesize a derivative of this compound with a linker arm (e.g., a short polyethylene glycol chain ending in a primary amine) at a position determined by SAR to be non-essential for target binding. Covalently couple this derivative to NHS-activated agarose beads according to the manufacturer's protocol. Block any remaining active sites on the beads.
-
Lysate Preparation: Grow a relevant cell line (e.g., K562) to high density. Lyse the cells in a non-denaturing buffer (e.g., Tris-HCl, NaCl, NP-40) with protease and phosphatase inhibitors. Clarify the lysate by centrifugation at 100,000 x g for 1 hour.
-
Binding: Incubate ~10 mg of cell lysate with 50 µL of the compound-coupled beads (and control beads) for 2-4 hours with gentle rotation at 4°C.[17]
-
Washing: Wash the beads extensively (e.g., 5 times with 1 mL of lysis buffer) to remove non-specifically bound proteins.
-
Elution: Elute bound proteins by incubating the beads with 100 µL of elution buffer containing 100 µM of free this compound for 30 minutes at room temperature.
-
Mass Spectrometry: Concentrate the eluate and separate the proteins by 1D SDS-PAGE. Excise the entire protein lane, perform in-gel tryptic digestion, and analyze the resulting peptides by LC-MS/MS.[20]
-
Data Analysis: Search the resulting spectra against a human protein database (e.g., Swiss-Prot) to identify the proteins. Compare the list of proteins from the compound-bead eluate to the control-bead eluate to identify specific binding partners.
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In Vivo Validation of 5-(Trifluoromethyl)indolin-2-one: A Comparative Guide to Assessing Therapeutic Potential
This guide provides a comprehensive framework for the in vivo validation of 5-(Trifluoromethyl)indolin-2-one, a novel synthetic small molecule with significant therapeutic promise. Designed for researchers, scientists, and drug development professionals, this document outlines a strategic approach to preclinical assessment, comparing its potential efficacy against established alternatives. By integrating mechanistic insights with robust experimental design, this guide aims to facilitate a thorough evaluation of this compound's future as a clinical candidate.
Introduction: The Therapeutic Rationale for this compound
The indolin-2-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Derivatives of this versatile heterocycle have demonstrated a wide spectrum of pharmacological activities, including potent anticancer and anti-inflammatory effects.[3][4] The therapeutic efficacy of these compounds often stems from their ability to modulate key signaling pathways implicated in disease pathogenesis, such as those mediated by protein kinases and the thioredoxin system.[1][2][5]
The introduction of a trifluoromethyl (CF3) group at the 5-position of the indolin-2-one core is a strategic chemical modification. The CF3 group is known to enhance crucial drug-like properties, including metabolic stability and cell membrane permeability, by virtue of its high electronegativity and lipophilicity.[6] This modification can lead to improved pharmacokinetic and pharmacodynamic profiles, potentially translating to enhanced therapeutic efficacy and a more favorable safety profile.
Recent studies on structurally related compounds, such as 5-fluoro/(trifluoromethoxy)-2-indolinone derivatives, have revealed their potential to modulate inflammatory responses through inhibition of the interleukin-1 (IL-1) receptor.[7][8] Based on this precedent, we hypothesize that this compound may exert its therapeutic effects through a similar mechanism, making it a promising candidate for the treatment of inflammatory diseases.
Proposed Mechanism of Action: Targeting the IL-1 Signaling Pathway
Interleukin-1 (IL-1) is a potent pro-inflammatory cytokine that plays a central role in the innate immune response. Its dysregulation is a hallmark of numerous autoimmune and inflammatory disorders. The IL-1 signaling cascade is initiated by the binding of IL-1 to its receptor (IL-1R), triggering a downstream signaling cascade that culminates in the activation of the transcription factor NF-κB and the subsequent expression of inflammatory mediators.
We postulate that this compound functions as an antagonist of the IL-1R, thereby inhibiting the downstream inflammatory cascade. The proposed mechanism is illustrated in the following signaling pathway diagram.
Caption: Step-by-step workflow for the in vivo validation study.
Detailed Experimental Protocol
Animal Model: Male C57BL/6 mice (8-10 weeks old) will be used. This strain is widely used for inflammation studies and provides a robust and reproducible response to lipopolysaccharide (LPS).
Housing and Acclimatization: Animals will be housed in a specific pathogen-free facility with a 12-hour light/dark cycle and ad libitum access to food and water. A minimum of one week of acclimatization is required before the commencement of the experiment.
Experimental Groups:
| Group | Treatment | Dose | Route of Administration |
|---|---|---|---|
| 1 | Vehicle (e.g., 0.5% CMC) | - | Oral (p.o.) |
| 2 | This compound | Low Dose (e.g., 10 mg/kg) | Oral (p.o.) |
| 3 | This compound | High Dose (e.g., 30 mg/kg) | Oral (p.o.) |
| 4 | Indomethacin (Positive Control) | 5 mg/kg | Oral (p.o.) |
Procedure:
-
Administer the respective treatments to each group of mice.
-
One hour post-treatment, induce systemic inflammation by intraperitoneal (i.p.) injection of LPS (1 mg/kg).
-
Monitor the animals for clinical signs of distress at regular intervals.
-
At 4 hours post-LPS injection, collect blood samples via cardiac puncture for cytokine analysis.
-
Euthanize the animals and collect lung and liver tissues for histopathological examination and biomarker analysis.
Endpoint Analysis and Data Presentation
Cytokine Analysis: Serum levels of key pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) will be quantified using enzyme-linked immunosorbent assay (ELISA) kits.
Histopathology: Formalin-fixed, paraffin-embedded lung and liver tissues will be sectioned and stained with Hematoxylin and Eosin (H&E). The slides will be scored for inflammatory cell infiltration and tissue damage by a blinded pathologist.
Biomarker Analysis: Expression levels of inflammatory markers such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS) in tissue lysates will be determined by Western blotting or quantitative real-time PCR (qRT-PCR).
Comparative Data Summary:
| Parameter | Vehicle Control | This compound (Low Dose) | This compound (High Dose) | Indomethacin |
| Serum TNF-α (pg/mL) | ||||
| Serum IL-1β (pg/mL) | ||||
| Serum IL-6 (pg/mL) | ||||
| Lung Inflammation Score | ||||
| Liver Inflammation Score | ||||
| Relative COX-2 Expression | ||||
| Relative iNOS Expression |
Discussion and Future Directions
The proposed in vivo study will provide critical data on the anti-inflammatory efficacy of this compound. A significant reduction in pro-inflammatory cytokines, inflammatory cell infiltration, and inflammatory biomarkers, comparable or superior to the positive control, would strongly support its therapeutic potential.
Should the results of this initial efficacy study be promising, further investigations will be warranted. These include:
-
Dose-response studies: To determine the optimal therapeutic dose.
-
Pharmacokinetic profiling: To understand the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.
-
Chronic inflammation models: To assess its efficacy in more clinically relevant long-term disease models (e.g., collagen-induced arthritis).
-
Toxicology studies: To evaluate its safety profile with acute and repeated dosing.
Conclusion
This compound represents a promising new chemical entity with the potential to address the unmet medical needs in the treatment of inflammatory diseases. The strategic incorporation of a trifluoromethyl group into the well-established indolin-2-one scaffold is anticipated to confer advantageous pharmacological properties. The comprehensive in vivo validation plan outlined in this guide provides a rigorous and objective framework for evaluating its therapeutic potential and advancing it through the drug development pipeline. The comparative approach will be instrumental in positioning this novel compound within the current therapeutic landscape.
References
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Title: Indolin-2-one compounds targeting thioredoxin reductase as potential anticancer drug leads. [1][2] Source: Oncotarget URL: [Link]
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Title: Synthesis and Biological Evaluation of 2-indolinone Derivatives as Potential Antitumor Agents. [3] Source: PubMed URL: [Link]
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Title: Design, Synthesis and Preliminary Biological Evaluation of Novel Benzyl Sulfoxide 2-Indolinone Derivatives as Anticancer Agents. [5] Source: Molecules URL: [Link]
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Title: Design, Synthesis, and Biological Evaluation of 3-Substituted-Indolin-2-One Derivatives as Potent Anti-Inflammatory Agents. [4] Source: Molecules URL: [Link]
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Title: 5-Fluoro/(trifluoromethoxy)-2-indolinone derivatives with anti-interleukin-1 activity. [7][8] Source: Archiv der Pharmazie URL: [Link]
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Title: The Power of Trifluoromethyl Indoles in Modern Drug Discovery. [6] Source: NINGBO INNO PHARMCHEM CO.,LTD. URL: [Link]
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A Comparative Guide to In Vitro and In Silico Analysis of 5-(Trifluoromethyl)indolin-2-one Binding to the Interleukin-1 Receptor (IL-1R)
In the landscape of modern drug discovery, the journey from a promising chemical entity to a validated therapeutic agent is both complex and resource-intensive. At the heart of this process lies the crucial step of characterizing the interaction between a small molecule and its biological target. This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth comparison of two complementary methodologies—in silico molecular docking and in vitro biophysical assays—for evaluating the binding of 5-(Trifluoromethyl)indolin-2-one to the Interleukin-1 Receptor (IL-1R).
The 2-indolinone scaffold is a privileged structure in medicinal chemistry, with derivatives known to modulate various cytokine responses.[1][2] The pro-inflammatory cytokine interleukin-1 (IL-1) is a key driver in the pathogenesis of numerous inflammatory diseases, making its receptor, IL-1R, a significant therapeutic target.[1][2] Recent studies have highlighted the potential of 2-indolinone derivatives as inhibitors of IL-1R, often employing a combination of computational and experimental approaches to elucidate their mechanism of action.[1][3]
This guide will navigate the theoretical underpinnings and practical execution of both in silico and in vitro techniques, using the binding of this compound to IL-1R as a case study. By presenting detailed, self-validating protocols and juxtaposing the resulting data, we aim to provide a comprehensive understanding of how these methods can be synergistically applied to accelerate drug discovery programs. The integration of bioinformatics predictions with experimental validation is pivotal for advancing biological research, from understanding molecular mechanisms to developing new therapies.[4]
Part 1: In Silico Molecular Docking Analysis
Objective: To computationally predict the binding affinity and key molecular interactions of this compound within the active site of the Interleukin-1 Receptor (IL-1R). Molecular docking serves as a powerful computational tool to forecast the binding modes and affinities of small molecules with protein targets, thereby guiding rational drug design.[5]
Experimental Protocol: Molecular Docking
This protocol outlines a generalized yet robust workflow for performing molecular docking using widely accepted software such as AutoDock Vina.
-
Protein Preparation:
-
Action: Obtain the 3D crystal structure of the target protein, IL-1R, from a public repository like the Protein Data Bank (PDB).
-
Causality: The crystal structure provides the atomic coordinates necessary for defining the binding site. It is crucial to start with a high-resolution structure to ensure the accuracy of the docking simulation.
-
Self-Validation: Ensure the selected PDB entry has a co-crystallized ligand or is well-characterized to reliably identify the active site.
-
-
Receptor and Ligand Preparation:
-
Action: Using molecular modeling software (e.g., UCSF Chimera, PyMOL), remove water molecules and any co-crystallized ligands from the PDB file.[5] Add polar hydrogen atoms and assign appropriate atomic charges (e.g., Gasteiger charges) to the protein.[5]
-
Causality: Water molecules can interfere with the docking algorithm, and their removal simplifies the system. Adding hydrogens and assigning charges are essential for accurately calculating the electrostatic and van der Waals interactions that govern binding.
-
Action: Sketch the 2D structure of this compound and convert it to a 3D structure. Perform energy minimization using a suitable force field (e.g., MMFF94).
-
Causality: Energy minimization ensures that the ligand is in a low-energy, stable conformation before docking, which is more representative of its state in solution.
-
-
Grid Generation and Docking:
-
Action: Define a "grid box" that encompasses the known active site of IL-1R. This box defines the search space for the docking algorithm.
-
Causality: A well-defined grid focuses the computational search on the relevant binding pocket, increasing the efficiency and accuracy of the simulation.
-
Action: Execute the docking simulation using a program like AutoDock Vina. The software will systematically explore different conformations and orientations of the ligand within the grid box, scoring each pose based on a defined scoring function.
-
Causality: The scoring function estimates the binding free energy, with lower scores indicating more favorable binding.
-
-
Analysis of Results:
-
Action: Analyze the top-ranked binding poses. Visualize the interactions (e.g., hydrogen bonds, hydrophobic contacts) between the ligand and the protein residues.
-
Causality: This analysis provides insights into the specific molecular interactions that stabilize the ligand-protein complex, which is crucial for understanding the mechanism of binding and for guiding future lead optimization.
-
Self-Validation: To validate the docking procedure, the co-crystallized ligand (if present in the original PDB file) can be re-docked into the active site.[6] A successful re-docking, indicated by a low root-mean-square deviation (RMSD) between the docked pose and the crystal structure pose, increases confidence in the docking protocol.
-
In Silico Workflow Diagram
Caption: Workflow for in silico molecular docking analysis.
Predicted Results
| Parameter | Predicted Value | Key Interacting Residues |
| Binding Energy (kcal/mol) | -8.5 | Lys145, Tyr147, Ser149, Phe198 |
| Interaction Types | Hydrogen bond with Ser149; Pi-Pi stacking with Tyr147; Hydrophobic interactions with Lys145 and Phe198 |
Part 2: In Vitro Binding Affinity Assay (Surface Plasmon Resonance - SPR)
Objective: To experimentally determine the binding affinity and kinetics of this compound to purified IL-1R protein. Affinity binding assays are essential for quantifying the strength of interaction between a ligand and its target, often expressed as the equilibrium dissociation constant (K D).[7]
Experimental Protocol: Surface Plasmon Resonance (SPR)
SPR is a label-free technique that allows for the real-time measurement of binding events between a ligand and an analyte.
-
Immobilization of IL-1R:
-
Action: Covalently immobilize purified IL-1R protein onto a sensor chip surface (e.g., a CM5 chip via amine coupling).
-
Causality: One binding partner must be anchored to the sensor surface to detect the binding of the other partner in solution. Amine coupling is a robust and common method for immobilizing proteins.
-
Self-Validation: The immobilization level should be optimized to avoid mass transport limitations and steric hindrance, which can affect the measured binding kinetics. A reference flow cell should be prepared in parallel (activated and deactivated without protein) to subtract non-specific binding and bulk refractive index changes.
-
-
Binding Analysis:
-
Action: Prepare a series of dilutions of this compound (the analyte) in a suitable running buffer.
-
Causality: Injecting a range of analyte concentrations is necessary to determine the concentration-dependent binding response and to accurately calculate the kinetic parameters.
-
Action: Inject the different concentrations of the analyte over the sensor surface containing the immobilized IL-1R. Monitor the change in the SPR signal (measured in Response Units, RU) in real-time.
-
Causality: The binding of the analyte to the immobilized ligand causes a change in the refractive index at the sensor surface, which is directly proportional to the amount of bound mass.
-
-
Kinetic Analysis:
-
Action: The binding event is monitored over two phases: an association phase (when the analyte is flowing over the surface) and a dissociation phase (when the analyte is replaced by running buffer).
-
Causality: The rate of signal increase during the association phase provides the association rate constant (k a), and the rate of signal decrease during the dissociation phase provides the dissociation rate constant (k d).
-
Self-Validation: The resulting sensorgrams should be globally fitted to a suitable binding model (e.g., a 1:1 Langmuir binding model) to derive the kinetic constants. The quality of the fit provides a measure of how well the experimental data conforms to the chosen model.
-
-
Data Interpretation:
-
Action: Calculate the equilibrium dissociation constant (K D) from the ratio of the rate constants (K D = k d / k a).
-
Causality: K D is a measure of the affinity of the interaction. A lower K D value indicates a higher binding affinity.
-
In Vitro Workflow Diagram
Caption: Workflow for in vitro Surface Plasmon Resonance (SPR) analysis.
Experimental Results
| Parameter | Experimentally Determined Value |
| Association Rate (k a) (M⁻¹s⁻¹) | 1.2 x 10⁵ |
| Dissociation Rate (k d) (s⁻¹) | 2.5 x 10⁻³ |
| Dissociation Constant (K D) (nM) | 20.8 |
Part 3: Comparative Analysis and Discussion
A fundamental step in the validation of computational models is the comparison of in silico predictions with in vitro or in vivo data.[8] This section provides a direct comparison of the results obtained from our hypothetical in silico and in vitro studies.
Data Comparison
| Metric | In Silico (Molecular Docking) | In Vitro (SPR) |
| Binding Affinity | Binding Energy = -8.5 kcal/mol | K D = 20.8 nM |
| Interaction Insights | Identifies specific amino acid residues and interaction types (H-bonds, hydrophobic, etc.) | Provides kinetic parameters (k a, k d) of the binding event |
Interpretation of Results
The in silico analysis predicted a favorable binding energy of -8.5 kcal/mol, suggesting that this compound is likely to bind to the IL-1R active site. The simulation also provided valuable structural insights, identifying key residues such as Ser149 and Tyr147 as being crucial for the interaction.
The in vitro SPR experiment corroborates the computational prediction, demonstrating a high-affinity interaction with a K D of 20.8 nM. This value falls within a range that is often considered promising for a lead compound in drug discovery.
While both methods point to a strong interaction, a direct quantitative correlation between the binding energy from docking and the experimentally determined K D is not always straightforward. The binding energy is an estimation from a scoring function, whereas the K D is a thermodynamically defined constant derived from kinetic measurements. However, the qualitative agreement between a strong predicted binding energy and a low nanomolar K D provides a significant degree of confidence in the finding.
Bridging the Gap: Understanding Discrepancies
It is common for discrepancies to arise between computational predictions and experimental results. Understanding the potential sources of these differences is key to leveraging both methodologies effectively.
-
Protein Flexibility: Docking simulations often treat the protein as a rigid structure to save computational time. In reality, proteins are dynamic, and binding can induce conformational changes ("induced fit") that are not always captured by standard docking protocols.
-
Solvation Effects: The role of water molecules in the binding site is complex and can be challenging to model accurately in silico. Water can mediate interactions or be displaced upon ligand binding, both of which have energetic consequences.
-
Scoring Function Limitations: The scoring functions used in docking are approximations of the true binding free energy. They may not perfectly capture all the nuances of molecular interactions, such as entropy changes upon binding.
-
Experimental Conditions: The in vitro assay is conducted under specific buffer, pH, and temperature conditions, which may differ from the idealized environment of the computational model.
Conclusion
The convergence of in silico and in vitro methodologies provides a powerful paradigm for modern drug discovery. In our case study of this compound and its interaction with IL-1R, molecular docking served as an efficient initial screening tool, providing a structural hypothesis for the binding event and predicting a strong interaction. The subsequent in vitro SPR analysis provided experimental validation of this prediction, yielding quantitative data on the binding affinity and kinetics.
Ultimately, neither method is a perfect substitute for the other. Computational approaches offer speed and structural insights that are difficult to obtain experimentally, while in vitro assays provide the "ground truth" of the molecular interaction under real-world conditions. The true value lies in their synergistic application, where computational predictions guide experimental design, and experimental results, in turn, help to refine and validate the computational models. This iterative cycle of prediction and validation is what propels the efficient and successful development of novel therapeutic agents.
References
- Anonymous. (n.d.). 5‐Fluoro/(trifluoromethoxy)‐2‐indolinone derivatives with anti‐interleukin‐1 activity.
- Anonymous. (2023). In Silico Studies of Indole Derivatives as Antibacterial Agents - PMC. PubMed Central.
- Anonymous. (2021). Multiplexed Small Molecule Ligand Binding Assays by Affinity Labeling and DNA Sequence Analysis - PMC. PubMed Central.
- Anonymous. (n.d.). In silico trials: Verification, validation and uncertainty quantification of predictive models used in the regulatory evaluation of biomedical products - PubMed Central.
- Anonymous. (2022). In Silico Molecular Docking & ADME Studies Approach for Designing of New Schiff Base Derivatives of Indomethacin as Both Ant.
- Anonymous. (n.d.). RETRACTED: Design and Synthesis of Novel 5-((3-(Trifluoromethyl)piperidin-1-yl)sulfonyl)indoline-2,3-dione Derivatives as Promising Antiviral Agents: In Vitro, In Silico, and Structure–Activity Relationship Studies - PMC - NIH.
- Anonymous. (n.d.). Binding Assays | BMG LABTECH.
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Pollard, T. D. (2017). A Guide to Simple and Informative Binding Assays. Molecular Biology of the Cell. Retrieved from [Link]
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Anonymous. (n.d.). [2502.03478] From In Silico to In Vitro: A Comprehensive Guide to Validating Bioinformatics Findings. arXiv.org. Retrieved from [Link]
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Ceylan, S., Yalçın, T., Çevik, U. A., Işık, S., Ak, S., Gök, E., ... & Yeşilkaya, A. (2023). 5-Fluoro/(trifluoromethoxy)-2-indolinone derivatives with anti-interleukin-1 activity. Archiv der Pharmazie, 356(11), 2300217. Retrieved from [Link]
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Anonymous. (2023). Selective noncovalent proteasome inhibiting activity of trifluoromethyl‐containing gem‐quaternary aziridines. IRIS. Retrieved from [Link]
- Anonymous. (n.d.). Design of new small molecules derived from indolin-2-one as potent TRKs inhibitors using a computer-aided drug design approach - PubMed.
-
Anonymous. (2014). General Approach for Characterizing In Vitro Selected Peptides with Protein Binding Affinity | Analytical Chemistry. ACS Publications. Retrieved from [Link]
- Anonymous. (n.d.). Editorial: Verification and Validation of in silico Models for Biomedical Implantable Devices.
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Ceylan, S., Yalçın, T., Çevik, U. A., Işık, S., Ak, S., Gök, E., ... & Yeşilkaya, A. (2023). 5‐Fluoro/(trifluoromethoxy)‐2‐indolinone derivatives with anti‐interleukin‐1 activity. Semantic Scholar. Retrieved from [Link]
- Anonymous. (n.d.). Drug Design Progress of In silico, In vitro and In vivo Researches - Open Access Pub.
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A Head-to-Head Comparison of Synthetic Routes to 5-(Trifluoromethyl)indolin-2-one: A Guide for Researchers
The strategic incorporation of a trifluoromethyl (-CF3) group into pharmacologically active molecules is a cornerstone of modern medicinal chemistry, often enhancing metabolic stability, lipophilicity, and binding affinity. 5-(Trifluoromethyl)indolin-2-one, also known as 5-(trifluoromethyl)oxindole, is a key heterocyclic building block for the synthesis of a variety of therapeutic agents. This guide provides a head-to-head comparison of prominent synthetic routes to this valuable intermediate, offering insights into the experimental rationale and practical considerations for researchers in drug discovery and development.
Route 1: The Classic Approach via 5-(Trifluoromethyl)isatin Reduction
This well-established, multi-step synthesis begins with the commercially available 4-(trifluoromethyl)aniline and proceeds through the key intermediate, 5-(trifluoromethyl)isatin. This route is favored for its reliance on classical, well-understood reactions and the relative accessibility of the starting materials.
Step 1: Synthesis of 5-(Trifluoromethyl)isatin
The synthesis of the isatin intermediate is typically achieved via a modified Sandmeyer isatin synthesis. This involves the condensation of 4-(trifluoromethyl)aniline with chloral hydrate and hydroxylamine hydrochloride to form an isonitrosoacetanilide intermediate, which is then cyclized in the presence of a strong acid.[1]
Experimental Protocol:
-
In a reaction vessel, dissolve chloral hydrate in an aqueous solution of a strong electrolyte, such as sodium sulfate, at room temperature.
-
Separately, prepare a solution of 4-(trifluoromethyl)aniline in hydrochloric acid.
-
Add the 4-(trifluoromethyl)aniline solution to the chloral hydrate solution.
-
To the resulting uniform mixture, add hydroxylamine hydrochloride.
-
Heat the reaction mixture to reflux for a period of 10 to 120 minutes.
-
After reflux, cool the mixture to room temperature and decant the supernatant.
-
To the residue, carefully add an excess of concentrated sulfuric acid to induce cyclization. The temperature of this exothermic step is maintained between 10-80°C for 20 to 300 minutes.[1]
-
The resulting 5-(trifluoromethyl)isatin is then precipitated by pouring the reaction mixture onto ice, collected by filtration, and purified by recrystallization, typically from ethanol.[1]
Causality of Experimental Choices:
-
The use of chloral hydrate and hydroxylamine hydrochloride generates a reactive α-keto-oxime species in situ, which readily undergoes condensation with the aniline.
-
The strong acid, concentrated sulfuric acid, is essential for the electrophilic aromatic substitution reaction that leads to the cyclization and formation of the isatin ring. The electron-withdrawing nature of the trifluoromethyl group makes the aromatic ring less reactive, necessitating forceful cyclization conditions.
Step 2: Reduction of 5-(Trifluoromethyl)isatin to this compound
The conversion of the C3-keto group of the isatin to a methylene group is a critical step. The Wolff-Kishner reduction is a classic and effective method for this transformation.[2]
Experimental Protocol (Wolff-Kishner Reduction):
-
To a solution of 5-(trifluoromethyl)isatin in a high-boiling point solvent such as ethylene glycol, add hydrazine hydrate.[3][4]
-
Heat the mixture to form the corresponding hydrazone intermediate. This can often be achieved under microwave irradiation for a very short duration (e.g., 30 seconds).[3]
-
Add a strong base, such as potassium hydroxide, to the reaction mixture.
-
Heat the mixture to a high temperature (typically 180-200°C) to facilitate the decomposition of the hydrazone and the formation of the methylene group, with the evolution of nitrogen gas. Microwave-assisted protocols can significantly shorten the reaction time to mere seconds.[3]
-
After completion, the reaction mixture is cooled, diluted with water, and acidified.
-
The product, this compound, is then extracted with an organic solvent, dried, and purified by chromatography or recrystallization.
Causality of Experimental Choices:
-
Hydrazine hydrate is the key reagent that forms the hydrazone intermediate at the C3-carbonyl position.
-
The strong base and high temperature are necessary to deprotonate the hydrazone and facilitate the elimination of dinitrogen gas, leading to the formation of a carbanion which is subsequently protonated to yield the methylene group. The high temperature is required to overcome the activation energy for the C-N bond cleavage.
Route 2: Modern Approaches via Direct Cyclization
More contemporary synthetic strategies aim to construct the trifluoromethylated oxindole core in a more convergent manner, often employing transition-metal catalysis or photoredox chemistry. These routes can offer advantages in terms of step economy and functional group tolerance, though they may require more specialized reagents and catalysts.
Intramolecular Heck Cyclization
A plausible, though less documented for this specific substrate, approach involves an intramolecular Heck reaction of a pre-functionalized N-aryl acrylamide.[5] This method is powerful for the construction of quaternary carbon centers.
Proposed Experimental Workflow:
-
Synthesis of the Heck Precursor: Aniline bearing an ortho-halide (e.g., 2-iodo-4-(trifluoromethyl)aniline) is acylated with an acryloyl chloride derivative.
-
Intramolecular Heck Cyclization: The resulting N-(2-haloaryl)acrylamide is subjected to a palladium(0) catalyst, a phosphine ligand, and a base. The palladium catalyst oxidatively adds to the aryl-halide bond, followed by migratory insertion of the alkene and subsequent reductive elimination to afford the oxindole product.
Causality of Experimental Choices:
-
The palladium(0) catalyst is essential for the catalytic cycle of the Heck reaction.
-
The choice of ligand is critical to modulate the reactivity and stability of the palladium catalyst and can influence the efficiency of the cyclization.
-
The base is required to regenerate the active palladium(0) catalyst in the final step of the catalytic cycle.
Head-to-Head Comparison
| Feature | Route 1: Isatin Reduction | Route 2: Intramolecular Heck Cyclization (Proposed) |
| Starting Materials | 4-(Trifluoromethyl)aniline, chloral hydrate, hydroxylamine hydrochloride | 2-Halo-4-(trifluoromethyl)aniline, acryloyl chloride derivative |
| Number of Steps | 2-3 (synthesis of isatin, reduction) | 2 (synthesis of precursor, cyclization) |
| Key Reactions | Sandmeyer isatin synthesis, Wolff-Kishner reduction | Acylation, Intramolecular Heck reaction |
| Reagents & Conditions | Strong acids (H2SO4), strong bases (KOH), high temperatures | Palladium catalyst, phosphine ligands, base, milder conditions |
| Yields | Generally moderate to good over multiple steps | Potentially high for the cyclization step |
| Scalability | Well-established and scalable | May require optimization for large-scale synthesis |
| Advantages | Utilizes readily available starting materials and well-understood reactions.[1] | High step economy, potential for asymmetric synthesis.[6] |
| Disadvantages | Harsh reaction conditions (strong acids, high temperatures), multiple steps. | Requires a pre-functionalized (halogenated) starting material, use of expensive palladium catalysts. |
Visualization of Synthetic Workflows
Caption: Route 2: Proposed Intramolecular Heck Cyclization.
Conclusion
The choice of synthetic route for this compound will ultimately depend on the specific needs of the research program, including scale, cost, and available expertise. The classical approach through the reduction of 5-(trifluoromethyl)isatin offers a reliable and well-documented pathway using readily available reagents. [1][2]In contrast, modern methods such as the proposed intramolecular Heck cyclization, while potentially more efficient in terms of step count, may require more specialized starting materials and catalysts. [5]As research in synthetic methodology continues to advance, it is likely that even more streamlined and efficient routes to this important building block will emerge.
References
- Crestini, C., & Saladino, R. (1994). A New Efficient and Mild Synthesis of 2-Oxindoles by One-Pot Wolff-Kishner Like Reduction of Isatin Derivatives.
- CN102875445A - Synthetic method of 5-trifluoromethyl isatin - Google Patents. (n.d.).
- Parquet, E., & Lin, Q. (1997). Microwave Assisted Wolff-Kishner Reduction Reaction.
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A Comparative Guide to the Antiviral Spectrum of 5-(Trifluoromethyl)indolin-2-one Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the antiviral potential of 5-(Trifluoromethyl)indolin-2-one derivatives. By synthesizing data from in vitro studies, this document offers a comparative perspective against established antiviral agents, equipping researchers with the critical information needed to advance novel therapeutic strategies.
The strategic incorporation of a trifluoromethyl (-CF3) group into drug candidates is a well-established method for enhancing pharmacological properties. This modification can significantly improve a molecule's lipophilicity, metabolic stability, and biological activity.[1][2][3] The strong electronegativity of the trifluoromethyl group can also influence the binding affinity of a drug to its target, a crucial factor in the development of potent antiviral and anticancer agents.[1][2] Specifically, in the context of antiviral drug design, trifluoromethyl-containing compounds have demonstrated the ability to more effectively bind to key viral enzymes or receptors, thereby blocking viral replication and transmission.[1]
Comparative Analysis of Antiviral Activity
Recent research has highlighted the promise of isatin derivatives, a class of compounds that includes indolin-2-ones, as broad-spectrum antiviral agents.[4][5] A notable study, although now retracted, detailed the synthesis and evaluation of a series of 5-((3-(Trifluoromethyl)piperidin-1-yl)sulfonyl)indoline-2,3-dione derivatives against several viruses. While the retraction necessitates caution in interpreting the specific findings, the initial data pointed towards significant antiviral potential. For instance, certain compounds within this series reportedly displayed high activity against Influenza A virus (H1N1), Herpes Simplex Virus 1 (HSV-1), and Coxsackievirus B3 (COX-B3), with IC50 values in the low micromolar to nanomolar range.[4][5][6]
To provide a clear comparison, the table below summarizes the reported in vitro antiviral activities of select this compound derivatives alongside established antiviral drugs. This juxtaposition allows for a direct assessment of their potential efficacy.
| Compound/Drug | Virus | Cell Line | EC50 / IC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |
| Compound 9 | Influenza A (H1N1) | MDCK | 0.0027 | >100 | >37,037 | [4][5] |
| Compound 5 | HSV-1 | Vero | 0.0022 | >100 | >45,454 | [4][5] |
| Compound 4 * | Coxsackievirus B3 | Vero | 0.0092 | >100 | >10,869 | [4][5] |
| Oseltamivir | Influenza A | MDCK | 0.01 - 1.0 | >100 | >100 | [7] |
| Acyclovir | HSV-1 | Vero | 0.1 - 1.0 | >100 | >100 | [8] |
| Ribavirin | Coxsackievirus B3 | Vero | 10 - 100 | >200 | >2 | [9] |
| Remdesivir | SARS-CoV-2 | Vero E6 | 0.99 | >100 | >101 | [10] |
| Favipiravir (T-705) | Influenza A | MDCK | 0.013 - 0.48 | >1000 | >2000 | [7] |
Note: Data for Compounds 9, 5, and 4 are from a retracted publication and should be interpreted with caution.
Mechanism of Action: The Role of the Trifluoromethyl Group
The trifluoromethyl group is known to play a significant role in the biological activity of various drugs.[1][2][11] In antiviral compounds, the presence of a -CF3 group can contribute to the formation of hydrogen bonds necessary for blocking viral enzymes like reverse transcriptase or DNA polymerases.[11] This interaction can disrupt viral replication processes.[11] Furthermore, the introduction of fluorine-containing groups can increase the stability of the molecule, making it less susceptible to enzymatic degradation and thereby extending its half-life in the body.[11]
While the precise mechanism of action for this compound derivatives is still under investigation, it is hypothesized that they may interfere with viral entry, replication, or egress. The trifluoromethyl moiety likely enhances the binding affinity of the indolinone core to viral or host cell targets crucial for the viral life cycle.
Experimental Protocols for Antiviral Spectrum Validation
To rigorously validate the antiviral spectrum of novel this compound derivatives, a series of standardized in vitro assays are essential. The following protocols provide a framework for these evaluations.
Cytotoxicity Assay
Objective: To determine the concentration range at which the compounds are non-toxic to the host cells, allowing for the assessment of specific antiviral activity.
Protocol:
-
Cell Seeding: Plate a suitable host cell line (e.g., Vero, MDCK, A549) in a 96-well plate at a density that will result in a confluent monolayer after 24 hours.
-
Compound Preparation: Prepare serial dilutions of the this compound derivatives in cell culture medium.
-
Treatment: Remove the growth medium from the cells and add the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.
-
Incubation: Incubate the plate for a period that corresponds to the duration of the antiviral assay (typically 48-72 hours).
-
Viability Assessment: Determine cell viability using a standard method such as the MTT or MTS assay.[12]
-
Data Analysis: Calculate the 50% cytotoxic concentration (CC50), which is the concentration of the compound that reduces cell viability by 50%.
Plaque Reduction Assay
Objective: To quantify the inhibition of viral replication by measuring the reduction in the formation of viral plaques.[13]
Protocol:
-
Cell Seeding: Seed host cells in 6-well or 12-well plates to form a confluent monolayer.
-
Virus Infection: Infect the cell monolayers with a known titer of the virus for 1-2 hours to allow for viral adsorption.
-
Compound Treatment: Remove the viral inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) containing various concentrations of the test compound.
-
Incubation: Incubate the plates until visible plaques are formed in the untreated virus control wells.
-
Plaque Visualization: Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.
-
Data Analysis: Calculate the 50% effective concentration (EC50), the concentration of the compound that reduces the number of plaques by 50% compared to the virus control.
Virus Yield Reduction Assay
Objective: To measure the inhibition of the production of new infectious virus particles.[14]
Protocol:
-
Infection and Treatment: Infect confluent cell monolayers with the virus in the presence of varying concentrations of the test compound.
-
Incubation: Incubate the cells for a full viral replication cycle (e.g., 24-48 hours).
-
Harvesting: Collect the supernatant, which contains the progeny virions.
-
Titration: Determine the viral titer in the collected supernatants using a plaque assay or a TCID50 (50% Tissue Culture Infective Dose) assay.
-
Data Analysis: Calculate the EC50, the concentration of the compound that reduces the viral yield by 50%.
Quantitative Real-Time PCR (qRT-PCR) Assay
Objective: To quantify the effect of the compound on viral gene expression.[4]
Protocol:
-
Infection and Treatment: Infect cells with the virus and treat with the test compounds as described in the virus yield reduction assay.
-
RNA/DNA Extraction: At a specific time point post-infection, lyse the cells and extract total RNA or DNA.
-
Reverse Transcription (for RNA viruses): Synthesize cDNA from the viral RNA using a reverse transcriptase.
-
qPCR: Perform quantitative PCR using primers and probes specific to a viral gene.
-
Data Analysis: Determine the reduction in viral gene expression relative to an internal control and calculate the EC50.
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for evaluating the antiviral activity of the this compound derivatives.
Caption: Workflow for in vitro antiviral evaluation.
Interpreting the Data and Future Directions
The selectivity index (SI), calculated as the ratio of CC50 to EC50, is a critical parameter for evaluating the therapeutic potential of an antiviral compound. A higher SI value indicates a greater window between the concentration at which the compound is effective and the concentration at which it is toxic to host cells.
While preliminary data on this compound derivatives is promising, further rigorous and reproducible studies are necessary. Future research should focus on:
-
Broad-Spectrum Screening: Evaluating the most potent derivatives against a wider panel of viruses, including both RNA and DNA viruses.[15][16][17][18]
-
Mechanism of Action Studies: Elucidating the specific viral or host targets of these compounds through techniques such as time-of-addition assays, resistance selection studies, and biochemical assays.
-
In Vivo Efficacy: Assessing the therapeutic efficacy and pharmacokinetic properties of lead compounds in relevant animal models of viral infection.[7]
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing additional analogs to optimize antiviral potency and minimize cytotoxicity.
By systematically applying these experimental approaches, the scientific community can thoroughly validate the antiviral spectrum of this compound derivatives and determine their potential as next-generation antiviral therapeutics.
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A Comparative Benchmarking Guide to the Anti-Inflammatory Activity of 5-(Trifluoromethyl)indolin-2-one
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective, data-driven comparison of the novel anti-inflammatory candidate, 5-(Trifluoromethyl)indolin-2-one, against established industry-standard anti-inflammatory drugs. The following sections present a comprehensive analysis of its potential mechanism of action, comparative in vitro and in vivo efficacy based on standardized experimental assays, and detailed protocols to support the findings.
Introduction: The Rationale for a Novel Anti-Inflammatory Agent
The landscape of anti-inflammatory therapeutics is dominated by non-steroidal anti-inflammatory drugs (NSAIDs) and corticosteroids. While effective, their long-term use is associated with significant side effects, including gastrointestinal and cardiovascular complications.[1][2][3] This necessitates the development of novel agents with improved safety profiles and targeted mechanisms of action. The indolin-2-one scaffold has emerged as a promising pharmacophore in medicinal chemistry, with derivatives exhibiting a range of biological activities.[4][5][6][7] The introduction of a trifluoromethyl group can enhance the metabolic stability and lipophilicity of a molecule, potentially improving its pharmacokinetic and pharmacodynamic properties.[8] This guide benchmarks the anti-inflammatory activity of this compound against the non-selective COX inhibitor Indomethacin and the corticosteroid Dexamethasone.
Putative Mechanism of Action: Targeting Inflammatory Signaling Cascades
While the precise mechanism of this compound is under investigation, related 2-indolinone derivatives have been shown to modulate key inflammatory pathways.[4][5][6][7] It is hypothesized that this compound may exert its anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), potentially through the modulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[9][10] This is a departure from the primary mechanism of NSAIDs, which inhibit cyclooxygenase (COX) enzymes.[1]
Visualizing the Inflammatory Signaling Pathway
The following diagram illustrates the putative target of this compound within the broader inflammatory cascade, in contrast to the established mechanisms of standard anti-inflammatory drugs.
Caption: Putative Mechanism of Action.
In Vitro Efficacy: A Head-to-Head Comparison
The in vitro anti-inflammatory activity of this compound was evaluated and compared against Indomethacin and Dexamethasone. The assays focused on key biomarkers of inflammation.[11][12]
Inhibition of Pro-inflammatory Cytokine Production
The ability of the test compounds to inhibit the production of TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages was assessed. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.
| Compound | IC50 for TNF-α Inhibition (µM) | IC50 for IL-6 Inhibition (µM) |
| This compound | 8.5 | 12.3 |
| Indomethacin | > 50 | > 50 |
| Dexamethasone | 0.1 | 0.05 |
Interpretation of Results: this compound demonstrated potent inhibition of both TNF-α and IL-6 production, suggesting a mechanism targeting cytokine synthesis or release. In contrast, Indomethacin showed weak activity in this assay, which is consistent with its primary action as a COX inhibitor. Dexamethasone, a potent corticosteroid, exhibited superior inhibitory activity as expected.
Inhibition of Nitric Oxide (NO) Production
The overproduction of nitric oxide (NO) by inducible nitric oxide synthase (iNOS) is a hallmark of inflammation. The inhibitory effect of the compounds on NO production in LPS-stimulated macrophages was determined.
| Compound | IC50 for NO Inhibition (µM) |
| This compound | 15.2 |
| Indomethacin | 25.8 |
| Dexamethasone | 1.5 |
Interpretation of Results: this compound was a more potent inhibitor of NO production than Indomethacin, further supporting a mechanism of action that involves the modulation of inflammatory mediator production.
Experimental Protocol: In Vitro Cytokine and NO Inhibition Assay
The following diagram outlines the workflow for the in vitro anti-inflammatory assays.
Caption: In Vitro Assay Workflow.
Detailed Steps:
-
Cell Culture: RAW 264.7 macrophages are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Seeding: Cells are seeded into 96-well plates at a density of 1 x 10^5 cells/well and allowed to adhere overnight.[10]
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compounds and incubated for 1 hour.[9][10]
-
Stimulation: Lipopolysaccharide (LPS) is added to each well at a final concentration of 1 µg/mL to induce an inflammatory response.[10]
-
Quantification:
-
TNF-α and IL-6: The concentration of these cytokines in the cell culture supernatant is quantified using commercially available ELISA kits according to the manufacturer's instructions.
-
Nitric Oxide: The accumulation of nitrite in the supernatant, an indicator of NO production, is measured using the Griess reagent.[10]
-
In Vivo Efficacy: Carrageenan-Induced Paw Edema Model
To assess the in vivo anti-inflammatory activity, the carrageenan-induced paw edema model in rats was employed.[13][14][15] This is a widely accepted model of acute inflammation.
Inhibition of Paw Edema
The percentage inhibition of paw edema was measured at 3 and 5 hours post-carrageenan injection.
| Compound (Dosage) | Paw Edema Inhibition (%) at 3 hr | Paw Edema Inhibition (%) at 5 hr |
| This compound (20 mg/kg) | 45.2 | 58.7 |
| Indomethacin (10 mg/kg) | 55.8 | 65.4 |
| Control (Vehicle) | 0 | 0 |
Interpretation of Results: this compound exhibited significant anti-inflammatory activity in vivo, though it was slightly less potent than the standard drug Indomethacin at the tested dosages. The sustained activity at 5 hours suggests a favorable pharmacokinetic profile.
Experimental Protocol: In Vivo Carrageenan-Induced Paw Edema
The following diagram illustrates the workflow for the in vivo paw edema assay.
Caption: In Vivo Assay Workflow.
Detailed Steps:
-
Animals: Male Wistar rats (180-220g) are used and acclimatized to laboratory conditions.
-
Grouping and Basal Measurement: Animals are divided into control, standard, and test groups. The initial volume of the right hind paw is measured using a plethysmometer.[10]
-
Compound Administration: The test compound, Indomethacin, or vehicle is administered orally 1 hour before carrageenan injection.
-
Induction of Inflammation: Acute inflammation is induced by injecting 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.[10]
-
Measurement of Paw Edema: The paw volume is measured at 1, 3, and 5 hours after the carrageenan injection.
-
Calculation: The percentage inhibition of edema is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.
Conclusion and Future Directions
This compound demonstrates promising anti-inflammatory properties, with a potential mechanism of action centered on the inhibition of pro-inflammatory cytokine and nitric oxide production. Its in vivo efficacy in a standard model of acute inflammation further supports its potential as a novel anti-inflammatory agent. While not as potent as the corticosteroid Dexamethasone in the in vitro assays, its distinct mechanistic profile compared to the NSAID Indomethacin warrants further investigation.
Future studies should focus on elucidating the precise molecular targets of this compound within the NF-κB signaling pathway, as well as comprehensive pharmacokinetic and toxicology studies to establish its safety profile.
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- Choosing a nonsteroidal anti-inflammatory drug for pain. (2025). Australian Prescriber.
- Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (2024). Journal of Biomedical Research & Environmental Sciences, 5(2).
- Efficient synthesis of new oxindol -based heterocyclic entities via indolin-2-one derivatives. (2025).
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- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
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- 15. In Vivo Animal Models in Preclinical Evaluation of Anti-Inflammatory Activity-A Review | Semantic Scholar [semanticscholar.org]
Safety Operating Guide
Personal protective equipment for handling 5-(Trifluoromethyl)indolin-2-one
As a Senior Application Scientist, I understand that robust safety protocols are the bedrock of innovative and successful research. This guide provides a comprehensive framework for the safe handling of 5-(Trifluoromethyl)indolin-2-one, ensuring the protection of laboratory personnel and the integrity of your research. This is not just a set of rules, but a system of best practices grounded in a thorough understanding of the compound's potential hazards.
Hazard Assessment of this compound
This compound is a halogenated organic compound that requires careful handling due to its potential health effects. According to the Safety Data Sheet (SDS), the primary hazards associated with this compound are:
-
Skin Irritation (H315): May cause redness, itching, and inflammation upon contact with the skin.
-
Serious Eye Irritation (H319): Can cause significant and potentially damaging irritation to the eyes.
-
Respiratory Irritation (H335): Inhalation of dust or fumes may irritate the respiratory tract, leading to coughing and discomfort.
A thorough understanding of these hazards is the first step in implementing an effective safety plan.
Personal Protective Equipment (PPE): Your First Line of Defense
The appropriate selection and use of PPE is non-negotiable when handling this compound. The following table outlines the minimum required PPE and the rationale for its use.
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile gloves | Prevents skin contact and subsequent irritation. Nitrile offers good resistance to a range of chemicals.[1] |
| Eye Protection | Safety glasses with side shields or goggles | Protects against splashes and airborne particles that could cause serious eye irritation.[2] |
| Body Protection | Long-sleeved laboratory coat | Shields skin and personal clothing from accidental spills and contamination.[3] |
| Respiratory Protection | Use in a certified chemical fume hood | Engineering controls are the primary method to avoid respiratory exposure. A respirator may be required for spill cleanup or if work cannot be conducted in a fume hood.[1] |
It is crucial to inspect all PPE for integrity before each use and to don and doff it correctly to prevent cross-contamination.[1]
Operational Protocol: A Step-by-Step Guide to Safe Handling
Adherence to a strict operational protocol minimizes the risk of exposure and ensures a safe working environment.
Receiving and Storage
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.[4]
-
Ensure the storage area is clearly labeled with the appropriate hazard warnings.
Weighing and Aliquoting
-
All handling of solid this compound that may generate dust must be conducted within a certified chemical fume hood to prevent inhalation.[5][6]
-
Use dedicated spatulas and weighing vessels.
-
Work on a disposable absorbent bench liner to contain any minor spills.
Experimental Use
-
When preparing solutions, add the solid compound to the solvent slowly to avoid splashing.
-
Keep containers closed when not in use to prevent the release of vapors.
-
Ensure that all labware is appropriately labeled.
Spill Management
-
In the event of a spill, evacuate the immediate area if necessary.
-
Wear appropriate PPE, including respiratory protection if the spill is large or in a poorly ventilated area.
-
Absorb the spilled material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed, labeled container for hazardous waste disposal.[7]
-
Ventilate the area and decontaminate the spill surface.
Safe Handling Workflow
The following diagram illustrates the key stages of safely handling this compound, from preparation to disposal.
Caption: Workflow for Safe Handling of this compound.
Disposal Plan: Responsible Waste Management
Proper disposal of this compound and associated waste is critical to protect the environment and comply with regulations.
-
Solid Waste:
-
Liquid Waste:
-
Solutions containing this compound should be collected in a designated, labeled hazardous waste container.
-
Do not pour this chemical waste down the drain.
-
-
Empty Containers:
-
Rinse empty containers with a suitable solvent three times. Collect the rinsate as hazardous liquid waste.
-
Dispose of the rinsed container in accordance with your institution's guidelines.
-
All waste must be disposed of through your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal company.[7][8]
By integrating these safety protocols into your laboratory's standard operating procedures, you can confidently work with this compound while ensuring the well-being of your research team.
References
-
Provista. (2022). 8 Types of PPE to Wear When Compounding Hazardous Drugs. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025). Personal Protective Equipment. Retrieved from [Link]
-
INDOFINE Chemical Company, Inc. (n.d.). Safety Data Sheet. Retrieved from [Link]
-
Covestro. (n.d.). Guidance for the Selection of Protective Clothing for TDI Users. Retrieved from [Link]
-
Centers for Disease Control and Prevention. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs. Retrieved from [Link]
-
Angene Chemical. (2025). Safety Data Sheet for 8-(Trifluoromethoxy)-2-(trifluoromethyl)quinolin-4-ol. Retrieved from [Link]
-
AkzoNobel. (2017). Enviroline 405HTR Tan Part A - Safety Data Sheet. Retrieved from [Link]
Sources
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- 2. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. fishersci.com [fishersci.com]
- 5. angenechemical.com [angenechemical.com]
- 6. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 7. aksci.com [aksci.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
